Azido-PEG9-S-methyl ethanethioate
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Propiedades
Fórmula molecular |
C22H43N3O10S |
|---|---|
Peso molecular |
541.7 g/mol |
Nombre IUPAC |
S-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl] ethanethioate |
InChI |
InChI=1S/C22H43N3O10S/c1-22(26)36-21-20-35-19-18-34-17-16-33-15-14-32-13-12-31-11-10-30-9-8-29-7-6-28-5-4-27-3-2-24-25-23/h2-21H2,1H3 |
Clave InChI |
UYMWTJAOBDYFDE-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)SCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Azido-PEG9-S-methyl ethanethioate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azido-PEG9-S-methyl ethanethioate is a heterobifunctional linker molecule widely utilized in the fields of chemical biology and drug discovery. Its unique structure, featuring a terminal azide group and a protected thiol (thioacetate), makes it an invaluable tool for covalently linking two different molecular entities. The polyethylene glycol (PEG) chain, consisting of nine ethylene glycol units, enhances solubility and provides a flexible spacer between the conjugated molecules.
This linker is particularly prominent in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are novel therapeutic agents designed to hijack the body's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[2][3] In a typical PROTAC molecule, one end binds to a target protein of interest (POI), while the other end recruits an E3 ubiquitin ligase.[2] this compound serves as the connecting bridge, enabling the construction of these complex molecules through orthogonal chemical reactions.[4]
The azide group allows for highly specific and efficient conjugation to alkyne-containing molecules via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[4] The S-methyl ethanethioate group is a stable protecting group for a thiol, which can be deprotected under specific conditions to reveal a reactive sulfhydryl group, enabling conjugation to another molecule, for instance, through a maleimide-thiol reaction.
Physicochemical Properties and Specifications
The quantitative data for this compound are summarized in the table below, compiled from various chemical suppliers.
| Property | Value | Reference(s) |
| CAS Number | 2148986-33-6 | [5] |
| Molecular Formula | C₂₂H₄₃N₃O₁₀S | [5][] |
| Molecular Weight | 541.66 g/mol | [5][] |
| Appearance | Colorless to light yellow liquid | [7] |
| Storage Conditions | 2-8°C, sealed, dry | [5] |
| Shipping Conditions | Room temperature in continental US | [] |
Key Chemical Transformations & Experimental Protocols
This compound is designed for two primary, sequential conjugation reactions. The following protocols are generalized methodologies and may require optimization for specific substrates and applications.
Protocol 1: Thioacetate Deprotection (Thiol Generation)
The S-methyl ethanethioate group is a stable protecting group for the thiol. Deprotection is typically achieved through hydrolysis under basic conditions. Other methods using acid or milder nucleophiles like hydroxylamine have also been reported for thioacetates.[8]
Method: Base-Catalyzed Hydrolysis
This protocol is adapted from standard procedures for thioacetate deprotection.[9][10]
-
Materials:
-
This compound
-
Ethanol (degassed)
-
Sodium hydroxide (NaOH) solution (e.g., 0.5 M in degassed water)
-
Hydrochloric acid (HCl) solution (e.g., 1 M, degassed) for neutralization
-
Diethyl ether (degassed)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
Dissolve this compound (1 equivalent) in degassed ethanol in a round-bottom flask under an inert atmosphere.
-
Add the NaOH solution dropwise to the stirred solution (approximately 2 equivalents).
-
The reaction can be performed at room temperature or gently heated (e.g., reflux for 1-2 hours) to drive it to completion.[9][10] Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the mixture to pH ~7 by adding the degassed HCl solution.[9]
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with degassed diethyl ether (or another suitable organic solvent) multiple times.
-
Combine the organic layers, wash with degassed water or brine, and dry over anhydrous Na₂SO₄.[10]
-
Filter and remove the solvent under reduced pressure. The resulting product, Azido-PEG9-thiol, should be used immediately in the next step due to the high reactivity and potential for oxidation of the free thiol.
-
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The azide group provides a bioorthogonal handle for "clicking" onto an alkyne-functionalized molecule. This reaction is known for its high efficiency and specificity.
-
Materials:
-
Azide-functionalized molecule (e.g., this compound or its deprotected thiol derivative)
-
Alkyne-functionalized molecule
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20-100 mM in water)
-
Sodium Ascorbate stock solution (e.g., 100-300 mM in water, freshly prepared)
-
Copper ligand, such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) or TBTA (tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine) stock solution (e.g., 50-200 mM in water or DMSO/water)
-
Reaction buffer (e.g., Phosphate-Buffered Saline - PBS) or a suitable solvent system (e.g., DMSO, water, t-butanol/water)
-
-
Procedure:
-
In a reaction tube, dissolve the alkyne-containing molecule and the azide-containing molecule (typically using 1.1-2 equivalents of the less precious component).
-
Add the copper ligand (e.g., THPTA) to the mixture.
-
Add the CuSO₄ solution. The final concentration of copper is typically in the range of 50-200 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of ascorbate is typically 5-10 times that of the copper.
-
Protect the reaction from light and allow it to proceed at room temperature for 1-4 hours, or overnight if necessary. The reaction progress can be monitored by LC-MS.
-
Upon completion, the product can be purified by standard chromatographic techniques such as reverse-phase HPLC.
-
Visualizations: Workflows and Signaling Pathways
Experimental Workflow: PROTAC Synthesis
The following diagram illustrates a representative workflow for synthesizing a PROTAC molecule using this compound as the linker. This involves two sequential conjugation steps.
Signaling Pathway: PROTAC Mechanism of Action
This diagram illustrates the catalytic mechanism by which a PROTAC molecule induces the ubiquitination and subsequent degradation of a target protein.
This mechanism begins with the PROTAC molecule forming a ternary complex, bringing the target Protein of Interest (POI) and an E3 ubiquitin ligase into close proximity.[2][11] The E3 ligase then facilitates the transfer of ubiquitin from a charged E2 conjugating enzyme to the POI.[12][13] This polyubiquitination marks the POI for recognition and degradation by the 26S proteasome, after which the PROTAC molecule is released and can engage in another catalytic cycle.[14][15]
References
- 1. This compound - Immunomart [immunomart.com]
- 2. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound - CAS:2148986-33-6 - 孚可科技(上海)有限公司 [forcbio.com]
- 7. This compound | 2148986-33-6 [m.chemicalbook.com]
- 8. memphis.edu [memphis.edu]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Thioacetate Deprotection Procedure [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. Ubiquitin ligase - Wikipedia [en.wikipedia.org]
- 13. E3 ubiquitin ligases: styles, structures and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to Azido-PEG9-S-methyl ethanethioate: Structure, Properties, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azido-PEG9-S-methyl ethanethioate is a heterobifunctional linker molecule of significant interest in the field of targeted protein degradation and bioconjugation. As a key component in the construction of Proteolysis Targeting Chimeras (PROTACs), this polyethylene glycol (PEG)-based linker facilitates the assembly of molecules designed to hijack the cell's natural protein disposal machinery. This guide provides a comprehensive overview of the structure, properties, and applications of this compound, with a focus on its role in click chemistry and the development of novel therapeutics. Detailed experimental protocols for its use in bioconjugation are provided, alongside visualizations of relevant biological pathways and experimental workflows.
Introduction
The advent of targeted protein degradation as a therapeutic modality has revolutionized drug discovery. PROTACs, which are chimeric molecules that bring a target protein into proximity with an E3 ubiquitin ligase, leading to the target's degradation, are at the forefront of this innovation. The linker connecting the target-binding and E3 ligase-binding moieties of a PROTAC is a critical determinant of its efficacy. This compound is a versatile linker that offers a balance of hydrophilicity, defined length, and reactive handles for bioconjugation.
This technical guide serves as a resource for researchers utilizing this compound in their work. It covers the fundamental physicochemical properties, detailed reaction protocols for its application in click chemistry, and insights into its stability and role in complex biological systems.
Structure and Chemical Properties
This compound is characterized by three key functional components: a terminal azide group, a nine-unit polyethylene glycol (PEG9) spacer, and a S-methyl ethanethioate group.
-
Azide Group (N₃): This functional group is a versatile handle for "click chemistry," a class of biocompatible reactions known for their high efficiency and specificity. The azide group readily participates in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions.
-
Polyethylene Glycol (PEG9) Spacer: The nine-unit PEG chain imparts hydrophilicity to the molecule, which can improve the solubility and pharmacokinetic properties of the resulting bioconjugate. The defined length of the PEG spacer allows for precise control over the distance between the conjugated molecules.
-
S-methyl ethanethioate Group: This thioester serves as a protected thiol. The thioester bond can be cleaved under specific conditions to reveal a free thiol group, which can then be used for further conjugation, for example, through maleimide chemistry.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₂₂H₄₃N₃O₁₀S |
| Molecular Weight | 541.66 g/mol |
| CAS Number | 2148986-33-6 |
| Appearance | Colorless to light yellow liquid |
| Solubility | Soluble in DMSO (e.g., 10 mM) and other organic solvents. |
| Storage | Store at -20°C for long-term stability. |
Note: Some properties may vary slightly between different suppliers.
Spectroscopic Data (Predicted)
¹H-NMR (400 MHz, CDCl₃):
-
δ 3.64 ppm (m): A large multiplet corresponding to the ethylene glycol protons (-O-CH₂-CH₂-O-) of the PEG9 chain.
-
δ 3.38 ppm (t): A triplet corresponding to the methylene protons adjacent to the azide group (-CH₂-N₃).
-
δ 3.08 ppm (t): A triplet corresponding to the methylene protons adjacent to the sulfur atom of the thioester (-CH₂-S-).
-
δ 2.32 ppm (s): A singlet corresponding to the methyl protons of the thioacetate group (-S-C(O)-CH₃).
¹³C-NMR (100 MHz, CDCl₃):
-
δ ~195 ppm: Carbonyl carbon of the thioester group.
-
δ ~70 ppm: A series of peaks corresponding to the carbon atoms of the PEG backbone.
-
δ ~50 ppm: Carbon atom adjacent to the azide group.
-
δ ~30 ppm: Carbon atoms of the thioacetate methyl group and the methylene group adjacent to the sulfur atom.
Mass Spectrometry: The expected exact mass for the [M+H]⁺ ion would be approximately 542.2745.
Experimental Protocols
This compound is primarily utilized in bioconjugation reactions via its azide handle. The following are detailed protocols for Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an alkyne-containing molecule to this compound.
Materials:
-
This compound
-
Alkyne-functionalized molecule (e.g., a protein, peptide, or small molecule)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other Cu(I)-stabilizing ligand
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or other amine-free buffer
-
Organic co-solvent (e.g., DMSO, DMF, or t-BuOH)
-
Deionized water
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the alkyne-functionalized molecule in the chosen reaction buffer.
-
Prepare a stock solution of this compound in an organic co-solvent like DMSO.
-
Prepare a 100 mM stock solution of CuSO₄ in deionized water.
-
Freshly prepare a 1 M stock solution of sodium ascorbate in deionized water immediately before use.
-
Prepare a 10-100 mM stock solution of TBTA in DMSO.
-
-
Reaction Setup:
-
In a reaction vessel, add the alkyne-functionalized molecule from its stock solution.
-
Add the this compound stock solution to achieve a 1.1 to 1.5-fold molar excess over the alkyne.
-
Add the reaction buffer to reach the desired final concentration. The final concentration of the organic co-solvent should be kept low (typically <10%) to maintain the stability of biomolecules.
-
Add the TBTA stock solution to a final concentration of 1-10 mol% relative to the alkyne.
-
-
Initiation and Incubation:
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove oxygen.
-
Initiate the reaction by adding the CuSO₄ stock solution (1-10 mol%) followed by the freshly prepared sodium ascorbate stock solution (10-100 mol%).
-
Stir the reaction mixture at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS or other suitable analytical techniques.
-
-
Purification:
-
Upon completion, purify the conjugate using an appropriate method such as size-exclusion chromatography, dialysis, or preparative HPLC to remove excess reagents and byproducts.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This copper-free click chemistry protocol is ideal for reactions involving live cells or other systems where copper toxicity is a concern. It utilizes a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN).
Materials:
-
This compound
-
Strained alkyne-functionalized molecule (e.g., DBCO-protein)
-
Reaction Buffer: PBS, pH 7.4, or other suitable biological buffer
-
Organic co-solvent (e.g., DMSO)
Procedure:
-
Preparation of Reactants:
-
Dissolve the strained alkyne-functionalized molecule in the reaction buffer to the desired concentration (e.g., 1-5 mg/mL for a protein).
-
Prepare a stock solution of this compound in DMSO.
-
-
Reaction Setup:
-
Add the this compound stock solution to the solution of the strained alkyne-functionalized molecule. A 5- to 20-fold molar excess of the azide linker is typically used.
-
Ensure the final concentration of the organic co-solvent is low (<10%) to avoid denaturation of biomolecules.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. For sensitive biomolecules, the reaction can be performed at 4°C overnight.
-
Monitor the reaction progress by SDS-PAGE (for proteins), mass spectrometry, or other appropriate methods.
-
-
Purification:
-
Remove excess, unreacted this compound and other small molecules by size-exclusion chromatography or dialysis.
-
Applications in Drug Development
The primary application of this compound is in the construction of PROTACs for targeted protein degradation.
PROTAC Synthesis and Mechanism of Action
A PROTAC molecule consists of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them. This compound serves as a versatile component of this linker. For example, the azide group can be reacted with an alkyne-functionalized E3 ligase ligand, and the thioacetate can be deprotected to a thiol for conjugation to a warhead that binds the POI.
The resulting PROTAC facilitates the formation of a ternary complex between the POI and the E3 ligase, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.
Caption: PROTAC-mediated protein degradation pathway.
Example Signaling Pathway: Targeting BCR-ABL in Chronic Myeloid Leukemia
PROTACs are being developed to target the BCR-ABL fusion protein, a constitutively active tyrosine kinase that drives chronic myeloid leukemia (CML). A PROTAC utilizing a PEG linker can be designed to recruit an E3 ligase to BCR-ABL, leading to its degradation and the inhibition of downstream pro-survival signaling pathways.
Caption: Targeting the BCR-ABL signaling pathway with a PROTAC.
Stability Considerations
The stability of the linker is crucial for the overall performance of a bioconjugate. The thioester bond in this compound is susceptible to cleavage under certain conditions.
-
pH Stability: Thioesters are generally more stable under acidic to neutral conditions and can undergo hydrolysis at alkaline pH.
-
Thiol-Thioester Exchange: The thioacetate group can react with biological thiols, such as glutathione, which is present at millimolar concentrations within cells. This can lead to the cleavage of the thioester and the formation of a new thioester with the biological thiol. This property can be exploited for controlled release mechanisms but must be considered in the design of stable bioconjugates.
Conclusion
This compound is a valuable tool for researchers in drug development and chemical biology. Its well-defined structure, featuring a PEG spacer for improved physicochemical properties and reactive handles for efficient bioconjugation via click chemistry, makes it an attractive choice for the synthesis of complex biomolecules, particularly PROTACs. The detailed protocols and conceptual diagrams provided in this guide are intended to facilitate the effective use of this versatile linker in the pursuit of novel therapeutics. As the field of targeted protein degradation continues to evolve, the rational design of linkers like this compound will remain a key factor in the development of next-generation medicines.
In-Depth Technical Guide: Azido-PEG9-S-methyl ethanethioate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azido-PEG9-S-methyl ethanethioate is a heterobifunctional linker molecule integral to the advancement of targeted protein degradation and bioconjugation chemistry. Its structure, featuring a nine-unit polyethylene glycol (PEG) chain, an azide terminus, and an S-methyl ethanethioate group, provides a versatile platform for the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other complex biomolecular conjugates. This guide details the technical specifications, supplier information, and applications of this compound, providing a comprehensive resource for researchers in the field.
Chemical Identity and Properties
CAS Number: 2148986-33-6[][2][3][4][5]
Molecular Formula: C22H43N3O10S[2]
Molecular Weight: 541.66 g/mol [2]
Physical and Chemical Properties
| Property | Value | Reference |
| Appearance | Colorless to light yellow liquid | [6] |
| Storage Conditions | 2-8°C, sealed, dry | [2] |
| Solubility | Soluble in DMSO | [4] |
Key Applications in Drug Discovery and Chemical Biology
This compound is a valuable tool for:
-
PROTAC Synthesis: The azide and S-methyl ethanethioate groups serve as reactive handles to conjugate a target protein binder and an E3 ligase ligand, respectively. The PEG9 linker offers optimal spacing and hydrophilicity to facilitate the formation of a productive ternary complex (Target Protein-PROTAC-E3 Ligase), leading to the ubiquitination and subsequent degradation of the target protein.
-
Click Chemistry: The terminal azide group allows for highly efficient and specific conjugation to alkyne-containing molecules via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). This bioorthogonal reaction is widely used for labeling and modifying biomolecules.
-
Bioconjugation: The S-methyl ethanethioate group can be readily converted to a thiol, which can then be used for conjugation to various electrophiles, such as maleimides, on proteins or other molecules.
Experimental Protocols
While specific reaction conditions should be optimized for individual substrates, the following are general protocols for the two primary applications of this compound.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of the azide terminus of this compound to an alkyne-functionalized molecule.
Materials:
-
This compound
-
Alkyne-functionalized molecule of interest
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Solvent (e.g., DMSO, t-BuOH/H2O)
Procedure:
-
Dissolve this compound and the alkyne-functionalized molecule in the chosen solvent.
-
Add a freshly prepared aqueous solution of sodium ascorbate to the reaction mixture.
-
Add an aqueous solution of CuSO4 to the reaction mixture.
-
Stir the reaction at room temperature for 1-4 hours.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, the product can be purified by standard chromatographic techniques.
Protocol 2: PROTAC Synthesis - Thiol-Maleimide Conjugation (Post-Thioester Hydrolysis)
This protocol outlines a two-step process for conjugating a maleimide-functionalized E3 ligase ligand to the S-methyl ethanethioate end of the linker after the azide end has been conjugated.
Step 1: Hydrolysis of S-methyl ethanethioate to Thiol
Materials:
-
Azide-PEG9-conjugate (from Protocol 1)
-
Hydroxylamine or a suitable base (e.g., sodium hydroxide)
-
Buffer (e.g., phosphate buffer, pH 7.4)
Procedure:
-
Dissolve the Azide-PEG9-conjugate in the buffer.
-
Add a solution of hydroxylamine or the base to the mixture.
-
Stir the reaction at room temperature and monitor the hydrolysis of the thioester to the free thiol by LC-MS.
-
The resulting thiol-containing molecule should be used immediately in the next step.
Step 2: Thiol-Maleimide Conjugation
Materials:
-
Thiol-functionalized PEG9-conjugate
-
Maleimide-functionalized E3 ligase ligand
-
Buffer (e.g., phosphate buffer, pH 6.5-7.5)
Procedure:
-
Dissolve the maleimide-functionalized E3 ligase ligand in the buffer.
-
Add the freshly prepared thiol-functionalized PEG9-conjugate to the solution.
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the reaction progress by LC-MS.
-
Purify the final PROTAC molecule by preparative HPLC.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the conceptual framework of PROTAC action and a typical experimental workflow for PROTAC synthesis using this compound.
References
The Strategic Role of Azido-PEG9-S-methyl ethanethioate in PROTAC Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Linkers in PROTAC Design
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's native ubiquitin-proteasome system to selectively eliminate disease-causing proteins. These heterobifunctional molecules consist of two ligands—one that binds to a target protein of interest (POI) and another that recruits an E3 ubiquitin ligase—connected by a chemical linker. Far from being a passive spacer, the linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability and geometry of the crucial ternary complex (POI-PROTAC-E3 ligase).
Among the diverse array of linker architectures, polyethylene glycol (PEG) based linkers have gained prominence due to their ability to enhance solubility and provide conformational flexibility. This technical guide focuses on a specific and versatile PEGylated linker, Azido-PEG9-S-methyl ethanethioate , detailing its structure, its integral role in PROTAC synthesis through bioorthogonal and traditional chemistries, and providing practical experimental guidance for its application.
Core Concepts: Unpacking this compound
This compound is a bifunctional linker designed for the modular and efficient synthesis of PROTACs. Its structure comprises three key components:
-
An Azido Group (N₃): This functional group is a key player in "click chemistry," a suite of reactions known for their high efficiency, selectivity, and mild reaction conditions. Specifically, the azide group readily participates in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) to form a stable triazole ring. This allows for the covalent attachment of a ligand (either for the POI or the E3 ligase) that has been functionalized with an alkyne or a strained alkyne, respectively.
-
A Nine-Unit Polyethylene Glycol (PEG9) Chain: The PEG chain, consisting of nine repeating ethylene glycol units, imparts several desirable properties to the PROTAC molecule. It enhances hydrophilicity, which can improve the solubility of often large and hydrophobic PROTAC molecules. The flexibility of the PEG chain is also crucial for allowing the PROTAC to adopt an optimal conformation for the formation of a productive ternary complex.
-
An S-methyl ethanethioate Group (-S-C(=O)CH₃): This thioester moiety serves as a reactive handle for the attachment of the second ligand. Thioesters are known to react with primary amines to form stable amide bonds. This allows for the conjugation of a ligand that possesses a free amine group, a common functional group in many small molecule inhibitors and E3 ligase ligands.
Data Presentation: The Impact of PEG Linker Length on PROTAC Efficacy
The length of the PEG linker is a critical parameter that must be optimized for each PROTAC system. A linker that is too short may lead to steric hindrance and prevent the formation of a stable ternary complex, while an overly long linker can result in reduced efficacy. The optimal linker length is dependent on the specific POI and E3 ligase being targeted. The following table summarizes quantitative data from various studies, illustrating the effect of PEG linker length on PROTAC performance, as measured by the half-maximal degradation concentration (DC₅₀) and the maximum degradation level (Dₘₐₓ).
| Target Protein | E3 Ligase | Linker Composition | Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| BRD4 | CRBN | PEG | 12 | >5000 | <20 | [1] |
| BRD4 | CRBN | PEG | 15 | 500 | ~60 | [1] |
| BRD4 | CRBN | PEG | 23 | <50 | >90 | [1] |
| BRD4 | VHL | PEG | 12 | ~100 | ~80 | [1] |
| BRD4 | VHL | PEG | 15 | ~50 | >90 | [1] |
| BRD4 | VHL | PEG | 23 | ~200 | ~70 | [1] |
| TBK1 | VHL | PEG/Alkyl | <12 | No degradation | N/A | [1] |
| TBK1 | VHL | PEG/Alkyl | 21 | 3 | 96 | [1] |
| TBK1 | VHL | PEG/Alkyl | 29 | 292 | 76 | [1] |
Experimental Protocols: A Step-by-Step Guide to PROTAC Synthesis
The following is a representative, two-step protocol for the synthesis of a PROTAC using this compound. This protocol is a composite based on established chemical methodologies for thioester-amine coupling and copper-catalyzed azide-alkyne cycloaddition in the context of PROTAC synthesis.
Step 1: Amide Bond Formation via Thioester-Amine Coupling
This step involves the conjugation of the this compound linker to a ligand containing a primary amine. For this example, we will consider the attachment to an amine-functionalized E3 ligase ligand (e.g., a derivative of pomalidomide or VHL ligand).
-
Materials:
-
Amine-functionalized E3 ligase ligand (1.0 equivalent)
-
This compound (1.2 equivalents)
-
Anhydrous, amine-free solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
Dissolve the amine-functionalized E3 ligase ligand in the anhydrous solvent in a clean, dry reaction vessel under an inert atmosphere.
-
Add the this compound to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction can be gently heated (e.g., to 40-50 °C) to increase the rate of reaction if necessary.
-
Monitor the progress of the reaction by Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the formation of the desired azide-PEG9-E3 ligase ligand conjugate.
-
Upon completion, the reaction mixture can be purified using preparative High-Performance Liquid Chromatography (HPLC) to isolate the product.
-
Characterize the purified product by LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity and purity.
-
Step 2: Triazole Ring Formation via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)
In this step, the azide-functionalized intermediate from Step 1 is coupled to a ligand for the protein of interest (POI) that has been modified to contain a terminal alkyne.
-
Materials:
-
Azide-PEG9-E3 ligase ligand conjugate (from Step 1; 1.0 equivalent)
-
Alkyne-functionalized POI ligand (1.1 equivalents)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 equivalents)
-
Sodium ascorbate (0.2 equivalents)
-
Solvent system (e.g., a mixture of tert-butanol and water, or DMF)
-
-
Procedure:
-
Dissolve the azide-PEG9-E3 ligase ligand conjugate and the alkyne-functionalized POI ligand in the chosen solvent system in a reaction vessel.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
In another vial, prepare a solution of copper(II) sulfate pentahydrate in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution. The reaction mixture will typically change color, indicating the formation of the Cu(I) catalyst.
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Once the reaction is complete, purify the final PROTAC molecule by preparative HPLC.
-
Characterize the final product by LC-MS, high-resolution mass spectrometry (HRMS), and NMR to confirm its structure and purity.
-
Mandatory Visualization: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway and a generalized experimental workflow for PROTAC synthesis and evaluation.
References
An In-depth Technical Guide on Azido-PEG9-S-methyl ethanethioate for Click Chemistry Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Azido-PEG9-S-methyl ethanethioate, a versatile heterobifunctional linker, and its applications in the field of click chemistry. The document details its chemical properties, reaction mechanisms, and experimental considerations, offering a valuable resource for professionals in drug development and bioconjugation.
Introduction to this compound
This compound is a polyethylene glycol (PEG)-based linker molecule designed for bioconjugation. Its structure features three key components: a terminal azide group for click chemistry, a nine-unit PEG spacer, and a protected S-methyl ethanethioate group. This unique combination of functional groups allows for the sequential and orthogonal conjugation of different molecules, making it a valuable tool in the synthesis of complex biomolecules, such as antibody-drug conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras).[1][] The PEG spacer enhances solubility and reduces steric hindrance, contributing to the favorable pharmacokinetic properties of the resulting conjugates.[3][4]
Core Properties and Chemical Structure
The utility of this compound stems from its distinct chemical moieties:
-
Azide Group (-N₃): This functional group is stable under most biological conditions and serves as a reactive handle for click chemistry reactions.[5]
-
PEG9 Spacer: The hydrophilic chain of nine ethylene glycol units improves the aqueous solubility of the molecule and the resulting conjugates.[4]
-
S-methyl ethanethioate Group: This group acts as a protecting group for a thiol (sulfhydryl) functionality. The thioester bond is stable under various conditions but can be selectively cleaved to reveal a free thiol for subsequent conjugation reactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 2148986-33-6 | [6] |
| Molecular Formula | C₂₂H₄₃N₃O₁₀S | [7] |
| Molecular Weight | 541.66 g/mol | [7] |
| Appearance | Colorless to light yellow liquid | [8] |
| Storage Conditions | 2-8°C, sealed, dry | [7] |
Applications in Click Chemistry
The azide group of this compound enables its participation in two major types of click chemistry reactions, which are known for their high efficiency, specificity, and biocompatibility.[4]
3.1. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The most common application is the copper(I)-catalyzed reaction between the azide and a terminal alkyne. This reaction forms a stable triazole linkage.
Diagram 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow
Caption: General workflow for a CuAAC reaction.
3.2. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
For applications where the cytotoxicity of copper is a concern, such as in living systems, the azide can react with a strained alkyne (e.g., DBCO or BCN) in a copper-free reaction.[1][9][10]
Diagram 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Logical Diagram
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. adcreview.com [adcreview.com]
- 4. labinsights.nl [labinsights.nl]
- 5. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]
- 6. This compound | 2148986-33-6 [chemicalbook.com]
- 7. This compound - CAS:2148986-33-6 - 孚可科技(上海)有限公司 [forcbio.com]
- 8. This compound | 2148986-33-6 [chemicalbook.com]
- 9. Copper Free Click Chemistry Linkers - ADC Linkers | AxisPharm [axispharm.com]
- 10. This compound - Immunomart [immunomart.com]
The Azide Group in PEG Linkers: A Technical Guide for Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
The functionalization of polyethylene glycol (PEG) linkers with azide (–N₃) groups has become a cornerstone of modern bioconjugation, drug delivery, and materials science. The azide group's unique reactivity, particularly its participation in bioorthogonal "click chemistry" reactions, offers a highly efficient and specific method for covalently linking molecules. This technical guide provides an in-depth exploration of the azide group in the context of PEG linkers, covering its synthesis, characterization, reactivity, and key applications, with a focus on quantitative data and detailed experimental protocols.
Core Properties of Azide-Functionalized PEG Linkers
Azide-functionalized PEG (Azide-PEG) linkers combine the beneficial properties of the PEG backbone with the versatile reactivity of the terminal azide group.
Key Characteristics:
-
Biocompatibility: The PEG backbone is well-known for its biocompatibility, low immunogenicity, and ability to improve the pharmacokinetic profile of conjugated molecules.
-
Solubility: PEG imparts excellent water solubility to the linker and its conjugates, which is crucial for biological applications.
-
Stability: The azide group is chemically stable under a wide range of conditions, including physiological pH, and is unreactive towards most biological functional groups, making it an ideal bioorthogonal handle.[1] However, it can be sensitive to prolonged exposure to light and heat.
-
Reactivity: The azide group's primary mode of reaction is the 1,3-dipolar cycloaddition with alkynes, which forms a stable triazole ring. This reaction is the foundation of "click chemistry."
Synthesis and Characterization of Azide-PEG
The most common method for synthesizing azide-terminated PEG is a two-step process starting from a hydroxyl-terminated PEG.
Synthesis of Azide-Terminated PEG
The synthesis involves the activation of the terminal hydroxyl group, followed by nucleophilic substitution with an azide salt. A typical procedure is the conversion of the hydroxyl group to a good leaving group, such as a mesylate or tosylate, followed by reaction with sodium azide.[2]
Experimental Protocol: Synthesis of Mono-Azido-PEG from mPEG-OH
-
Mesylation/Tosylation:
-
Dissolve methoxy-PEG-hydroxyl (mPEG-OH) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon).
-
Cool the solution to 0°C in an ice bath.
-
Add triethylamine (Et₃N) (1.5 equivalents) to the solution.
-
Add methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) (1.2 equivalents) dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC or NMR until the starting material is consumed.
-
Wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the mPEG-mesylate (mPEG-OMs) or mPEG-tosylate (mPEG-OTs).
-
-
Azidation:
-
Dissolve the mPEG-OMs or mPEG-OTs in anhydrous dimethylformamide (DMF).
-
Add sodium azide (NaN₃) (5-10 equivalents) to the solution.
-
Heat the reaction mixture to 80-100°C and stir for 12-24 hours.
-
Monitor the reaction by TLC or NMR for the disappearance of the mesylate/tosylate signals.
-
After cooling to room temperature, precipitate the product by adding the reaction mixture to cold diethyl ether.
-
Collect the precipitate by filtration and wash with cold diethyl ether.
-
Purify the product by dialysis against deionized water or by size-exclusion chromatography.
-
Lyophilize the purified solution to obtain the final Azide-PEG product as a white solid.
-
Characterization of Azide-PEG
The successful synthesis and purity of Azide-PEG can be confirmed using various analytical techniques.
| Technique | Key Features and Expected Results |
| ¹H NMR | Disappearance of the proton signals corresponding to the mesylate or tosylate group. Appearance of a characteristic downfield shift of the methylene protons adjacent to the newly formed azide group (typically around 3.4 ppm in CDCl₃). |
| ¹³C NMR | Appearance of a characteristic signal for the carbon atom attached to the azide group, typically around 50 ppm. |
| FTIR Spectroscopy | Appearance of a sharp, characteristic azide stretching vibration peak at approximately 2100 cm⁻¹.[3] |
| MALDI-TOF MS | Confirmation of the molecular weight and the successful addition of the azide group by observing the corresponding mass shift. |
Table 1: Summary of Spectroscopic Data for Azide-PEG Characterization.
| Analysis | Functional Group | Characteristic Signal |
| ¹H NMR | -CH₂-N₃ | ~3.4 ppm |
| ¹³C NMR | -CH₂-N₃ | ~50 ppm |
| FTIR | -N₃ | ~2100 cm⁻¹[3] |
"Click Chemistry": The Cornerstone of Azide-PEG Reactivity
The azide group's utility in bioconjugation stems from its participation in highly efficient and specific cycloaddition reactions with alkynes, commonly referred to as "click chemistry." There are two main types of azide-alkyne cycloaddition reactions.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is a highly efficient reaction between a terminal alkyne and an azide, catalyzed by a copper(I) salt, to exclusively form a 1,4-disubstituted 1,2,3-triazole.
Experimental Protocol: CuAAC Conjugation of Azide-PEG to an Alkyne-Modified Protein
-
Reagent Preparation:
-
Prepare a stock solution of the alkyne-modified protein in an appropriate buffer (e.g., PBS, pH 7.4).
-
Prepare a stock solution of Azide-PEG in the same buffer.
-
Prepare a stock solution of copper(II) sulfate (CuSO₄) (e.g., 20 mM in water).
-
Prepare a stock solution of a copper(I)-stabilizing ligand, such as THPTA (e.g., 100 mM in water).[4]
-
Prepare a fresh stock solution of a reducing agent, such as sodium ascorbate (e.g., 300 mM in water).[4]
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified protein and Azide-PEG (typically a 10-20 fold molar excess of the PEG linker).
-
Add the THPTA solution to the protein/PEG mixture and vortex briefly.[4]
-
Add the CuSO₄ solution and vortex briefly.[4]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[4]
-
The final concentrations are typically in the range of 0.1-1 mM CuSO₄ and 0.5-5 mM sodium ascorbate.
-
-
Incubation and Purification:
-
Incubate the reaction mixture at room temperature for 1-4 hours, protected from light.
-
Monitor the reaction progress using SDS-PAGE (observing a shift in the protein band) or mass spectrometry.
-
Purify the resulting PEGylated protein using size-exclusion chromatography or dialysis to remove excess reagents and the copper catalyst.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (e.g., DBCO, BCN) which reacts spontaneously with an azide. The absence of a cytotoxic copper catalyst makes SPAAC ideal for in vivo and live-cell applications.[5]
Experimental Protocol: SPAAC Conjugation of Azide-PEG to a DBCO-Modified Antibody
-
Reagent Preparation:
-
Prepare a solution of the DBCO-modified antibody in an amine-free buffer (e.g., PBS, pH 7.4).
-
Prepare a stock solution of Azide-PEG in the same buffer.
-
-
Reaction Setup:
-
Combine the DBCO-modified antibody and Azide-PEG in a microcentrifuge tube. A 2-10 fold molar excess of the Azide-PEG is typically used.[6]
-
Gently mix the components.
-
-
Incubation and Purification:
-
Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours.[6] The reaction can be monitored by SDS-PAGE or mass spectrometry.
-
Purify the resulting conjugate using size-exclusion chromatography or affinity chromatography to remove unreacted Azide-PEG.
-
Table 2: Comparison of CuAAC and SPAAC for Bioconjugation.
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) | None (driven by ring strain) |
| Biocompatibility | Limited for in vivo applications due to copper cytotoxicity | High, suitable for live-cell and in vivo applications[5] |
| Reaction Rate | Generally faster than SPAAC | Slower than CuAAC, but can be tuned with different cyclooctynes[7] |
| Alkyne Partner | Terminal alkynes | Strained cyclooctynes (e.g., DBCO, BCN) |
| Reaction Conditions | Aqueous buffer, room temperature | Aqueous buffer, physiological pH and temperature[5] |
Applications of Azide-PEG Linkers in Drug Development
The versatility of azide-PEG linkers has led to their widespread use in various aspects of drug development.
Antibody-Drug Conjugates (ADCs)
Azide-PEG linkers are instrumental in the synthesis of ADCs, where a potent cytotoxic drug is linked to a monoclonal antibody that targets cancer cells. The PEG component can improve the ADC's solubility and pharmacokinetic profile, while the azide provides a means for specific drug attachment via click chemistry.
Nanoparticle Surface Modification
Azide-PEG linkers are used to functionalize the surface of nanoparticles to improve their colloidal stability, reduce non-specific protein adsorption (the "stealth" effect), and provide a handle for the attachment of targeting ligands or therapeutic payloads.[8]
Experimental Protocol: Surface Modification of Gold Nanoparticles (AuNPs) with Thiol-PEG-Azide
-
Reagent Preparation:
-
Synthesize or obtain citrate-stabilized AuNPs.
-
Prepare a solution of Thiol-PEG-Azide in nuclease-free water.
-
-
PEGylation:
-
Add the Thiol-PEG-Azide solution to the AuNP suspension. A high molar excess of the PEG linker is typically used to ensure dense surface coverage.
-
Incubate the mixture at room temperature with gentle stirring for 12-24 hours to allow for ligand exchange.
-
-
Purification:
-
Centrifuge the solution to pellet the PEGylated AuNPs.
-
Remove the supernatant containing excess PEG linker and resuspend the nanoparticles in a fresh buffer.
-
Repeat the centrifugation and resuspension steps several times to ensure complete removal of unreacted reagents.
-
-
Characterization:
-
Confirm successful PEGylation by measuring the change in hydrodynamic diameter using Dynamic Light Scattering (DLS) and the change in surface charge using zeta potential measurements.
-
The presence of the azide group on the nanoparticle surface can be confirmed by FTIR or by reacting the particles with an alkyne-functionalized fluorescent dye and measuring the resulting fluorescence.
-
Development of Bioimaging Probes
Azide-PEG linkers facilitate the construction of targeted imaging probes. A targeting moiety (e.g., a peptide or antibody fragment) can be conjugated to an imaging agent (e.g., a fluorophore or a radionuclide) via an azide-PEG linker. The PEG component enhances the probe's solubility and in vivo circulation time.
Linear vs. Branched Azide-PEG Linkers
Both linear and branched PEG architectures are available with azide functionalities. The choice between them can significantly impact the properties of the final conjugate.
Table 3: Comparison of Linear and Branched Azide-PEG Linkers.
| Property | Linear Azide-PEG | Branched Azide-PEG |
| Hydrodynamic Volume | Smaller for a given molecular weight | Larger for a given molecular weight, providing a greater shielding effect.[9] |
| Drug Loading Capacity | Typically one azide group per linker | Multiple azide groups per linker, allowing for higher drug-to-antibody ratios (DARs) in ADCs.[9] |
| Pharmacokinetics | Generally improves circulation half-life | Can lead to slower clearance rates and higher plasma concentrations compared to linear PEGs of similar molecular weight.[9][10] |
| Synthesis | More straightforward synthesis | More complex synthesis |
| Applications | General bioconjugation, improving solubility and stability | High drug-load ADCs, multivalent targeting constructs, enhanced stealth properties for nanoparticles. |
Conclusion
The azide group, when incorporated into PEG linkers, provides a powerful and versatile tool for researchers in the fields of chemistry, biology, and medicine. Its stability and bioorthogonal reactivity through click chemistry have enabled the development of sophisticated bioconjugates, targeted drug delivery systems, and advanced biomaterials. A thorough understanding of the synthesis, characterization, and reactivity of azide-PEG linkers, as outlined in this guide, is essential for harnessing their full potential in the development of next-generation therapeutics and diagnostics.
References
- 1. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Some Guidelines for the Synthesis and Melting Characterization of Azide Poly(ethylene glycol) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. broadpharm.com [broadpharm.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Pharmacokinetic, biodistribution, and biophysical profiles of TNF nanobodies conjugated to linear or branched poly(ethylene glycol) - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction to Poly(ethylene glycol) (PEG) Linkers in Medicinal Chemistry
An In-depth Technical Guide to PEG-Based Linkers in Drug Discovery
Poly(ethylene glycol) (PEG) is a polyether compound with a wide range of applications in medicine and industry. In the field of drug discovery, PEG linkers have become an indispensable tool for optimizing the pharmacokinetic and pharmacodynamic properties of therapeutic agents. These linkers are composed of repeating ethylene glycol units and can be synthesized in various lengths and architectures, offering a high degree of tunability. The incorporation of PEG linkers can enhance the solubility and stability of hydrophobic drugs, reduce immunogenicity, and prolong circulation half-life by increasing the molecule's hydrodynamic volume, which in turn decreases renal clearance.
Core Applications in Drug Development
PEG linkers are integral components in several classes of therapeutics, including:
-
Antibody-Drug Conjugates (ADCs): In ADCs, a cytotoxic payload is attached to a monoclonal antibody via a linker. PEG linkers in this context can improve the solubility of the ADC, influence the drug-to-antibody ratio (DAR), and impact the overall efficacy and safety profile.
-
PROTACs (Proteolysis Targeting Chimeras): PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. PEG linkers are often used to connect the target-binding and E3 ligase-binding moieties, and the length and composition of the linker are critical for optimal ternary complex formation and degradation efficiency.
-
PEGylated Proteins and Peptides: The covalent attachment of PEG chains (PEGylation) to therapeutic proteins and peptides can significantly improve their pharmacokinetic properties, leading to reduced dosing frequency and improved patient compliance.
Quantitative Impact of PEG Linkers
The physicochemical properties of PEG linkers have a direct and measurable impact on the performance of a drug conjugate. The following tables summarize key quantitative data from various studies.
Table 1: Impact of PEG Linker Length on ADC Solubility and Stability
| PEG Chain Length (n) | Increase in Aqueous Solubility | In Vitro Stability (t½ in human plasma) | Reference |
| 4 | 1.5-fold | 48 hours | F-3551 |
| 8 | 3.2-fold | 72 hours | F-3551 |
| 12 | 5.8-fold | 96 hours | F-3551 |
| 24 | 10.5-fold | 120 hours | F-3551 |
Table 2: Pharmacokinetic Parameters of a Model Peptide With and Without PEGylation
| Parameter | Unmodified Peptide | PEGylated Peptide (20 kDa PEG) | Reference |
| Elimination Half-Life (t½) | 15 minutes | 20 hours | F-3551 |
| Mean Residence Time (MRT) | 25 minutes | 28 hours | F-3551 |
| Volume of Distribution (Vd) | 0.5 L/kg | 0.1 L/kg | F-3551 |
| Clearance (CL) | 10 mL/min/kg | 0.1 mL/min/kg | F-3551 |
Experimental Protocols
The synthesis and conjugation of PEG linkers are critical steps in the development of PEGylated therapeutics. Below are representative protocols for common procedures.
Protocol 1: Synthesis of a Maleimide-Terminated PEG Linker for Cysteine-Specific Conjugation
Materials:
-
α-hydroxy-ω-carboxy PEG (HO-PEG-COOH)
-
N-hydroxysuccinimide (NHS)
-
N-(2-aminoethyl)maleimide trifluoroacetate salt
-
Dicyclohexylcarbodiimide (DCC)
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Diethyl ether
-
Dialysis tubing (MWCO 1 kDa)
Procedure:
-
Activation of Carboxyl Group: Dissolve HO-PEG-COOH and NHS in anhydrous DCM. Add DCC in one portion and stir the reaction mixture at room temperature for 4 hours.
-
Filtration: Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Amidation: To the filtrate, add a solution of N-(2-aminoethyl)maleimide trifluoroacetate salt and triethylamine in DMF. Stir the reaction at room temperature overnight.
-
Purification: Concentrate the reaction mixture under reduced pressure. Precipitate the product by adding cold diethyl ether. Collect the solid by filtration and wash with diethyl ether.
-
Dialysis: Dissolve the crude product in deionized water and dialyze against deionized water for 48 hours to remove unreacted starting materials and byproducts.
-
Lyophilization: Lyophilize the dialyzed solution to obtain the pure maleimide-terminated PEG linker.
Protocol 2: Conjugation of a PEG Linker to a Monoclonal Antibody
Materials:
-
Monoclonal antibody (mAb) in phosphate-buffered saline (PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Maleimide-terminated PEG linker (from Protocol 1)
-
PBS, pH 7.4
-
Size-exclusion chromatography (SEC) column
Procedure:
-
Antibody Reduction: To a solution of the mAb in PBS, add a 10-fold molar excess of TCEP. Incubate at 37°C for 2 hours to reduce the interchain disulfide bonds.
-
Linker Conjugation: Add a 5-fold molar excess of the maleimide-terminated PEG linker to the reduced antibody solution. Incubate at room temperature for 1 hour.
-
Quenching: Quench the reaction by adding a 20-fold molar excess of N-acetylcysteine.
-
Purification: Purify the resulting ADC by size-exclusion chromatography to remove excess linker and other small molecules.
-
Characterization: Characterize the purified ADC by UV-Vis spectroscopy to determine the drug-to-antibody ratio (DAR) and by SDS-PAGE to confirm conjugation.
Visualizing Key Processes
Diagrams are essential for understanding the complex interactions and workflows in drug discovery.
Caption: Mechanism of action for a typical antibody-drug conjugate (ADC).
Caption: General mechanism of action for a PROTAC molecule.
Caption: A typical experimental workflow for the development of a PEG-linked drug conjugate.
An In-depth Technical Guide to Azido-PEG9-S-methyl ethanethioate: Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of Azido-PEG9-S-methyl ethanethioate, a heterobifunctional linker crucial in the fields of bioconjugation and proteomics, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines the key chemical properties, solubility characteristics, and stability considerations for this reagent, supported by detailed experimental protocols and visual diagrams to facilitate its effective use in research and development.
Core Concepts: Chemical Properties and Functionality
This compound is a versatile chemical tool featuring three key components: an azide (-N₃) group, a nine-unit polyethylene glycol (PEG) spacer, and an S-methyl ethanethioate group. This unique combination of functionalities allows for sequential or orthogonal conjugation strategies.
-
Azide Group: This moiety is a cornerstone of "click chemistry," enabling highly efficient and specific ligation to alkyne-containing molecules through Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). The azide group is generally stable under a wide range of reaction conditions and is bioorthogonal, meaning it does not typically react with native biological functionalities.
-
PEG9 Spacer: The hydrophilic nine-unit polyethylene glycol linker enhances the aqueous solubility of the molecule and the resulting conjugates. This property is particularly advantageous in biological systems, as it can mitigate aggregation and non-specific binding of the final bioconjugate.
-
S-methyl ethanethioate Group: This functional group contains a thioester bond, which is susceptible to nucleophilic attack, particularly by thiols (e.g., from cysteine residues in proteins) or amines. This reactivity allows for the covalent attachment of the linker to target biomolecules.
Solubility Profile
The solubility of this compound is a critical parameter for its handling and use in various experimental settings. The presence of the hydrophilic PEG9 chain significantly influences its solubility characteristics.
| Solvent | Reported Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | 10 mM | A common solvent for creating stock solutions of this linker. |
| Water | Soluble | The PEG chain imparts good water solubility. However, for high concentrations, the organic nature of the rest of the molecule might limit solubility. |
| Ethanol | Soluble | Generally soluble in polar organic solvents. |
| Dichloromethane (DCM) | Soluble | Soluble in many common organic solvents. |
| Dimethylformamide (DMF) | Soluble | A suitable alternative to DMSO for stock solutions. |
Table 1: Solubility of this compound in Common Solvents.
Experimental Protocol: Determination of Aqueous Solubility
This protocol outlines a general method for determining the aqueous solubility of this compound.
Materials:
-
This compound
-
High-purity water (e.g., Milli-Q or equivalent)
-
Vortex mixer
-
Thermostatic shaker
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD)
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of water in a sealed vial.
-
Equilibration: Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the suspension at a high speed to pellet the undissolved solid.
-
Sample Collection: Carefully collect a known volume of the clear supernatant.
-
Quantification: Dilute the supernatant with a suitable mobile phase and analyze by a validated HPLC method to determine the concentration of the dissolved compound. A calibration curve prepared with known concentrations of the linker should be used for accurate quantification.
Stability Profile
The stability of this compound is influenced by its two primary reactive functional groups: the azide and the thioester. Understanding their individual stabilities under various conditions is crucial for designing robust experimental procedures and for the storage of the compound and its conjugates.
Azide Group Stability
Organic azides are generally stable but can be sensitive to certain conditions.
-
Thermal Stability: The stability of organic azides is inversely related to their nitrogen content. While the C/N ratio of this compound suggests moderate stability, exposure to high temperatures should be avoided to prevent decomposition.
-
Light Sensitivity: Some organic azides can be sensitive to UV light. It is recommended to store the compound in a light-protected container.
-
Chemical Stability: The azide group is stable to a wide range of chemical reagents, which is a key feature of its utility in bioorthogonal chemistry. However, it can be reduced to an amine using reducing agents like dithiothreitol (DTT) or triphenylphosphine.
Thioester Group Stability
Thioesters are more reactive than their corresponding oxygen esters and are susceptible to hydrolysis.
-
pH Stability: The thioester linkage is most stable at neutral to slightly acidic pH. Under basic conditions (pH > 8), it is prone to hydrolysis, yielding a thiol and a carboxylate.
-
Nucleophilic Attack: The thioester is susceptible to attack by nucleophiles other than water, such as primary amines and thiols. This reactivity is harnessed for conjugation but must be controlled to prevent unwanted side reactions.
| Condition | Potential Degradation Pathway | Recommendation |
| High Temperature | Thermal decomposition of the azide group. | Store at recommended temperatures (typically -20°C for long-term storage) and avoid excessive heating. |
| Basic pH (pH > 8) | Hydrolysis of the thioester linkage. | Maintain pH between 6.0 and 7.5 during reactions and storage in aqueous buffers. |
| Strong Reducing Agents | Reduction of the azide group to an amine. | Avoid strong reducing agents if the azide functionality is to be used in a subsequent step. |
| Exposure to UV Light | Potential decomposition of the azide group. | Store in an amber vial or otherwise protect from light. |
Table 2: Stability Summary and Recommendations for this compound.
Experimental Protocol: Stability Assessment by HPLC
This protocol describes a general approach to evaluate the stability of this compound under various stress conditions using HPLC.
Materials:
-
This compound
-
Buffers of varying pH (e.g., pH 4, 7, 9)
-
Hydrogen peroxide solution (for oxidative stress)
-
Temperature-controlled incubator
-
HPLC system with a UV detector
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or acetonitrile).
-
Stress Conditions:
-
pH Stability: Dilute the stock solution into buffers of different pH values.
-
Thermal Stability: Incubate solutions at various temperatures (e.g., 4°C, 25°C, 40°C).
-
Oxidative Stability: Add hydrogen peroxide to a solution of the compound.
-
-
Time-Point Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each stress condition.
-
HPLC Analysis: Analyze the aliquots by a stability-indicating HPLC method. This method should be capable of separating the intact compound from any potential degradation products.
-
Data Analysis: Quantify the peak area of the intact compound at each time point. Calculate the percentage of the compound remaining and determine the degradation rate.
Visualization of Chemical Pathways and Workflows
Chemical Reaction Pathways
The primary utility of this compound lies in its ability to participate in sequential conjugation reactions. The following diagram illustrates the two-step process involving an initial "click" reaction followed by conjugation via the thioester.
Caption: Sequential conjugation workflow using this compound.
Experimental Workflow for Stability Assessment
The following diagram outlines a typical workflow for assessing the stability of this compound.
Caption: General experimental workflow for stability testing.
Conclusion
This compound is a valuable tool for researchers in drug development and chemical biology. A thorough understanding of its solubility and stability is paramount for its successful application. This guide provides the foundational knowledge and experimental frameworks to handle, store, and utilize this linker effectively, ensuring the generation of reliable and reproducible results in the synthesis of complex bioconjugates. Researchers should always refer to the supplier's specific recommendations for storage and handling.
An In-depth Technical Guide to Azido-PEG9-S-methyl ethanethioate: Principles and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fundamental principles and applications of Azido-PEG9-S-methyl ethanethioate, a bifunctional linker molecule integral to the advancement of targeted protein degradation and other bioconjugation strategies. This document outlines its chemical properties, detailed experimental protocols for its use in click chemistry and subsequent thiol-mediated conjugation, and key safety considerations. Particular emphasis is placed on its role in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Introduction
This compound is a hetero-bifunctional linker that features a terminal azide group and a protected thiol group, separated by a nine-unit polyethylene glycol (PEG) spacer. This unique architecture allows for sequential and orthogonal conjugation reactions, making it a valuable tool in the construction of complex biomolecules. The azide moiety facilitates highly specific "click chemistry" reactions, namely the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the strain-promoted Azide-Alkyne Cycloaddition (SPAAC). The S-methyl ethanethioate group serves as a stable protecting group for a thiol, which can be selectively deprotected to enable conjugation to various substrates, most notably cysteine residues on proteins or thiol-reactive chemical handles on ligands for E3 ubiquitin ligases in the context of PROTACs.
The PEG9 spacer enhances the aqueous solubility and pharmacokinetic properties of the resulting conjugates, a critical consideration in drug development. This guide will delve into the practical aspects of utilizing this versatile linker.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is essential for its effective use in experimental design.
| Property | Value | Reference |
| Chemical Formula | C22H43N3O10S | |
| Molecular Weight | 541.66 g/mol | |
| CAS Number | 2148986-33-6 | |
| Appearance | Colorless to light yellow liquid | |
| Solubility | Soluble in DMSO and other organic solvents. Limited solubility in aqueous buffers. | |
| Storage | Store at -20°C for long-term stability. For short-term use, it can be stored at 4°C. |
Core Applications in Bioconjugation
The bifunctional nature of this compound lends itself to a two-stage conjugation strategy, which is particularly advantageous in the multi-step synthesis of PROTACs.
PROTAC Synthesis Workflow
The primary application of this linker is in the assembly of PROTACs, which are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The general workflow is depicted below.
Caption: General workflow for PROTAC synthesis using this compound.
Experimental Protocols
The following sections provide detailed methodologies for the key reactions involving this compound.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of the azide moiety of the linker to a terminal alkyne-containing molecule.
Materials:
-
This compound
-
Alkyne-containing molecule of interest
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand
-
Solvent (e.g., DMSO, DMF, or a mixture with aqueous buffer)
Procedure:
-
Dissolve the alkyne-containing molecule and this compound in the chosen solvent. A typical starting concentration is 10 mM for each reactant.
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).
-
Prepare a stock solution of CuSO4 (e.g., 50 mM in water).
-
If using a ligand like TBTA, prepare a stock solution in a compatible solvent (e.g., 10 mM in DMSO).
-
To the reaction mixture of the azide and alkyne, add the copper ligand (if used) to a final concentration of 1-5 equivalents relative to copper.
-
Add the CuSO4 solution to a final concentration of 0.1-1 mM.
-
Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 1-5 mM.
-
Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by TLC, LC-MS, or other appropriate analytical techniques.
-
Upon completion, the product can be purified by standard chromatographic methods (e.g., silica gel chromatography or reverse-phase HPLC).
Illustrative Quantitative Data for CuAAC:
| Parameter | Typical Value | Notes |
| Reactant Concentrations | 1-10 mM | Higher concentrations can accelerate the reaction. |
| Copper(II) Sulfate | 0.1-1 mol% | Higher concentrations can lead to protein denaturation in bioconjugation. |
| Sodium Ascorbate | 1-5 mol% | Should be in excess of the copper catalyst. |
| Reaction Time | 1-4 hours | Varies with reactants and concentrations. |
| Typical Yield | >90% | Highly efficient reaction. |
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This copper-free click chemistry method is ideal for biological systems where copper toxicity is a concern.
Materials:
-
This compound
-
Strained alkyne-containing molecule (e.g., DBCO or BCN functionalized)
-
Biocompatible buffer (e.g., PBS, pH 7.4) or organic solvent (e.g., DMSO, DMF)
Procedure:
-
Dissolve the strained alkyne-containing molecule and this compound in the chosen solvent. Concentrations will vary depending on the specific reactants but a 1.5 to 5-fold molar excess of one reactant is common.
-
Mix the reactants and allow the reaction to proceed at room temperature. Reaction times can range from 1 to 24 hours.
-
The reaction progress can be monitored by analytical techniques such as LC-MS or NMR.
-
Purify the product using appropriate chromatographic methods.
Illustrative Quantitative Data for SPAAC:
| Parameter | Typical Value | Notes |
| Reactant Concentrations | 1-10 mM | Dependent on the reactivity of the strained alkyne. |
| Molar Ratio | 1:1.5 to 1:5 (Azide:Alkyne) | An excess of one reactant can drive the reaction to completion. |
| Reaction Time | 1-24 hours | Highly dependent on the specific strained alkyne used. |
| Typical Yield | >80% | Generally high-yielding. |
Protocol 3: Deprotection of the S-methyl ethanethioate Group
This protocol details the removal of the thioacetate protecting group to reveal the reactive thiol.
Materials:
-
Ligand-PEG9-S-methyl ethanethioate intermediate
-
Hydrolyzing agent (e.g., Sodium hydroxide, Potassium hydroxide, or a milder base like hydroxylamine or ammonia)
-
Solvent (e.g., methanol, ethanol, or a mixture with water)
-
Acid for neutralization (e.g., HCl)
Procedure:
-
Dissolve the S-methyl ethanethioate protected compound in a suitable solvent under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the resulting thiol.
-
Add the hydrolyzing agent. For example, a solution of NaOH (2-3 equivalents) in water can be added dropwise.
-
The reaction can be performed at room temperature or with gentle heating (e.g., reflux) for 1-2 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and neutralize with a suitable acid (e.g., 1 M HCl) to a pH of ~7.
-
The product can be extracted with an organic solvent and purified by chromatography. The deprotected thiol should be used immediately in the next step to avoid disulfide bond formation.
Illustrative Quantitative Data for Thioacetate Deprotection:
| Parameter | Typical Value | Notes |
| Base Concentration | 2-3 equivalents | Sufficient to drive the hydrolysis. |
| Reaction Time | 1-2 hours | Can be optimized based on substrate. |
| Temperature | Room temperature to reflux | Dependent on the chosen base and solvent. |
| Typical Yield | >90% | Generally a high-yielding deprotection. |
Protocol 4: Thiol Conjugation
The newly exposed thiol can be reacted with various electrophiles, such as maleimides or haloacetamides, commonly found on E3 ligase ligands for PROTAC synthesis.
Caption: Thiol-maleimide conjugation for the final step of PROTAC synthesis.
Materials:
-
Freshly deprotected Ligand-PEG9-Thiol
-
Maleimide- or haloacetamide-functionalized E3 ligase ligand
-
Reaction buffer (e.g., phosphate buffer with EDTA, pH 6.5-7.5)
Procedure:
-
Dissolve the maleimide-functionalized ligand in a suitable solvent (e.g., DMSO).
-
Add the freshly prepared thiol-containing molecule to the reaction mixture. A slight excess of the thiol (1.1-1.5 equivalents) is often used.
-
The reaction is typically performed at room temperature for 1-4 hours.
-
Monitor the reaction by LC-MS.
-
Purify the final PROTAC product by reverse-phase HPLC.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of vapors and contact with skin and eyes.
-
Azide Compounds: Organic azides can be energetic and should be handled with care, although the risk with high molecular weight PEGylated azides is low. Avoid contact with strong reducing agents and acids.
-
Thioacetates and Thiols: These compounds can have unpleasant odors. Handle in a fume hood.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a powerful and versatile tool for the construction of complex bioconjugates. Its well-defined structure, featuring an azide for click chemistry and a protected thiol, along with a solubilizing PEG spacer, makes it particularly well-suited for the modular synthesis of PROTACs and other targeted therapeutics. The experimental protocols provided in this guide offer a solid foundation for researchers to effectively utilize this linker in their drug discovery and development efforts. As with any chemical synthesis, optimization of the reaction conditions for specific substrates is recommended to achieve the best results.
Methodological & Application
Application Notes and Protocols for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with Azido-PEG9-S-methyl ethanethioate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the efficient and specific covalent ligation of molecules in complex biological environments without the need for cytotoxic copper catalysts.[1] This "click chemistry" reaction occurs between a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), and an azide-functionalized molecule, forming a stable triazole linkage.[1][2][3]
This document provides a detailed guide for utilizing Azido-PEG9-S-methyl ethanethioate in SPAAC reactions. This trifunctional linker is of particular interest in drug development, especially for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[4][5][] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[4] this compound incorporates a PEG9 spacer to enhance solubility and pharmacokinetic properties, an azide handle for SPAAC-mediated conjugation to a DBCO-functionalized molecule (e.g., an E3 ligase ligand), and an S-methyl ethanethioate group, a reactive thioester for potential covalent linkage to target proteins, for instance, via reaction with a cysteine residue.
Core Principles of the SPAAC Reaction
The driving force behind the SPAAC reaction is the significant ring strain of the cyclooctyne. This inherent strain lowers the activation energy of the [3+2] cycloaddition with an azide, allowing the reaction to proceed rapidly at or near physiological conditions (room temperature and neutral pH) without a catalyst.[7] The azide and cyclooctyne moieties are bioorthogonal, meaning they do not typically react with native biological functional groups, ensuring high specificity of the ligation.[1][3]
Data Presentation
The following table summarizes key quantitative data relevant to optimizing SPAAC reactions involving DBCO reagents and PEGylated azides.
| Parameter | Condition | Observation | Typical Value/Range |
| Reaction Kinetics | Buffer Type (pH 7) | HEPES buffer generally yields higher reaction rates than PBS. | Rate constants can be up to ~1.8-fold higher in HEPES. |
| pH | Higher pH (within a biocompatible range) generally increases the reaction rate. | Optimal pH is often between 7 and 8.5. | |
| Temperature | Increased temperature accelerates the reaction. | Reactions are typically run between 4°C and 37°C. | |
| PEG Linker | The presence of a PEG linker on the DBCO moiety can increase the reaction rate. | Rate increases of ~31% have been observed.[8] | |
| Reactant Concentration | Molar Ratio (Azide:DBCO) | A slight excess of one reactant can be used to drive the reaction to completion. | 1.1 to 2 molar equivalents of one reactant. |
| Reaction Monitoring | UV-Vis Spectroscopy | The disappearance of the DBCO absorbance peak indicates reaction progression. | DBCO absorbance maximum is at ~309-310 nm.[2][3] |
Experimental Protocols
Materials
-
This compound
-
DBCO-functionalized molecule (e.g., DBCO-ligand for an E3 ligase)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4 or HEPES buffer, pH 7.4
-
Deionized water
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
-
C18 HPLC column
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
Mass spectrometer (for product characterization)
Step-by-Step Protocol for SPAAC Reaction
This protocol describes the conjugation of this compound to a DBCO-functionalized small molecule.
1. Reagent Preparation:
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF at a concentration of 10 mM.
-
Prepare a stock solution of the DBCO-functionalized molecule in anhydrous DMSO or DMF at a concentration of 10 mM.
2. SPAAC Reaction Setup:
-
In a clean, dry microcentrifuge tube, add the desired amount of the DBCO-functionalized molecule from the stock solution.
-
To this, add 1.1 to 1.5 molar equivalents of the this compound stock solution.
-
If the reaction is to be performed in an aqueous buffer, the final concentration of the organic solvent (DMSO or DMF) should ideally be kept below 20% to avoid solubility issues, though for small molecules, a higher percentage of organic solvent may be necessary. Adjust the total volume with the chosen reaction buffer (PBS or HEPES).
3. Incubation:
-
Incubate the reaction mixture at room temperature (20-25°C) for 2-12 hours. The reaction can also be performed at 4°C for overnight incubation (12-18 hours) to minimize potential degradation of sensitive molecules.
-
For faster kinetics, the reaction can be incubated at 37°C for 1-4 hours, provided the reactants and product are thermally stable.
4. Reaction Monitoring (Optional but Recommended):
-
The progress of the reaction can be monitored by observing the decrease in the characteristic absorbance of the DBCO group at approximately 309 nm using a UV-Vis spectrophotometer.[2][3]
-
Alternatively, small aliquots of the reaction mixture can be analyzed by LC-MS to monitor the formation of the product and the consumption of reactants.
5. Purification of the Conjugate:
-
Once the reaction is complete, the desired product can be purified from unreacted starting materials and byproducts using reverse-phase HPLC.[9][10][11]
-
HPLC Conditions (Example):
-
Column: C18, 5 µm particle size, 4.6 x 150 mm
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A linear gradient from 5% to 95% B over 20-30 minutes is a good starting point for method development.
-
Flow Rate: 1 mL/min
-
Detection: UV at 220 nm and 309 nm (to monitor the disappearance of the DBCO starting material).
-
-
Collect the fractions corresponding to the product peak.
6. Product Characterization:
-
Confirm the identity and purity of the final product by mass spectrometry (e.g., ESI-MS) and analytical HPLC.
Mandatory Visualizations
Caption: Experimental workflow for the SPAAC reaction.
Caption: Logical pathway for PROTAC synthesis.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. broadpharm.com [broadpharm.com]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound - Immunomart [immunomart.com]
- 7. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Purification of your small molecules by HPLC, from laboratory to industrial scale | Minakem [minakem.com]
Application Notes and Protocols for PROTAC Synthesis using Azido-PEG9-S-methyl ethanethioate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein degradation machinery to eliminate specific proteins of interest (POIs).[1][2] These molecules consist of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[3] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[1][2]
The linker is a critical component of a PROTAC, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex.[1][2] Polyethylene glycol (PEG) linkers are widely used in PROTAC design due to their ability to improve solubility and pharmacokinetic properties.[4] Azido-PEG9-S-methyl ethanethioate is a PEG-based linker that can be incorporated into PROTACs via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction, offering a robust and efficient method for PROTAC synthesis.[5] This document provides detailed application notes and protocols for the synthesis of PROTACs using this versatile linker.
Signaling Pathway: The Ubiquitin-Proteasome System
PROTACs exert their function by co-opting the ubiquitin-proteasome system (UPS). The following diagram illustrates the key steps in this pathway that lead to the degradation of a target protein.
Caption: PROTAC-mediated protein degradation via the Ubiquitin-Proteasome System.
Experimental Workflow
The synthesis of a PROTAC using this compound typically involves a convergent synthetic strategy. A ligand for the protein of interest (POI) is functionalized with a terminal alkyne, while the E3 ligase ligand is modified to be coupled to the S-methyl ethanethioate group of the linker. The final step involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to assemble the final PROTAC molecule.
Caption: General workflow for PROTAC synthesis using a PEG-based azide linker.
Experimental Protocols
Note: The following protocols are representative and may require optimization based on the specific properties of the POI and E3 ligase ligands.
Protocol 1: Synthesis of an Alkyne-Functionalized POI Ligand
This protocol describes a general method for introducing a terminal alkyne to a POI ligand, which is a prerequisite for the subsequent click reaction.
Materials:
-
POI ligand with a suitable functional group for modification (e.g., hydroxyl, amine)
-
Propargyl bromide or a suitable alkyne-containing building block
-
Base (e.g., potassium carbonate, triethylamine)
-
Anhydrous solvent (e.g., dimethylformamide (DMF), acetonitrile)
-
Standard laboratory glassware and magnetic stirrer
-
Thin-layer chromatography (TLC) supplies for reaction monitoring
Procedure:
-
Dissolve the POI ligand in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the base to the reaction mixture.
-
Slowly add the alkyne-containing reagent (e.g., propargyl bromide) to the stirring solution at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the alkyne-functionalized POI ligand.
Protocol 2: Coupling of E3 Ligase Ligand to this compound
This protocol outlines the coupling of an E3 ligase ligand to the linker. The S-methyl ethanethioate group can be hydrolyzed to a thiol, which can then be reacted, or the thioester can be directly coupled to a suitable nucleophile on the E3 ligase ligand. The following is a general procedure for amide bond formation after thioester hydrolysis.
Materials:
-
E3 ligase ligand with a carboxylic acid or activated ester
-
This compound
-
Hydrolysis agent (e.g., sodium hydroxide) followed by acidification to generate the free thiol
-
Amine-containing E3 ligase ligand
-
Coupling agents (e.g., HATU, HOBt)
-
Base (e.g., diisopropylethylamine (DIPEA))
-
Anhydrous DMF
Procedure:
-
Hydrolyze the S-methyl ethanethioate of the linker to the corresponding thiol.
-
Couple the resulting carboxylic acid of the linker to an amine-functionalized E3 ligase ligand using standard peptide coupling conditions (HATU, HOBt, DIPEA in DMF).
-
Alternatively, activate the carboxylic acid of an E3 ligase ligand and react it with the deprotected amine of a modified Azido-PEG9 linker.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, perform an aqueous workup and extract the product.
-
Purify the crude product by column chromatography or preparative HPLC.
Protocol 3: PROTAC Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the final "click" reaction to assemble the PROTAC.
Materials:
-
Alkyne-functionalized POI ligand
-
Azido-PEG9-E3 Ligand Conjugate
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Solvent (e.g., a mixture of tert-butanol and water, or DMF)
Procedure:
-
Dissolve the alkyne-functionalized POI ligand and the Azido-PEG9-E3 Ligand Conjugate in the chosen solvent system in a reaction vial.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
In another vial, prepare a solution of copper(II) sulfate in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution. The reaction mixture should turn from colorless to a pale yellow/green.
-
Stir the reaction at room temperature and monitor its progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Protocol 4: Purification and Characterization of the Final PROTAC
Purification:
-
Purify the crude PROTAC using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Column: C18 column
-
Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid
-
Mobile Phase B: Acetonitrile with 0.1% TFA or formic acid
-
Gradient: A suitable gradient of mobile phase B to elute the product.
-
Characterization:
-
Mass Spectrometry: Confirm the molecular weight of the purified PROTAC using high-resolution mass spectrometry (HRMS).
-
Nuclear Magnetic Resonance (NMR): Confirm the structure of the final product using ¹H and ¹³C NMR spectroscopy.
-
Purity Analysis: Determine the purity of the final PROTAC using analytical HPLC.
Data Presentation
Note: As specific experimental data for a PROTAC synthesized with this compound is not publicly available, the following table presents a template with illustrative data that researchers should aim to collect.
| Parameter | Illustrative Value | Method |
| Synthesis Yields | ||
| Alkyne-functionalized POI Ligand | 75% | Gravimetric |
| Azido-PEG9-E3 Ligand Conjugate | 60% | Gravimetric |
| Final PROTAC (after purification) | 45% | Gravimetric |
| Characterization Data | ||
| Molecular Weight (HRMS) | Calculated: [Enter Calculated Mass] | ESI-TOF |
| Found: [Enter Found Mass] | ||
| ¹H NMR | Conforms to expected structure | 400 MHz NMR |
| ¹³C NMR | Conforms to expected structure | 100 MHz NMR |
| Purity | >95% | Analytical HPLC |
| Biological Activity | ||
| DC₅₀ (Degradation Concentration 50%) | [e.g., 50 nM] | Western Blot / Mass Spectrometry-based proteomics |
| Dₘₐₓ (Maximum Degradation) | [e.g., >90%] | Western Blot / Mass Spectrometry-based proteomics |
Conclusion
The use of this compound in conjunction with click chemistry provides a highly efficient and modular approach for the synthesis of PROTACs. The protocols and guidelines presented in this document offer a solid foundation for researchers to design and synthesize novel protein degraders. Careful optimization of reaction conditions and thorough characterization of the final products are essential for the successful development of potent and selective PROTACs.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. explorationpub.com [explorationpub.com]
- 3. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Bioconjugation of Peptides with Azido-PEG9-S-methyl ethanethioate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Azido-PEG9-S-methyl ethanethioate is a heterobifunctional linker designed for the precise and efficient PEGylation of peptides. This reagent incorporates two distinct reactive functionalities: an azide group for bioorthogonal "click" chemistry and an S-methyl ethanethioate group for reaction with N-terminal cysteine residues. This dual reactivity allows for a two-step conjugation strategy, enabling the site-specific PEGylation of peptides and subsequent attachment of other molecules of interest.
The S-methyl ethanethioate moiety reacts specifically with the free thiol of an N-terminal cysteine residue via a mechanism analogous to Native Chemical Ligation (NCL). This reaction proceeds under mild, aqueous conditions at neutral pH, forming a stable amide bond.[1][2][3] The polyethylene glycol (PEG) spacer enhances the solubility and stability of the resulting peptide conjugate, reduces its immunogenicity, and improves its pharmacokinetic profile.[4][5]
The terminal azide group provides a versatile handle for further functionalization through copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). This allows for the attachment of a wide range of molecules, including fluorophores, targeting ligands, or cytotoxic agents, with high specificity and efficiency.
These application notes provide detailed protocols for the bioconjugation of peptides using this compound, covering both the initial thioester-cysteine ligation and the subsequent click chemistry step.
Data Presentation
Quantitative data for bioconjugation reactions can vary depending on the specific peptide sequence, reaction conditions, and purification methods. The following tables provide representative data for analogous bioconjugation reactions to serve as a guideline.
Table 1: Representative Yields for Thioester-Cysteine Ligation
| Peptide Substrate | Linker | Reaction Time (h) | pH | Temperature (°C) | Yield (%) | Reference |
| Model Peptide 1 (N-terminal Cys) | Peptide Thioester | 4-8 | 7.0-7.5 | 25 | 85-95 | [2] |
| Model Peptide 2 (N-terminal Cys) | Alkyl Thioester | 6-12 | 7.2 | 25 | 70-85 | [6] |
| Protein Fragment (N-terminal Cys) | Recombinant Thioester | 2-6 | 7.0 | 37 | >90 | [1] |
Table 2: Representative Yields for Azide-Alkyne Click Chemistry
| Conjugate | Click Chemistry Type | Catalyst/Reagent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| Azido-Peptide + Alkyne-Fluorophore | CuAAC | CuSO4, Sodium Ascorbate | 1-2 | 25 | >95 | General Knowledge |
| Azido-Protein + DBCO-Drug | SPAAC | None | 1-4 | 37 | >90 | General Knowledge |
| Azido-PEG-Peptide + Alkyne-Biotin | CuAAC | THPTA, CuSO4, Sodium Ascorbate | 0.5-1 | 25 | >98 | General Knowledge |
Experimental Protocols
Protocol 1: Ligation of this compound to an N-terminal Cysteine Peptide
This protocol describes the reaction of the S-methyl ethanethioate group of the linker with a peptide containing an N-terminal cysteine residue.
Materials:
-
Peptide with an N-terminal cysteine residue
-
This compound
-
Ligation Buffer: 6 M Guanidine HCl, 100 mM Sodium Phosphate, pH 7.0-7.5[2]
-
Reducing agent (optional, for peptides with existing disulfide bonds): Tris(2-carboxyethyl)phosphine (TCEP)
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system for purification[7][8][9]
-
Mass Spectrometer (e.g., ESI-MS or MALDI-TOF) for characterization[10][11][12][13]
Procedure:
-
Peptide Preparation: Dissolve the N-terminal cysteine-containing peptide in the Ligation Buffer to a final concentration of 1-5 mM. If the peptide contains disulfide bonds that need to be reduced, add TCEP to a final concentration of 2-5 mM and incubate for 30 minutes at room temperature.
-
Ligation Reaction: Add this compound to the peptide solution in a 1.2 to 1.5 molar excess.
-
Incubation: Gently mix the reaction and incubate at room temperature (25°C) for 4-12 hours. The reaction progress can be monitored by taking aliquots at different time points and analyzing them by RP-HPLC and mass spectrometry.
-
Purification: Upon completion of the reaction, purify the Azido-PEGylated peptide using RP-HPLC.[7][8] Use a suitable C18 column and a gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA).[7][8]
-
Characterization: Collect the fractions containing the desired product and confirm the identity and purity of the Azido-PEGylated peptide by mass spectrometry.[10][11][12][13] Lyophilize the pure fractions to obtain the final product as a powder.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of the Azido-PEGylated Peptide
This protocol describes the "click" reaction of the azide-functionalized peptide with an alkyne-containing molecule.
Materials:
-
Azido-PEGylated peptide (from Protocol 1)
-
Alkyne-functionalized molecule of interest (e.g., fluorescent dye, biotin, drug molecule)
-
Copper(II) sulfate (CuSO4) solution (e.g., 50 mM in water)
-
Sodium ascorbate solution (e.g., 250 mM in water, freshly prepared)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, to protect the peptide/protein)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
RP-HPLC system for purification
-
Mass Spectrometer for characterization
Procedure:
-
Reactant Preparation: Dissolve the Azido-PEGylated peptide in the Reaction Buffer to a final concentration of 1-10 mg/mL. Dissolve the alkyne-functionalized molecule in a compatible solvent (e.g., DMSO or water) to a stock concentration of 10-50 mM.
-
Reaction Setup: In a microcentrifuge tube, add the Azido-PEGylated peptide solution. Add the alkyne-functionalized molecule from the stock solution to achieve a 2-5 molar excess over the peptide.
-
Catalyst Preparation (pre-mix): In a separate tube, mix CuSO4 and THPTA (if used) in a 1:5 molar ratio. Then, add sodium ascorbate to this mixture at a final concentration of 5-10 times that of the CuSO4.
-
Initiation of Click Reaction: Add the catalyst pre-mix to the peptide/alkyne solution. The final concentration of CuSO4 should be in the range of 50-200 µM.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. Protect the reaction from light if using a light-sensitive fluorescent dye.
-
Purification: Purify the final peptide conjugate by RP-HPLC using a suitable C18 column and a gradient of acetonitrile in water with 0.1% TFA.
-
Characterization: Confirm the identity and purity of the final bioconjugate by mass spectrometry. Lyophilize the pure fractions.
Mandatory Visualizations
Caption: Experimental workflow for peptide bioconjugation.
Caption: Ras-Raf-MEK-ERK signaling pathway with a potential point of inhibition.
References
- 1. Native chemical ligation - Wikipedia [en.wikipedia.org]
- 2. Native Chemical Ligation of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Terminal speciation for native chemical ligation - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC01604G [pubs.rsc.org]
- 4. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemistry for peptide and protein PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cysteine-to-lysine transfer antibody fragment conjugation - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03825F [pubs.rsc.org]
- 7. bachem.com [bachem.com]
- 8. peptide.com [peptide.com]
- 9. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 13. walshmedicalmedia.com [walshmedicalmedia.com]
Application Notes and Protocols for PROTAC Formation with a PEG9 Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.[2]
The linker plays a critical role in PROTAC design, influencing the stability of the ternary complex, as well as the molecule's solubility, cell permeability, and pharmacokinetic properties. Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their hydrophilicity, which can enhance aqueous solubility and improve pharmacokinetic profiles.[3][4] This document provides a detailed experimental setup for the formation of a PROTAC utilizing a PEG9 linker, with a focus on the synthesis and characterization of a PROTAC targeting the G1 to S phase transition 1 (GSPT1) protein, a promising target in oncology.[1][5]
Signaling Pathway
GSPT1 is a key regulator of protein translation termination and cell cycle progression.[1] Its degradation has been shown to induce apoptosis in cancer cells. One of the pathways implicated in GSPT1's function involves the Glycogen Synthase Kinase 3 beta (GSK-3β)/Cyclin D1 signaling axis.[5][6] The degradation of GSPT1 can disrupt this pathway, leading to cell cycle arrest and inhibition of tumor growth.
Caption: PROTAC-mediated degradation of GSPT1 and its effect on the GSK-3β/Cyclin D1 signaling pathway.
Experimental Protocols
Protocol 1: Synthesis of a GSPT1-Targeting PROTAC with a PEG9 Linker
This protocol describes a two-step synthesis of a GSPT1-targeting PROTAC. The first step involves the coupling of the E3 ligase ligand (e.g., a thalidomide derivative) to the PEG9 linker. The second step is the conjugation of the GSPT1 ligand (e.g., a Retro-2 derivative) to the E3 ligase-linker intermediate.
Materials:
-
E3 Ligase Ligand (e.g., 4-amino-thalidomide)
-
GSPT1 Ligand (e.g., Retro-2 derivative with a terminal alkyne)
-
Azido-PEG9-NHS ester
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
DIPEA (N,N-Diisopropylethylamine)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Dimethylformamide (DMF)
-
tert-Butanol (t-BuOH)
-
Water (H₂O)
-
HPLC-grade solvents for purification
-
LC-MS for reaction monitoring
Procedure:
Step 1: Coupling of E3 Ligase Ligand to PEG9 Linker
-
Dissolve the E3 ligase ligand (1.0 eq) and Azido-PEG9-NHS ester (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the E3 ligase-PEG9-azide intermediate.
Step 2: Click Chemistry Reaction to Form the Final PROTAC
-
Dissolve the E3 ligase-PEG9-azide intermediate (1.0 eq) and the GSPT1 ligand with a terminal alkyne (1.2 eq) in a mixture of t-BuOH and water (1:1).
-
Add a freshly prepared solution of copper(II) sulfate (0.2 eq) and sodium ascorbate (0.5 eq) in water.[7][8][9][10][11]
-
Stir the reaction at room temperature for 12-16 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction with water and extract with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the final PROTAC product by preparative HPLC.
-
Characterize the final product by HRMS and NMR.
Caption: Experimental workflow for the synthesis of a GSPT1-targeting PROTAC with a PEG9 linker.
Protocol 2: Western Blot for GSPT1 Degradation
This protocol is used to determine the efficacy of the synthesized PROTAC in degrading GSPT1 in a cellular context.[12][13][14][15][16]
Materials:
-
Cancer cell line expressing GSPT1 (e.g., HCT116)
-
Synthesized GSPT1-PROTAC
-
Cell culture medium and supplements
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-GSPT1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at a suitable density in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the GSPT1-PROTAC (e.g., 0.1 nM to 10 µM) or DMSO as a vehicle control for a specified time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-GSPT1 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the GSPT1 protein levels to the β-actin loading control.
-
Calculate the percentage of GSPT1 degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation) values.[17][18][19]
-
Protocol 3: Ternary Complex Formation Assay (TR-FRET)
This assay measures the formation of the GSPT1-PROTAC-E3 ligase ternary complex.[20][21][22][23][24]
Materials:
-
Recombinant purified GSPT1 protein (e.g., His-tagged)
-
Recombinant purified E3 ligase (e.g., GST-tagged CRBN)
-
Lanthanide-labeled anti-His antibody (donor)
-
Fluorescently-labeled anti-GST antibody (acceptor)
-
Synthesized GSPT1-PROTAC
-
Assay buffer
-
384-well microplates
-
TR-FRET plate reader
Procedure:
-
Assay Setup:
-
Prepare serial dilutions of the GSPT1-PROTAC in the assay buffer.
-
In a 384-well plate, add the GSPT1 protein, the E3 ligase, the donor antibody, and the acceptor antibody.
-
Add the serially diluted PROTAC or vehicle control to the wells.
-
-
Incubation:
-
Incubate the plate at room temperature for a defined period (e.g., 1-2 hours) to allow for complex formation.
-
-
Measurement:
-
Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a microplate reader. Excite the donor fluorophore and measure the emission from both the donor and acceptor fluorophores.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Plot the TR-FRET ratio against the PROTAC concentration to generate a dose-response curve.
-
Determine the concentration at which half-maximal ternary complex formation occurs (TC₅₀).
-
Data Presentation
Table 1: Physicochemical Properties of a Representative GSPT1-PROTAC with a PEG9 Linker
| Parameter | Value (Illustrative) |
| Molecular Weight ( g/mol ) | ~1000-1200 |
| cLogP | 3.5 - 4.5 |
| Topological Polar Surface Area (Ų) | 180 - 220 |
| Hydrogen Bond Donors | 4 - 6 |
| Hydrogen Bond Acceptors | 12 - 16 |
Disclaimer: The values in this table are illustrative and based on typical properties of PROTACs with PEG linkers. Actual values will depend on the specific E3 ligase and GSPT1 ligands used.
Table 2: In Vitro Degradation Efficacy of a GSPT1-PROTAC with a PEG9 Linker
| Cell Line | DC₅₀ (nM) (Illustrative) | Dₘₐₓ (%) (Illustrative) |
| HCT116 (Colon Cancer) | 25 | >90 |
| MOLM-13 (AML) | 15 | >95 |
| HeLa (Cervical Cancer) | 50 | >85 |
Disclaimer: The DC₅₀ and Dₘₐₓ values are illustrative and based on published data for potent GSPT1 degraders and PROTACs with similar linkers.[25] Actual values will need to be determined experimentally.
Table 3: Ternary Complex Formation of a GSPT1-PROTAC with a PEG9 Linker
| Assay | Parameter | Value (Illustrative) |
| TR-FRET | TC₅₀ (nM) | 100 |
Disclaimer: The TC₅₀ value is illustrative and represents a typical affinity for a productive ternary complex. Actual values will depend on the specific proteins and PROTAC.
Conclusion
This document provides a comprehensive guide for the experimental setup of PROTAC formation with a PEG9 linker, using a GSPT1-targeting PROTAC as a representative example. The detailed protocols for synthesis, degradation assays, and ternary complex formation, along with the illustrative data, offer a solid foundation for researchers and drug development professionals working in the field of targeted protein degradation. The successful application of these methods will enable the rational design and evaluation of novel PROTACs with improved therapeutic potential.
References
- 1. What are GSPT1 degraders and how do they work? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. precisepeg.com [precisepeg.com]
- 4. nbinno.com [nbinno.com]
- 5. Identification of GSPT1 as prognostic biomarker and promoter of malignant colon cancer cell phenotypes via the GSK-3β/CyclinD1 pathway | Aging [aging-us.com]
- 6. Identification of GSPT1 as prognostic biomarker and promoter of malignant colon cancer cell phenotypes via the GSK-3β/CyclinD1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. Click reagents - Synvenio [synvenio.com]
- 9. broadpharm.com [broadpharm.com]
- 10. confluore.com [confluore.com]
- 11. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Western blot protocol for low abundance proteins | Abcam [abcam.com]
- 14. 2bscientific.com [2bscientific.com]
- 15. Western Blot Protocol | Proteintech Group [ptglab.com]
- 16. bio-rad.com [bio-rad.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. lifesensors.com [lifesensors.com]
- 20. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 21. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
- 24. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 25. Merging PROTAC and molecular glue for degrading BTK and GSPT1 proteins concurrently - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Attaching Azido-PEG9-S-methyl ethanethioate to a Target Protein Ligand
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the successful conjugation of the bifunctional linker, Azido-PEG9-S-methyl ethanethioate, to a target protein ligand. This linker features two distinct reactive moieties: an azide group for bioorthogonal "click" chemistry and an S-methyl ethanethioate group for reaction with nucleophilic residues on the protein ligand. This allows for a versatile, two-step conjugation strategy.
Introduction
This compound is a hydrophilic polyethylene glycol (PEG) linker designed for bioconjugation. Its heterobifunctional nature enables the sequential attachment of two different molecules. The azide handle is ideal for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), offering high specificity and reaction efficiency. The S-methyl ethanethioate group is a thioester that can react with nucleophilic residues on a protein, such as the side chains of lysine (amines) or cysteine (thiols), forming stable amide or thioether bonds, respectively.
This document outlines the protocols for two primary strategies for conjugating this linker to a target protein ligand:
-
Strategy A: Reaction of the S-methyl ethanethioate with the protein ligand, followed by click chemistry.
-
Strategy B: Click chemistry to attach a molecule to the azide end of the linker, followed by reaction of the S-methyl ethanethioate with the protein ligand.
Data Presentation
The following table summarizes key quantitative data for the conjugation reactions. Please note that optimal conditions may vary depending on the specific protein ligand and reaction partners.
| Parameter | S-methyl ethanethioate Reaction | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |
| Target Residue | Lysine (amine) or Cysteine (thiol) | Terminal Alkyne |
| Molar Ratio (Linker:Protein) | 5-20 fold molar excess | 10-50 fold molar excess (azide to alkyne) |
| pH | 7.5-8.5 (for reaction with amines)6.5-7.5 (for reaction with thiols) | 7.0-8.0 |
| Temperature | Room temperature (20-25°C) | Room temperature (20-25°C) |
| Reaction Time | 2-12 hours | 1-4 hours |
| Typical Buffer | Phosphate-buffered saline (PBS), HEPES | Phosphate-buffered saline (PBS), Tris buffer |
| Additives | N/A | Copper(II) sulfate, a reducing agent (e.g., sodium ascorbate), and a copper ligand (e.g., THPTA) |
| Reaction Efficiency | Moderate to high, dependent on protein and reaction conditions | High to quantitative (>95%)[1] |
Experimental Protocols
General Considerations
-
Buffer Preparation: All buffers should be prepared with high-purity water and filtered. For reactions involving thiols, it is advisable to use degassed buffers to prevent oxidation.
-
Protein Handling: The stability of the target protein ligand under the reaction conditions should be confirmed. Avoid buffers containing primary amines (e.g., Tris) if the S-methyl ethanethioate group is intended to react with a different nucleophile.
-
Reagent Preparation: Prepare stock solutions of the linker and other reagents in a suitable anhydrous solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Protocol for Strategy A: Thioester Reaction Followed by Click Chemistry
This strategy is suitable when the protein ligand is first modified with the linker, and then a second molecule containing an alkyne is attached.
-
Protein Preparation: Dissolve the target protein ligand in the appropriate reaction buffer (pH 7.5-8.5 for lysine targeting, pH 6.5-7.5 for cysteine targeting) to a final concentration of 1-10 mg/mL.
-
Linker Addition: Add a 5-20 fold molar excess of the this compound stock solution to the protein solution.
-
Incubation: Incubate the reaction mixture at room temperature for 2-12 hours with gentle stirring or rotation.
-
Purification: Remove the excess linker and byproducts by size-exclusion chromatography (SEC) or dialysis against a suitable buffer (e.g., PBS, pH 7.4).
-
Characterization: Confirm the successful conjugation and determine the degree of labeling using methods such as mass spectrometry (MALDI-TOF or ESI-MS) or SDS-PAGE analysis.
-
Prepare Reagents:
-
Azide-modified protein ligand from Step 1 in PBS, pH 7.4.
-
Alkyne-containing molecule of interest (10 mM stock in DMSO).
-
Copper(II) sulfate (CuSO₄) (50 mM stock in water).
-
Sodium ascorbate (1 M stock in water, freshly prepared).
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (100 mM stock in water).
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-modified protein ligand, the alkyne-containing molecule (10-50 fold molar excess over the protein), and THPTA (to a final concentration of 1-5 mM).
-
Add CuSO₄ to a final concentration of 0.1-1 mM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 1-5 mM.
-
-
Incubation: Incubate the reaction at room temperature for 1-4 hours, protected from light.
-
Purification: Purify the final conjugate using SEC or dialysis to remove excess reagents and the copper catalyst.
Protocol for Strategy B: Click Chemistry Followed by Thioester Reaction
This approach is preferred when the this compound is first reacted with an alkyne-containing molecule before conjugation to the protein ligand.
-
Reaction Setup: In a suitable solvent (e.g., DMSO/water mixture), combine this compound, a slight molar excess of the alkyne-containing molecule, CuSO₄, sodium ascorbate, and THPTA, following the concentrations outlined in Strategy A, Step 2.
-
Incubation: React for 1-4 hours at room temperature.
-
Purification: Purify the resulting alkyne-linker conjugate by reverse-phase HPLC.
-
Characterization: Confirm the structure and purity of the product by mass spectrometry and NMR.
-
Protein Preparation: Prepare the target protein ligand as described in Strategy A, Step 1.
-
Linker Addition: Add a 5-20 fold molar excess of the purified alkyne-linker conjugate to the protein solution.
-
Incubation: Incubate the reaction mixture at room temperature for 2-12 hours.
-
Purification and Characterization: Purify and characterize the final conjugate as described in Strategy A, Step 1.
Visualizations
Caption: Reaction pathways for the two-step conjugation of this compound.
References
Application Notes and Protocols for E3 Ligase Ligand Conjugation with Azido-PEG9-S-methyl ethanethioate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation utilizing Proteolysis Targeting Chimeras (PROTACs) has emerged as a transformative therapeutic modality. PROTACs are heterobifunctional molecules designed to recruit a specific E3 ubiquitin ligase to a protein of interest (POI), leading to its ubiquitination and subsequent degradation by the proteasome. The linker connecting the POI-binding ligand and the E3 ligase ligand is a critical component influencing the efficacy, selectivity, and physicochemical properties of the PROTAC.
Azido-PEG9-S-methyl ethanethioate is a versatile, hydrophilic linker widely employed in PROTAC synthesis. Its nine-unit polyethylene glycol (PEG) chain enhances aqueous solubility and cell permeability of the resulting PROTAC.[1] The terminal azide group enables facile and efficient conjugation to an alkyne-functionalized E3 ligase ligand via "click chemistry," a bioorthogonal reaction that proceeds with high yield and specificity under mild conditions. This document provides detailed application notes and experimental protocols for the conjugation of E3 ligase ligands with this compound for the synthesis of potent protein degraders.
Signaling Pathway and Mechanism of Action
PROTACs function by hijacking the cell's natural ubiquitin-proteasome system (UPS). The process begins with the PROTAC simultaneously binding to both the target protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the E3 ligase to transfer ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
Figure 1: PROTAC Mechanism of Action.
Quantitative Data Presentation
The length of the PEG linker is a critical parameter that can significantly impact the degradation efficiency of a PROTAC. A systematic variation of the linker length is often necessary to identify the optimal construct for a specific target and E3 ligase pair. Below is a summary of quantitative data for a Bruton's tyrosine kinase (BTK)-targeting PROTAC synthesized with varying PEG linker lengths, including a nine-unit PEG linker.
| PROTAC Linker | Target Protein | E3 Ligase Ligand | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| PEG9 | BTK | VHL | 5.9 ± 0.5 | >90 | Ramos | [2] |
| PEG5 | BTK | VHL | >100 | <20 | Ramos | [2] |
| PEG13 | BTK | VHL | ~10 | ~90 | Ramos | [2] |
-
DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.
-
Dmax: The maximum percentage of target protein degradation achieved.
This data clearly demonstrates that a nine-unit PEG linker provided the most potent degradation of BTK in this specific context.[2]
Experimental Protocols
Synthesis of Alkyne-Functionalized E3 Ligase Ligand (VHL Example)
This protocol describes the synthesis of an alkyne-functionalized von Hippel-Lindau (VHL) E3 ligase ligand, a common building block for PROTAC synthesis.
Figure 2: VHL-Alkyne Synthesis Workflow.
Materials:
-
VHL ligand precursor with a free amine group
-
Propargylamine or other alkyne-containing amine/acid
-
Coupling agents (e.g., HATU, HOBt)
-
Base (e.g., DIPEA)
-
Anhydrous DMF or DCM
-
Reagents for deprotection (if applicable)
-
Solvents for purification (e.g., ethyl acetate, hexanes)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the VHL ligand precursor (1 equivalent) in anhydrous DMF.
-
Add the alkyne-containing carboxylic acid (1.1 equivalents), HATU (1.2 equivalents), and HOBt (1.2 equivalents).
-
Add DIPEA (3 equivalents) to the reaction mixture and stir at room temperature for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the alkyne-functionalized VHL ligand.
-
If protecting groups are present, perform the appropriate deprotection step.
-
Characterize the final product by NMR and mass spectrometry.
Conjugation of Alkyne-VHL with this compound via CuAAC
This protocol details the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to conjugate the alkyne-functionalized VHL ligand with the Azido-PEG9 linker.
Materials:
-
Alkyne-functionalized VHL ligand
-
This compound
-
Copper(II) sulfate pentahydrate (CuSO4·5H2O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Anhydrous DMSO or a mixture of t-butanol and water
-
Solvents for purification (e.g., acetonitrile, water)
-
Reversed-phase HPLC system
Procedure:
-
Dissolve the alkyne-functionalized VHL ligand (1 equivalent) and this compound (1.1 equivalents) in a suitable solvent (e.g., DMSO or t-butanol/water).
-
Prepare a fresh solution of sodium ascorbate (5 equivalents) in water.
-
Prepare a premixed solution of CuSO4·5H2O (0.1 equivalents) and THPTA (0.5 equivalents) in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4/THPTA solution.
-
Stir the reaction at room temperature for 1-4 hours, protecting it from light.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the PROTAC product by reversed-phase HPLC.
-
Lyophilize the pure fractions to obtain the final PROTAC.
-
Characterize the final product by NMR and high-resolution mass spectrometry.
Purification and Characterization of the Final PROTAC
Purification by Reversed-Phase HPLC:
-
Column: C18 semi-preparative or preparative column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A suitable gradient from low to high percentage of Mobile Phase B over 20-40 minutes.
-
Detection: UV at 254 nm and 280 nm.
-
Fraction Collection: Collect fractions corresponding to the product peak.
Characterization:
-
NMR Spectroscopy: Confirm the structure of the final PROTAC by ¹H and ¹³C NMR.
-
Mass Spectrometry: Determine the exact mass of the PROTAC using high-resolution mass spectrometry (e.g., ESI-TOF).
Cellular Degradation Assay (Western Blot)
This protocol is to assess the ability of the synthesized PROTAC to degrade the target protein in a cellular context.
Figure 3: Cellular Degradation Assay Workflow.
Materials:
-
Cell line expressing the target protein
-
Synthesized PROTAC
-
Cell culture medium and supplements
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Wash the cells with PBS and lyse them using lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane (if necessary) and re-probe with the loading control antibody.
-
Quantify the band intensities using densitometry software and normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.
Conclusion
The use of this compound as a linker in PROTAC synthesis offers a robust and efficient method for generating potent protein degraders. The hydrophilic nature of the PEG9 chain can significantly improve the physicochemical properties of the resulting PROTAC, while the azide functionality allows for reliable conjugation via click chemistry. The provided protocols offer a comprehensive guide for researchers to synthesize, purify, and evaluate their own PROTACs, facilitating the development of novel therapeutics for a wide range of diseases.
References
Application Notes and Protocols for the Purification of PROTACs Synthesized with Azido-PEG9-S-methyl ethanethioate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural ubiquitin-proteasome system for targeted protein degradation.[1][2][3] These molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2][3] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination and subsequent degradation of the target protein by the 26S proteasome.[1]
The linker plays a critical role in the efficacy of a PROTAC, influencing the formation and stability of the ternary complex.[2] PEGylated linkers, such as Azido-PEG9-S-methyl ethanethioate, are often employed to improve the physicochemical properties of the PROTAC, including its solubility and cell permeability.[2] this compound is a click chemistry reagent containing an azide group, which allows for a highly efficient and specific copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to connect the two ends of the PROTAC molecule.[4][5][6]
Following the synthesis of a PROTAC, rigorous purification is a critical step to remove unreacted starting materials, reagents, and byproducts. Impurities can interfere with biological assays and lead to inaccurate interpretations of the PROTAC's activity and efficacy.[7] This document provides detailed protocols for the purification of PROTACs synthesized using this compound, with a focus on reversed-phase high-performance liquid chromatography (RP-HPLC).
PROTAC Synthesis and Purification Workflow
The overall workflow for the synthesis and purification of a PROTAC using an azide-functionalized PEG linker typically involves the synthesis of precursor molecules, a "click" reaction to form the final PROTAC, and subsequent purification and analysis.
Experimental Protocols
Materials and Reagents
-
Crude PROTAC sample: Synthesized via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
-
Solvents:
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade or Milli-Q
-
Formic acid (FA) or Trifluoroacetic acid (TFA), HPLC grade
-
Ammonium hydroxide or Diethylamine (for basic modifiers)
-
-
Columns for Chromatography:
-
Preparative C18 column (e.g., 10 µm particle size, 19 x 250 mm)
-
Analytical C18 column (e.g., 5 µm particle size, 4.6 x 150 mm)
-
-
Equipment:
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC) system with a UV detector
-
Analytical High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system
-
Lyophilizer or centrifugal evaporator
-
Vortex mixer
-
Centrifuge
-
Protocol 1: Preparative RP-HPLC Purification
This protocol outlines the purification of the crude PROTAC product using preparative reversed-phase HPLC. The conditions provided are a starting point and may require optimization based on the specific physicochemical properties of the PROTAC molecule.
-
Sample Preparation:
-
Dissolve the crude PROTAC sample in a minimal amount of a suitable solvent (e.g., DMSO, DMF, or the initial mobile phase composition).
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
-
Method Development (Analytical Scale):
-
Before proceeding to preparative scale, it is highly recommended to develop and optimize the separation method on an analytical HPLC system.
-
Equilibrate the analytical C18 column with the initial mobile phase conditions.
-
Inject a small amount of the prepared crude sample.
-
Run a gradient elution to determine the retention time of the desired PROTAC and the separation from major impurities. A typical starting gradient is 5% to 95% Acetonitrile in Water (with 0.1% TFA or FA) over 20-30 minutes.
-
-
Preparative HPLC Run:
-
Equilibrate the preparative C18 column with the initial mobile phase conditions determined from the analytical run.
-
Inject the filtered crude PROTAC sample onto the column.
-
Run the preparative gradient. The gradient can be adjusted to improve the resolution between the product and closely eluting impurities.
-
Monitor the separation at a suitable wavelength (e.g., 254 nm or a wavelength where the PROTAC has maximum absorbance).
-
Collect fractions corresponding to the peak of the desired PROTAC.
-
-
Post-Purification Processing:
-
Analyze the collected fractions using analytical HPLC to determine their purity.
-
Pool the fractions with the desired purity (typically >95%).
-
Remove the organic solvent from the pooled fractions using a centrifugal evaporator or lyophilizer. For samples containing TFA, co-evaporation with a solvent like methanol may be necessary to remove residual acid.
-
Protocol 2: Purity and Identity Confirmation
Following purification, it is essential to confirm the purity and identity of the final PROTAC product.
-
Analytical RP-HPLC for Purity Assessment:
-
Dissolve a small amount of the purified PROTAC in a suitable solvent.
-
Inject the sample onto an analytical C18 column.
-
Run the optimized analytical HPLC method.
-
Integrate the peak areas to determine the purity of the sample.
-
-
LC-MS for Identity Confirmation:
-
Inject the purified PROTAC sample into an LC-MS system.
-
Confirm the presence of the desired product by matching the observed mass-to-charge ratio (m/z) with the calculated molecular weight of the PROTAC.
-
Data Presentation
The following tables provide representative data for the purification of a hypothetical PROTAC synthesized using this compound.
Table 1: Preparative RP-HPLC Conditions
| Parameter | Condition |
| Instrument | Preparative HPLC System |
| Column | C18, 10 µm, 19 x 250 mm |
| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile + 0.1% Trifluoroacetic Acid (TFA) |
| Gradient | 30-70% B over 40 minutes |
| Flow Rate | 15 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 500 µL (of a 10 mg/mL solution) |
Table 2: Purification Summary
| Sample | Initial Quantity (mg) | Purity (Crude) | Final Quantity (mg) | Purity (Final) | Recovery Yield (%) |
| PROTAC-XYZ | 100 | ~65% | 45 | >98% | 45% |
PROTAC Mechanism of Action
The purified PROTAC can then be used in cellular assays to induce the degradation of the target protein. The following diagram illustrates the catalytic mechanism of action of a PROTAC.
Troubleshooting
Problem: Poor separation of the PROTAC from impurities.
-
Solution:
-
Optimize the gradient by making it shallower around the elution time of the product.
-
Try a different mobile phase modifier (e.g., formic acid instead of TFA, or a basic modifier).
-
Consider using a different column chemistry (e.g., C8, Phenyl-Hexyl).
-
Problem: Low recovery yield.
-
Solution:
-
Ensure complete dissolution of the crude sample before injection.
-
Check for product precipitation on the column by flushing with a strong solvent.
-
Minimize the number of purification steps.
-
Problem: Presence of TFA in the final product.
-
Solution:
-
Perform multiple co-evaporations with a solvent like methanol or perform a salt exchange.
-
Use a formic acid-based mobile phase if compatible with the separation.
-
Conclusion
The purification of PROTACs synthesized with this compound is a crucial step in the drug discovery process. Reversed-phase HPLC is a powerful technique for obtaining highly pure PROTACs. The protocols and data presented here provide a comprehensive guide for researchers to effectively purify and characterize their PROTAC molecules, enabling reliable downstream biological evaluation. Careful optimization of the purification method is essential to maximize both purity and recovery yield.
References
- 1. benchchem.com [benchchem.com]
- 2. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 3. o2hdiscovery.co [o2hdiscovery.co]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low yield in Azido-PEG9-S-methyl ethanethioate click reactions
Welcome to the technical support center for troubleshooting low yield in Azido-PEG9-S-methyl ethanethioate click reactions. This guide is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues encountered during copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with this specific PROTAC linker.
Frequently Asked Questions (FAQs)
Q1: Why is my CuAAC reaction with this compound resulting in a low yield?
A2: Low yields in these reactions can be attributed to several factors:
-
Catalyst Inactivity: The active catalyst for the reaction is Copper(I) (Cu(I)). If you are using a Copper(II) (Cu(II)) salt, such as copper(II) sulfate (CuSO₄), it must be reduced to Cu(I) in situ. This is typically achieved using a reducing agent like sodium ascorbate. Oxidation of the active Cu(I) catalyst back to Cu(II) by dissolved oxygen in the reaction mixture is a common cause of reaction failure.[1]
-
Poor Solubility: The solubility of your alkyne-containing molecule or the this compound itself might be limited in the chosen solvent system, leading to a heterogeneous reaction mixture and consequently, a lower reaction rate and yield.
-
Inhibitory Functional Groups: Certain functional groups on your starting materials can coordinate with the copper catalyst, rendering it inactive. For example, molecules with free thiols can interact with the copper.
-
Steric Hindrance: The bulky nature of the PEG9 linker or the substrate itself can sterically hinder the approach of the azide and alkyne moieties, slowing down the reaction rate.[2]
-
Suboptimal Reagent Concentrations: The molar ratios of the reactants, catalyst, ligand, and reducing agent are critical for an efficient reaction.
Q2: What are the recommended starting concentrations and ratios for the reactants?
A2: For optimal results, it is crucial to carefully control the stoichiometry of the reaction components. Below is a table summarizing recommended starting concentrations.
Table 1: Recommended Reagent Concentrations for CuAAC Reactions
| Reagent | Recommended Concentration/Ratio | Notes |
| This compound | 1.1 - 1.5 equivalents (relative to alkyne) | A slight excess can help drive the reaction to completion.[3] |
| Alkyne Substrate | 1.0 equivalent | Typically the limiting reagent. |
| Copper(II) Sulfate (CuSO₄) | 0.01 - 0.1 equivalents (1-10 mol%) | Higher catalyst loading may be necessary for challenging substrates.[3] |
| Sodium Ascorbate | 0.1 - 1.0 equivalents (10-100 mol%) | Should be prepared fresh. A 2- to 10-fold excess over copper is common.[3][4] |
| Copper-stabilizing Ligand (e.g., THPTA, TBTA) | 0.05 - 0.5 equivalents (5-50 mol%) | A 5:1 ligand to copper ratio is often recommended to protect the catalyst and biomolecules.[5][6] |
Q3: Can the thioester group in this compound cause side reactions?
A3: Yes, the presence of a thioester, and more broadly sulfur-containing compounds like free thiols (cysteines) in biomolecules, can lead to side reactions in CuAAC. A notable side reaction is the copper-catalyzed formation of thiotriazoles, which can create undesired byproducts and complicate purification.[7][8][9] Using a stabilizing ligand and optimizing the reaction conditions can help minimize these side reactions.
Q4: How can I improve the solubility of my reactants?
A4: If you suspect poor solubility is limiting your reaction yield, consider the following:
-
Co-solvents: Use a mixture of aqueous buffer and an organic co-solvent such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or tert-butanol.[3]
-
PEG Linkers: The inherent PEG linker in this compound is designed to improve solubility. However, if your alkyne substrate is particularly hydrophobic, further optimization of the solvent system may be necessary.[2][4]
Troubleshooting Guide
If you are experiencing low yields, follow this systematic troubleshooting guide.
Low or No Product Formation
-
Verify Reagent Quality:
-
Sodium Ascorbate: Ensure your sodium ascorbate solution is freshly prepared. A brownish color indicates oxidation, rendering it ineffective.[10]
-
Starting Materials: Confirm the integrity of your this compound and alkyne substrate via analytical techniques like NMR or mass spectrometry.
-
-
Optimize the Catalytic System:
-
Degas Solvents: Thoroughly degas all solvents and the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes before adding the copper catalyst.[3] This removes dissolved oxygen which can deactivate the Cu(I) catalyst.
-
Increase Catalyst and Ligand Concentration: Incrementally increase the concentration of both the copper sulfate and the stabilizing ligand.
-
Premix Catalyst and Ligand: Prepare a premixed solution of copper sulfate and the ligand before adding it to the reaction mixture. Add the sodium ascorbate last to initiate the reaction.
-
-
Adjust Reaction Conditions:
-
Temperature: While many click reactions proceed at room temperature, gentle heating (e.g., 37-50°C) can sometimes improve the reaction rate, especially with sterically hindered substrates.[11]
-
Reaction Time: Monitor the reaction over a longer period (e.g., up to 24 hours), as reactions with bulky PEG linkers may proceed more slowly.[12]
-
Presence of Multiple Products or Byproducts
-
Identify Side Reactions:
-
Alkyne Homocoupling (Glaser Coupling): This can occur if the Cu(I) catalyst is oxidized. Ensure thorough degassing and use a sufficient excess of the reducing agent.
-
Thiotriazole Formation: If your alkyne substrate contains a free thiol, consider protecting it before the click reaction. Increasing the concentration of a reducing agent like TCEP may also diminish this side product.[7][8]
-
-
Optimize Purification:
-
Residual Copper Removal: After the reaction, remove residual copper by washing with a solution of a chelating agent like EDTA or by passing the crude product through a short plug of silica gel.
-
Chromatography: Utilize appropriate chromatographic techniques for purification. For PEGylated products, size-exclusion chromatography (SEC) is often effective in separating the desired product from unreacted starting materials and smaller byproducts. Ion-exchange chromatography (IEX) can also be used, as the PEG chain can alter the surface charge of the molecule.
-
Experimental Protocols
General Protocol for a Small-Scale CuAAC Reaction
This protocol is a starting point and may require optimization for your specific substrates.
1. Preparation of Stock Solutions:
-
This compound: Prepare a 10 mM stock solution in DMSO.
-
Alkyne Substrate: Prepare a 10 mM stock solution in a compatible solvent (e.g., DMSO, water).
-
Copper(II) Sulfate (CuSO₄): Prepare a 100 mM stock solution in deionized water.[13]
-
Ligand (e.g., THPTA): Prepare a 200 mM stock solution in deionized water.[13]
-
Sodium Ascorbate: Prepare a fresh 1 M stock solution in deionized water immediately before use.
2. Reaction Setup (for a 200 µL final volume):
-
In a microcentrifuge tube, add your alkyne substrate.
-
Add the this compound stock solution (aim for 1.1-1.5 equivalents).
-
Add the reaction buffer (e.g., phosphate buffer) to bring the volume to the desired pre-catalyst volume. A co-solvent like DMSO can be included if solubility is an issue.
-
Degas the mixture by bubbling with argon or nitrogen for 15-30 minutes.
-
In a separate tube, prepare the catalyst premix by combining the CuSO₄ and ligand stock solutions. A 1:5 molar ratio of copper to ligand is a good starting point.
-
Add the catalyst premix to the reaction tube.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Seal the tube and allow the reaction to proceed at room temperature or with gentle heating. Protect from light if any of the components are light-sensitive.
3. Monitoring and Work-up:
-
Monitor the reaction progress by TLC, LC-MS, or HPLC.
-
Once complete, the reaction can be quenched by exposing it to air or by adding a chelating agent like EDTA.
-
Purify the product using an appropriate method such as HPLC, size-exclusion chromatography, or silica gel chromatography.
Visual Troubleshooting and Workflow
Troubleshooting Workflow for Low Yield CuAAC Reactions
Caption: A stepwise workflow for troubleshooting low-yield CuAAC reactions.
CuAAC Reaction Pathway
Caption: Simplified schematic of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jenabioscience.com [jenabioscience.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Cu-Catalyzed Azide–Alkyne–Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cu-Catalyzed Azide-Alkyne-Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. axispharm.com [axispharm.com]
Technical Support Center: Optimizing Azido-PEG9-S-methyl ethanethioate Conjugation
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize reaction conditions for conjugating Azido-PEG9-S-methyl ethanethioate.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
This compound is a heterobifunctional linker primarily used in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4] It features an azide (N₃) group for bioorthogonal "click" chemistry conjugation and an S-methyl ethanethioate group.
Q2: What type of conjugation reaction is the azide group used for?
The azide group is designed for highly selective and efficient click chemistry reactions.[1][2] Specifically, it can participate in:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction occurs between the azide and a terminal alkyne in the presence of a copper(I) catalyst to form a stable triazole linkage.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry reaction where the azide reacts with a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN).[1][2]
Q3: What is the role of the S-methyl ethanethioate group?
The S-methyl ethanethioate group in this linker is generally characterized by its low reactivity and high stability under most standard bioconjugation conditions.[5] While thioesters can react with nucleophiles like amines to form amides, this particular group is not the intended primary site for conjugation when using this reagent for click chemistry. Its role is more likely related to the overall structure and function of the final PROTAC molecule.
Q4: Which "click" chemistry method should I choose: CuAAC or SPAAC?
The choice between CuAAC and SPAAC depends on the nature of your biomolecule and experimental setup:
-
CuAAC is generally faster and uses readily available terminal alkynes. However, the copper catalyst can be toxic to cells and may cause denaturation of some proteins.
-
SPAAC is copper-free, making it ideal for live-cell labeling and applications with sensitive biological samples. However, the required strained alkynes are typically larger and more hydrophobic, which can sometimes affect the properties of the conjugate.
Q5: How should I store this compound?
It is recommended to store this compound at -20°C, protected from moisture. Before use, allow the vial to warm to room temperature before opening to prevent condensation of moisture, which can lead to hydrolysis of the reagent.
Troubleshooting Guide
This section addresses common issues encountered during the conjugation of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation Yield | Inefficient Catalyst (CuAAC): The Cu(I) catalyst is oxidized to inactive Cu(II). | • Use a freshly prepared solution of a reducing agent like sodium ascorbate.• Include a Cu(I)-stabilizing ligand such as THPTA or TBTA in the reaction mixture.• Degas all buffers to remove oxygen before starting the reaction. |
| Hydrolysis of Reagent: The S-methyl ethanethioate group or other functional groups on your target molecule may be susceptible to hydrolysis at extreme pH. | • Perform the conjugation in a pH range of 6.5-8.0. For CuAAC, a pH of 7.0-7.5 is often optimal.• Prepare reagent solutions immediately before use. | |
| Incorrect Buffer Composition: Buffers containing primary amines (e.g., Tris) can compete with the intended reaction. Phosphate-containing buffers can precipitate copper ions. | • Use non-coordinating buffers such as HEPES or PBS for CuAAC reactions. | |
| Steric Hindrance: The PEG chain or bulky substituents near the azide or alkyne may hinder the reaction. | • Increase the reaction time and/or temperature (e.g., from 4°C to room temperature).• Consider using a longer PEG linker to increase the distance between the reactive groups and the biomolecule. | |
| Non-Specific Labeling or Side Reactions | Reaction of Thioester with Nucleophiles: Although generally stable, the S-methyl ethanethioate group can react with strong nucleophiles (e.g., primary amines like lysine side chains) under non-optimal conditions (e.g., high pH > 8.5). | • Maintain the reaction pH within the recommended range of 6.5-8.0.• Avoid the presence of high concentrations of strong nucleophiles in the reaction mixture. |
| Protein Aggregation/Precipitation: The hydrophobicity of the linker or the organic co-solvent (e.g., DMSO, DMF) can cause protein aggregation. | • Limit the concentration of organic co-solvent to the minimum required to dissolve the reagent (typically <10% v/v).• Perform the reaction at a lower temperature (e.g., 4°C).• Include additives like glycerol or arginine to improve protein solubility. | |
| Difficulty in Purifying the Conjugate | Presence of Unreacted Reagents: Excess this compound and other small molecules can interfere with downstream applications. | • Use size exclusion chromatography (SEC) to separate the larger PEGylated conjugate from smaller, unreacted components.• Dialysis or tangential flow filtration can also be effective for removing small molecule impurities. |
| Heterogeneity of the Product: Multiple PEGylation sites or incomplete reaction can lead to a mixture of products. | • Optimize the stoichiometry of the reactants to favor mono-conjugation.• Use purification techniques with high resolution, such as ion-exchange chromatography (IEX) or hydrophobic interaction chromatography (HIC), to separate different PEGylated species.[1] |
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Preparation of Stock Solutions:
-
This compound: Prepare a 10 mM stock solution in anhydrous DMSO.
-
Alkyne-modified Biomolecule: Prepare a solution of your biomolecule in a suitable buffer (e.g., 100 mM HEPES, pH 7.5).
-
Copper(II) Sulfate (CuSO₄): Prepare a 50 mM stock solution in deionized water.
-
Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water. This solution should be made fresh.
-
Ligand (e.g., THPTA): Prepare a 50 mM stock solution in deionized water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified biomolecule, this compound (typically at a 5-10 fold molar excess), and the ligand.
-
Add the CuSO₄ solution to the mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Reaction Conditions:
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C for 12-24 hours with gentle mixing.
-
The optimal reaction time should be determined empirically.
-
-
Quenching and Purification:
-
The reaction can be quenched by adding a chelating agent like EDTA to a final concentration of 10 mM.
-
Purify the conjugate using an appropriate method such as size exclusion chromatography, dialysis, or affinity chromatography.
-
Protocol 2: General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
-
Preparation of Stock Solutions:
-
This compound: Prepare a 10 mM stock solution in anhydrous DMSO.
-
Strained Alkyne (e.g., DBCO)-modified Biomolecule: Prepare a solution of your biomolecule in a suitable buffer (e.g., PBS, pH 7.4).
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the strained alkyne-modified biomolecule and this compound (typically at a 2-5 fold molar excess).
-
-
Reaction Conditions:
-
Incubate the reaction at room temperature for 2-12 hours or at 4°C for 24-48 hours with gentle mixing.
-
Reaction progress can be monitored by techniques such as SDS-PAGE or mass spectrometry.
-
-
Purification:
-
Purify the conjugate using an appropriate method such as size exclusion chromatography, dialysis, or affinity chromatography to remove excess unreacted PEG linker.
-
Reaction Parameter Optimization
| Parameter | CuAAC | SPAAC | General Recommendations |
| pH | 7.0 - 8.0 | 6.5 - 8.5 | Avoid strongly acidic or basic conditions to prevent degradation of reagents and biomolecules. |
| Temperature | 4°C - 37°C | 4°C - 37°C | Room temperature is often a good starting point. Lower temperatures can be used for sensitive biomolecules but may require longer reaction times. |
| Solvent | Aqueous buffers (HEPES, PBS). Minimize organic co-solvents (DMSO, DMF) to <10%. | Aqueous buffers (PBS, HEPES). Co-solvents may be needed for hydrophobic reagents. | Ensure all components are fully dissolved. |
| Reactant Ratio | 5-20 fold excess of PEG-azide over the biomolecule. | 2-10 fold excess of PEG-azide over the biomolecule. | The optimal ratio should be determined empirically to balance reaction efficiency and ease of purification. |
| Catalyst/Ligand | 1-2 mM CuSO₄, 5-10 mM Sodium Ascorbate, 2-4 mM Ligand. | Not applicable. | The catalyst and ligand concentrations may need to be optimized for specific biomolecules. |
Visualizations
References
How to avoid side reactions with Azido-PEG9-S-methyl ethanethioate
Technical Support Center: Azido-PEG9-S-methyl ethanethioate
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding side reactions and troubleshooting common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a bifunctional, polyethylene glycol (PEG)-based linker. It is commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), antibody-drug conjugates (ADCs), and other bioconjugates.[1][2][] Its two key functional groups, an azide and an S-methyl ethanethioate, allow for sequential or orthogonal conjugation strategies. The PEG9 linker provides a long, flexible, and hydrophilic spacer, which can improve the solubility and pharmacokinetic properties of the final conjugate.
Q2: What are the key functional groups in this compound and their respective reactivities?
This linker has two distinct reactive ends:
-
Azide (-N₃) Group: This group is primarily used in "click chemistry." It reacts efficiently with terminal alkynes in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form a stable triazole linkage.[1][4] It can also participate in strain-promoted alkyne-azide cycloaddition (SPAAC) with strained alkynes like DBCO or BCN, which avoids the need for a copper catalyst.[1][2] The azide group itself is highly stable under most biochemical conditions.[5]
-
S-methyl ethanethioate (-S-C(O)CH₃) Group: This is a thioester functional group. Thioesters are known to be reactive towards nucleophiles, particularly thiols, in a transthioesterification reaction.[6] This reactivity is exploited in native chemical ligation (NCL) for peptide and protein synthesis.[7] While more stable than many other esters, thioesters can undergo hydrolysis, especially at non-neutral pH or in the presence of certain nucleophiles.[8][9][10]
Q3: What are the most common side reactions to be aware of when using this linker?
The primary side reactions are associated with the two functional groups:
-
Azide Reaction (CuAAC):
-
Oxidative Homocoupling of Alkynes: In the presence of oxygen and Cu(II), terminal alkynes can couple with each other (Glaser coupling), reducing the yield of the desired product.[11]
-
Protein Degradation: The copper catalyst, especially in the presence of a reducing agent like sodium ascorbate, can generate reactive oxygen species (ROS) that may lead to the degradation of sensitive proteins.
-
-
Thioester Reaction:
-
Hydrolysis: The S-methyl ethanethioate group can be hydrolyzed to a carboxylic acid and methanethiol, particularly under basic or strongly acidic conditions, or in the presence of strong nucleophiles.[7][8][10]
-
Reaction with Non-Thiol Nucleophiles: While thioesters are most reactive with thiols, they can also react with other nucleophiles like amines (e.g., lysine side chains), although this reaction is generally slower.[7]
-
Q4: How should this compound be stored and handled?
Proper storage and handling are critical to prevent degradation.
-
Storage: The reagent should be stored at -20°C for long-term stability.[5][12] It should be kept in a tightly sealed container, protected from moisture and light.
-
Handling: Before use, allow the vial to warm to room temperature before opening to prevent condensation of moisture. For reactions, use anhydrous solvents if possible, especially when the thioester functionality is intended for a subsequent reaction. Prepare solutions fresh and avoid repeated freeze-thaw cycles.
Q5: What are the recommended analytical methods to characterize the final conjugate and identify potential side products?
A combination of analytical techniques is often necessary for complete characterization:
-
Chromatography: High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase (RP-HPLC) and Size-Exclusion Chromatography (SEC), is essential for separating the final conjugate from unreacted starting materials and byproducts.[][14][15] SEC is effective for removing unreacted PEG linkers from larger proteins.[][16]
-
Mass Spectrometry (MS): Mass spectrometry is crucial for confirming the molecular weight of the final product and thus verifying successful conjugation.[14][15] It can also help identify side products.
-
NMR Spectroscopy: For smaller molecules, Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information and confirm the formation of the triazole ring or the new thioester/amide bond.[14]
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments.
Guide 1: Low or No Yield in Azide-Alkyne Cycloaddition (CuAAC)
| Potential Cause | Recommended Solution |
| Catalyst (Cu(I)) Inactivity | The active catalyst, Cu(I), is easily oxidized to inactive Cu(II) by oxygen.[11] Solution: Degas all buffers and solvent mixtures thoroughly before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure a sufficient excess of the reducing agent (e.g., sodium ascorbate) is present (typically 5-10 molar equivalents relative to copper).[11] |
| Poor Reagent Quality | The azide or alkyne starting materials may have degraded. Solution: Use fresh, high-purity reagents.[17] Store azide-containing compounds properly, protected from light. Perform a small-scale test reaction with a simple model alkyne (e.g., propargyl alcohol) to verify the reactivity of your azide linker.[18][19] |
| Copper Sequestration | Your biomolecule (e.g., protein with histidine residues) or buffer components (e.g., EDTA, Tris) may chelate the copper catalyst, making it unavailable for the reaction.[18] Solution: Increase the concentration of the copper catalyst and/or the stabilizing ligand (e.g., TBTA, THPTA). If possible, switch to a non-chelating buffer like HEPES or PBS.[20] |
| Steric Hindrance | The azide or alkyne group on the reacting molecules may be sterically inaccessible. Solution: Increase the reaction time or temperature (if your biomolecule is stable).[11] Consider redesigning the linker on your reaction partner to be longer or less bulky. |
Guide 2: Unwanted Hydrolysis of the S-methyl ethanethioate Group
| Potential Cause | Recommended Solution |
| Reaction pH | Thioesters are susceptible to hydrolysis at high or low pH.[8][9] Solution: Maintain the reaction pH in the neutral range (pH 6.5-7.5) if the thioester group needs to be preserved for a subsequent step. Avoid strongly basic or acidic buffers. |
| Presence of Nucleophiles | Buffers containing primary amines (e.g., Tris) or other nucleophiles can react with the thioester. The reducing agent TCEP has also been shown to catalyze thioester hydrolysis.[9] Solution: Use non-nucleophilic buffers such as HEPES or phosphate buffers. If a reducing agent is needed to keep thiols on a protein reduced, consider using DTT at a neutral pH and for a limited time before introducing the PEG linker. |
| Extended Reaction Times / High Temperature | Prolonged exposure to aqueous conditions, especially at elevated temperatures, increases the likelihood of hydrolysis. Solution: Monitor the reaction progress (e.g., by LC-MS) and stop it as soon as a sufficient amount of product has formed. Perform reactions at the lowest practical temperature (e.g., 4°C or room temperature). |
Experimental Protocols
Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with a Protein
This protocol provides a general guideline for conjugating this compound to an alkyne-modified protein. Optimization may be required for specific applications.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.4)
-
This compound
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Tris(hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 50 mM in water)
-
Sodium Ascorbate stock solution (e.g., 100 mM in water, prepare fresh )
-
Degassed buffers
Procedure:
-
Prepare the Protein Solution: In a microcentrifuge tube, prepare your alkyne-modified protein at a final concentration of 1-5 mg/mL in a degassed, non-chelating buffer.
-
Prepare the Linker Solution: Dissolve the this compound in DMSO or water to create a concentrated stock solution (e.g., 10-50 mM).
-
Prepare the Catalyst Premix: In a separate tube, mix the CuSO₄ and THPTA ligand solutions. A 1:5 molar ratio of Cu:ligand is common.[19] For example, mix 2.5 µL of 20 mM CuSO₄ with 5.0 µL of 50 mM THPTA.[19] Let this mixture sit for 1-2 minutes.
-
Reaction Assembly: Add the reagents to the protein solution in the following order: a. Add the this compound solution to the protein. Use a molar excess of the linker (e.g., 10-20 equivalents relative to the protein). b. Add the catalyst premix (CuSO₄/THPTA) to the reaction mixture. A final copper concentration of 50-250 µM is typical.[19] c. Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration should be 1-5 mM.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours or at 4°C overnight. Protect the reaction from light.
-
Quenching and Purification: The reaction can be quenched by adding EDTA to chelate the copper. Purify the resulting conjugate from excess PEG linker and catalyst components using an appropriate method, such as Size-Exclusion Chromatography (SEC), dialysis, or tangential flow filtration.[][16]
Visualizations
Experimental Workflow
Caption: General workflow for a CuAAC bioconjugation experiment.
Troubleshooting Logic for Low Reaction Yield
Caption: Decision tree for troubleshooting low CuAAC reaction yield.
Reaction Scheme and Potential Side Reactions
Caption: Desired reaction pathway and potential competing side reactions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. Azido-PEG10-S-Methyl ethanethioate Of Azido PEG Is For Protein Modifications [m.polyethyleneglycolpeg.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Thioester - Wikipedia [en.wikipedia.org]
- 8. Hydrolysis of Thioesters Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. fiveable.me [fiveable.me]
- 11. benchchem.com [benchchem.com]
- 12. echemi.com [echemi.com]
- 14. Protein PEGylation Analysis - Creative Proteomics [creative-proteomics.com]
- 15. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. jenabioscience.com [jenabioscience.com]
- 20. lumiprobe.com [lumiprobe.com]
Technical Support Center: Enhancing PROTAC Solubility with Azido-PEG9-S-methyl ethanethioate
This center provides researchers, scientists, and drug development professionals with essential guidance on utilizing Azido-PEG9-S-methyl ethanethioate to overcome solubility challenges in Proteolysis Targeting Chimera (PROTAC) development.
Frequently Asked Questions (FAQs)
Q1: Why is solubility a major challenge for PROTACs?
A1: PROTACs are inherently large, complex molecules designed to bind two different proteins simultaneously. This often results in a high molecular weight (>700 Da) and significant lipophilicity, characteristics that place them "beyond the Rule of Five" (bRo5) for oral bioavailability.[1][2] This combination leads to poor aqueous solubility, which can cause issues such as precipitation in assays, inaccurate potency measurements, low cellular permeability, and irreproducible results.[1]
Q2: What is this compound and how does it improve PROTAC solubility?
A2: this compound is a heterobifunctional, Polyethylene Glycol (PEG)-based linker.[3][4][5][6][] The "Azido" (N₃) group allows for efficient "click chemistry" conjugation to an alkyne-functionalized PROTAC precursor.[3][5][6] The "PEG9" component is a chain of nine ethylene glycol units, which is highly hydrophilic.[8][9] Incorporating this PEG chain into a PROTAC increases its polarity and ability to form hydrogen bonds with water, thereby improving its aqueous solubility and overall drug-like properties.[9][10][][12]
Q3: What is the purpose of the "S-methyl ethanethioate" group?
A3: The S-methyl ethanethioate group is a protected thiol. While the primary use of this linker involves the azide group for click chemistry, the thioester can be chemically cleaved under specific conditions to reveal a free thiol (-SH) group. This offers a secondary, orthogonal conjugation point for more complex PROTAC designs or for attaching other moieties, though it is not the primary handle used for solubility enhancement.
Q4: What are the main advantages of using a PEG linker in PROTAC design?
A4: Beyond improving solubility, PEG linkers offer several key advantages:
-
Flexibility: The PEG chain is flexible, which can help the two ends of the PROTAC optimally orient the target protein and E3 ligase for efficient ternary complex formation.[8][10]
-
Biocompatibility: PEG is well-known for its biocompatibility and low toxicity.[9]
-
Tunability: PEG linkers are available in various lengths (e.g., PEG3, PEG4, PEG9), allowing for systematic optimization of linker length to maximize degradation efficiency.[12][13]
-
Reduced Nonspecific Binding: The hydration shell created by the PEG linker can mitigate nonspecific binding to plasma proteins and labware.[]
Q5: How do I choose the optimal PEG linker length?
A5: The optimal linker length is critical and must be determined empirically. A linker that is too short may prevent the formation of a stable ternary complex, while one that is too long could lead to unproductive binding. It is recommended to synthesize a small library of PROTACs with varying PEG lengths (e.g., PEG3, PEG5, PEG9) and evaluate their degradation efficiency and solubility to find the best balance.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound to modify PROTACs.
Problem 1: My PEGylated PROTAC still has poor aqueous solubility.
| Possible Cause | Solution |
| Insufficient PEG Length | The PEG9 chain may not be sufficient to counteract the high lipophilicity of your specific PROTAC. Synthesize analogues with longer PEG chains (e.g., PEG12, PEG24) to further increase hydrophilicity. |
| Precipitation from DMSO Stock | The PROTAC may be precipitating when diluted from a high-concentration DMSO stock into aqueous buffer.[1] Lower the final DMSO concentration in your assay (typically ≤0.5%) and visually inspect all solutions for precipitation before use.[14] |
| Incorrect pH of Buffer | The solubility of your PROTAC might be pH-dependent. Test the solubility in a range of physiologically relevant buffers (e.g., pH 6.5, 7.4, 8.0) to identify optimal conditions. |
| Compound Aggregation | Even with a PEG linker, large molecules can aggregate. Consider adding a small amount of non-ionic surfactant (e.g., Tween-80 at 0.01%) to your buffer, if compatible with your assay, to disrupt aggregation. |
Problem 2: The click chemistry reaction (CuAAC) is inefficient or fails.
| Possible Cause | Solution |
| Reagent Degradation | Ensure your Azido-PEG9-linker and alkyne-PROTAC precursor are pure and have not degraded. Use freshly prepared solutions. The copper(I) catalyst is prone to oxidation; use a fresh source or prepare it in situ from CuSO₄ and a reducing agent like sodium ascorbate. |
| Inhibitors in Reaction Mixture | Trace impurities in your starting materials can poison the copper catalyst. Ensure all precursors are highly purified before the click reaction. |
| Suboptimal Reaction Conditions | Optimize the solvent system (e.g., DMSO, tBuOH/H₂O), temperature, and reaction time. Ensure all reagents are present in the correct stoichiometry. The use of a copper-coordinating ligand (e.g., TBTA) is highly recommended to stabilize the catalyst and improve efficiency. |
Problem 3: The final PEGylated PROTAC shows reduced or no degradation activity.
| Possible Cause | Solution |
| Suboptimal Linker Length | The PEG9 linker may create incorrect spacing between the target protein and the E3 ligase, preventing the formation of a productive ternary complex.[10] Synthesize and test analogues with different PEG linker lengths (shorter and longer) to find the optimal spatial orientation. |
| Steric Hindrance | The attachment point of the linker on the warhead or E3 ligase ligand may be suboptimal. The PEG chain, while flexible, could sterically clash with protein residues. Re-evaluate the linker attachment points on your PROTAC. |
| Low Cell Permeability | While PEG linkers improve solubility, very long or bulky linkers can sometimes negatively impact passive cell permeability.[15] Assess permeability using a Caco-2 or PAMPA assay.[10] If permeability is low, you may need to find a balance between linker length and cellular uptake. |
Quantitative Data Summary
The following table presents representative data on how incorporating a PEG9 linker can improve the physicochemical properties of a model PROTAC.
| Compound | Structure | Molecular Weight (Da) | Calculated LogP | Kinetic Solubility in PBS (µM)[1][14] |
| Parent PROTAC | Warhead-AlkylLinker-Ligand | 850 | 6.2 | < 1 |
| PEGylated PROTAC | Warhead-PEG9 -Linker-Ligand | 1275 | 4.5 | 45 |
Note: Data are hypothetical and for illustrative purposes.
Experimental Protocols
Protocol 1: Synthesis of PEGylated PROTAC via CuAAC (Click Chemistry)
This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to conjugate the Azido-PEG9 linker to an alkyne-functionalized PROTAC precursor.
-
Reagent Preparation :
-
Prepare a 100 mM stock solution of your Alkyne-PROTAC precursor in anhydrous DMSO.
-
Prepare a 120 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a 50 mM stock solution of copper(II) sulfate (CuSO₄) in sterile water.
-
Prepare a 100 mM stock solution of sodium ascorbate in sterile water (prepare fresh).
-
-
Reaction Setup :
-
In a clean, dry vial, add the Alkyne-PROTAC precursor (1.0 eq).
-
Add this compound (1.2 eq).
-
Add a solvent mixture of t-butanol and water (3:1 v/v) to achieve a final precursor concentration of 10 mM.
-
Vortex briefly to mix.
-
-
Catalyst Addition :
-
Add sodium ascorbate (2.0 eq) to the reaction mixture.
-
Add CuSO₄ (0.5 eq) to initiate the reaction.
-
-
Incubation :
-
Seal the vial and stir the reaction mixture at room temperature for 12-24 hours. Protect from light if any components are light-sensitive.
-
-
Monitoring and Purification :
-
Monitor the reaction progress by LC-MS to confirm the formation of the desired product mass.
-
Upon completion, dilute the reaction mixture with DMSO and purify the final PEGylated PROTAC using preparative reverse-phase HPLC (e.g., C18 column with a water/acetonitrile gradient containing 0.1% TFA).[16]
-
Lyophilize the pure fractions to obtain the final product as a solid. Confirm identity and purity via LC-MS and ¹H NMR.
-
Protocol 2: Kinetic Solubility Assay
This protocol outlines a general method to determine the kinetic solubility of a PROTAC in Phosphate-Buffered Saline (PBS).[1][14][17][18]
-
Stock Solution Preparation :
-
Serial Dilution in DMSO :
-
In a 96-well plate, perform a serial dilution of the 10 mM stock solution in DMSO to generate a range of concentrations (e.g., 10 mM down to ~5 µM).
-
-
Addition to Aqueous Buffer :
-
Transfer a small, precise volume (e.g., 2 µL) from the DMSO dilution plate to a clear 96-well assay plate containing 198 µL of PBS (pH 7.4) in each well. This results in a 1:100 dilution and a final DMSO concentration of 1%.
-
-
Incubation and Precipitation :
-
Seal the plate and shake at room temperature for 2 hours to allow for precipitation to reach equilibrium.
-
-
Separation of Undissolved Compound :
-
Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes) to pellet any precipitate.[14] Alternatively, use a 96-well filter plate (e.g., 0.45 µm) to separate the supernatant from the precipitate.
-
-
Quantification :
-
Carefully transfer the supernatant to a new UV-transparent 96-well plate.
-
Analyze the concentration of the dissolved PROTAC in the supernatant using a suitable method like HPLC-UV or LC-MS/MS.[14] A standard curve prepared in a DMSO/PBS mixture is required for accurate quantification.
-
-
Calculation :
-
The highest measured concentration in the supernatant that does not show evidence of precipitation is reported as the kinetic solubility.
-
Visualizations
Caption: A workflow for synthesizing and testing a PEGylated PROTAC.
Caption: Mechanism of action for a PROTAC highlighting the linker's role.
References
- 1. benchchem.com [benchchem.com]
- 2. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 8. nbinno.com [nbinno.com]
- 9. precisepeg.com [precisepeg.com]
- 10. benchchem.com [benchchem.com]
- 12. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 13. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 14. benchchem.com [benchchem.com]
- 15. pharmacytimes.com [pharmacytimes.com]
- 16. benchchem.com [benchchem.com]
- 17. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 18. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
Stability issues with the S-methyl ethanethioate group in aqueous buffer
Welcome to the technical support center for S-methyl ethanethioate. This resource provides troubleshooting guides and answers to frequently asked questions regarding the stability of S-methyl ethanethioate in aqueous buffer systems.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for S-methyl ethanethioate in aqueous buffers?
A1: The primary degradation pathway for S-methyl ethanethioate, a thioester, in aqueous solutions is hydrolysis.[1][2] This reaction involves the cleavage of the thioester bond by water to yield acetic acid and methanethiol.[1] The rate of hydrolysis is significantly influenced by the pH of the buffer, with both acidic and basic conditions capable of catalyzing the reaction.[3][4] Under basic conditions, the hydroxide ion (OH⁻) acts as a potent nucleophile, directly attacking the carbonyl carbon. In acidic conditions, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by water.[3]
Q2: My S-methyl ethanethioate solution is losing potency faster than expected. What are the likely causes?
A2: Rapid loss of potency is typically due to accelerated hydrolysis. Several factors could be responsible:
-
Incorrect Buffer pH: The stability of S-methyl ethanethioate is highly pH-dependent. Hydrolysis is significantly faster in alkaline (basic) solutions compared to neutral or acidic solutions.[4] Ensure your buffer pH is at the desired level and stable over the course of your experiment.
-
Presence of Nucleophiles: Buffers containing nucleophilic species, such as primary or secondary amines (e.g., Tris), can react with the thioester group, leading to aminolysis. This is a separate degradation pathway that can be faster than hydrolysis.
-
Contaminants: The presence of enzymatic contaminants (e.g., esterases from microbial contamination) or certain metal ions can catalyze hydrolysis.
-
Reducing Agents: Common reducing agents like tris-(2-carboxyethyl)phosphine (TCEP) can accelerate the hydrolysis of thioesters.[5][6]
-
Elevated Temperature: Higher temperatures will increase the rate of all chemical reactions, including hydrolysis. Ensure your solutions are stored at the recommended temperature.
Q3: I am observing an unexpected new peak in my HPLC chromatogram when analyzing my S-methyl ethanethioate sample. What could it be?
A3: A new, growing peak in your chromatogram likely represents a degradation product. Based on the structure of S-methyl ethanethioate, the most probable products are acetic acid and methanethiol.[1] However, methanethiol is volatile and can be easily oxidized to dimethyl disulfide, which you might also observe. If your buffer contains other nucleophiles, the new peak could also be a product of aminolysis or thiol-thioester exchange.[3][7] Using a mass spectrometry (MS) detector coupled with your HPLC (LC-MS) can help identify the mass of the unknown peak and confirm its identity.[8]
Q4: What are the ideal storage conditions for S-methyl ethanethioate stock solutions and buffered experimental samples?
A4: To ensure maximum stability:
-
Stock Solutions: Prepare stock solutions in a high-purity, anhydrous organic solvent like acetonitrile or DMSO. Store these solutions in tightly sealed vials at low temperatures, typically -20°C or colder, and protect them from light.[8]
-
Aqueous Samples: When preparing buffered solutions for experiments, it is best to do so immediately before use. If storage is necessary, keep them at 2-8°C for short periods. For longer-term experiments, it is crucial to understand the stability profile at the specific pH and temperature of your experiment. Avoid freeze-thaw cycles of aqueous solutions.
Troubleshooting Guide
Issue: Inconsistent results or high variability between replicate experiments.
-
Possible Cause 1: Buffer Preparation. Inconsistent buffer pH or concentration can lead to variable degradation rates.
-
Solution: Always calibrate your pH meter before preparing buffers. Ensure all components are fully dissolved and the final concentration is accurate. Prepare a large batch of buffer for the entire set of experiments to ensure consistency.
-
-
Possible Cause 2: Sample Handling. Differences in incubation time, temperature, or time between sample preparation and analysis can introduce variability.
-
Solution: Use a strict, standardized workflow for all samples. A calibrated incubator or water bath is essential. Analyze samples in a consistent and timely manner after preparation.
-
Issue: Complete or near-complete loss of S-methyl ethanethioate shortly after dilution in buffer.
-
Possible Cause 1: Extremely Unfavorable pH. A buffer with a high pH (e.g., pH > 9) will cause very rapid hydrolysis.
-
Solution: Immediately verify the pH of your buffer. Remake the buffer if the pH is incorrect. Consider performing a pilot study across a range of pH values to find an optimal condition for your experiment.
-
-
Possible Cause 2: Reactive Buffer Components. The buffer itself may be reacting with your compound.
-
Solution: Review the composition of your buffer. If it contains primary or secondary amines (like Tris) or other nucleophiles, switch to a non-nucleophilic buffer such as phosphate, HEPES, or MES.
-
Quantitative Stability Data
The stability of S-methyl ethanethioate is highly dependent on pH. The following table summarizes reported hydrolysis rate constants.
| pH | Rate Constant (k) | Condition | Reference |
| Acidic | 1.5 x 10⁻⁵ M⁻¹ s⁻¹ (k_H+) | Aqueous Solution | [4] |
| Neutral (7.0) | 3.6 x 10⁻⁸ s⁻¹ (k_obs) | Aqueous Solution, 23°C | [4][7] |
| Basic | 1.6 x 10⁻¹ M⁻¹ s⁻¹ (k_OH-) | Aqueous Solution | [4] |
Note: The half-life for hydrolysis at pH 7 and 23°C has been reported to be approximately 155 days, indicating significant stability at neutral pH.[7]
Visualizations
Caption: Hydrolysis pathway of S-methyl ethanethioate.
Caption: General workflow for a stability experiment.
Caption: Troubleshooting tree for stability issues.
Experimental Protocols
Protocol 1: HPLC-Based Stability Assay
This protocol describes a general method for monitoring the stability of S-methyl ethanethioate in an aqueous buffer.
-
1. Materials:
-
S-methyl ethanethioate
-
Anhydrous acetonitrile (ACN) or DMSO for stock solution
-
Buffer components (e.g., sodium phosphate monobasic, sodium phosphate dibasic)
-
High-purity water
-
HPLC system with a UV detector and a suitable C18 column
-
-
2. Preparation of Solutions:
-
Stock Solution (10 mM): Accurately weigh S-methyl ethanethioate and dissolve it in anhydrous ACN to a final concentration of 10 mM. Store this stock at -20°C.
-
Aqueous Buffer (e.g., 100 mM Sodium Phosphate, pH 7.4): Prepare the desired aqueous buffer. Ensure the pH is accurately adjusted. Filter the buffer through a 0.22 µm filter.
-
-
3. Stability Experiment:
-
Pre-warm the aqueous buffer to the desired experimental temperature (e.g., 25°C or 37°C).
-
To initiate the experiment, dilute the 10 mM stock solution into the pre-warmed buffer to a final concentration (e.g., 100 µM). For example, add 100 µL of 10 mM stock to 9.9 mL of buffer. Mix thoroughly.
-
Immediately withdraw the first aliquot (t=0) and place it in an HPLC vial.
-
Incubate the remaining solution at the constant experimental temperature.
-
Withdraw aliquots at predetermined time points (e.g., 1, 2, 4, 8, 24 hours) and place them into HPLC vials. If the reaction is slow, time points can be extended to days or weeks.
-
-
4. HPLC Analysis:
-
Analyze the samples by reverse-phase HPLC. A typical method might involve a gradient elution with water and ACN (both often containing 0.1% formic acid or TFA) and UV detection at a wavelength where the thioester absorbs (e.g., ~230-250 nm).
-
Integrate the peak area of the S-methyl ethanethioate peak in each chromatogram.
-
-
5. Data Analysis:
-
Normalize the peak area at each time point to the peak area at t=0.
-
Plot the percentage of S-methyl ethanethioate remaining versus time.
-
From this plot, you can determine the rate of degradation and the half-life (t₁/₂) of the compound under your experimental conditions.
-
Protocol 2: UV-Vis Assay using Ellman's Reagent (DTNB)
This protocol is suitable for measuring stability by quantifying the release of the methanethiol product.[9]
-
1. Materials:
-
All materials from Protocol 1
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's Reagent)
-
DTNB reaction buffer (e.g., 0.1 M sodium phosphate, pH 8.0, containing 1 mM EDTA)
-
UV-Vis Spectrophotometer
-
-
2. Preparation of Solutions:
-
Prepare S-methyl ethanethioate stock and experimental samples as described in Protocol 1.
-
Prepare a 4 mg/mL DTNB solution in the reaction buffer.
-
-
3. Stability Experiment & Measurement:
-
Initiate and incubate the stability experiment as described in Protocol 1.
-
At each time point, withdraw an aliquot of the experimental sample (e.g., 250 µL).
-
Add the sample to a solution of DTNB and allow the reaction to proceed for 15 minutes.[9]
-
Measure the absorbance of the resulting yellow solution at 412 nm. The product, TNB²⁻, has a high molar absorptivity at this wavelength.
-
A standard curve using a known thiol (e.g., N-acetylcysteine) should be prepared to quantify the amount of free thiol released.
-
-
4. Data Analysis:
-
Convert the absorbance values to the concentration of methanethiol using the standard curve.
-
Plot the concentration of released thiol versus time to determine the rate of hydrolysis.
-
References
- 1. Buy S-Methyl thioacetate | 1534-08-3 [smolecule.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Hydrolysis of Thioesters Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 4. Transition Metal Mediated Hydrolysis of C–S Bonds: An Overview of a New Reaction Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Preventing aggregation of PROTACs containing Azido-PEG9-S-methyl ethanethioate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Proteolysis-Targeting Chimeras (PROTACs), specifically those containing the Azido-PEG9-S-methyl ethanethioate linker. Our goal is to help you overcome challenges related to PROTAC aggregation and ensure the stability and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in PROTACs?
This compound is a chemical linker used in the synthesis of PROTACs. It features a nine-unit polyethylene glycol (PEG) chain, which imparts hydrophilicity to the PROTAC molecule.[1][2] The azide group allows for its attachment to one of the PROTAC's warheads (either the E3 ligase ligand or the protein of interest ligand) via "click chemistry," a highly efficient and specific reaction.[1] The S-methyl ethanethioate group can be modified to connect to the other warhead. The PEG component is crucial for improving the solubility and reducing the aggregation potential of the resulting PROTAC, which is often a large and hydrophobic molecule.[3][4]
Q2: What are the primary causes of aggregation for PROTACs containing this compound?
Aggregation of PROTACs is a common challenge stemming from their high molecular weight and often significant hydrophobicity.[5] While the this compound linker is designed to increase hydrophilicity, the overall properties of the PROTAC are also heavily influenced by the warheads targeting the protein of interest and the E3 ligase.[4] The primary drivers of aggregation include:
-
Hydrophobic Interactions: Hydrophobic regions on the PROTAC molecules can interact with each other in aqueous solutions, leading to the formation of aggregates.
-
High Concentrations: At higher concentrations, the likelihood of intermolecular interactions and aggregation increases.
-
Suboptimal Formulation Conditions: Factors such as pH, ionic strength, and the absence of stabilizing excipients in the buffer can promote aggregation.
-
Environmental Stress: Temperature fluctuations, freeze-thaw cycles, and mechanical stress (e.g., vigorous vortexing) can induce aggregation.
Q3: How can I detect aggregation in my PROTAC sample?
Several methods can be used to detect aggregation:
-
Visual Inspection: The simplest method is to visually check for turbidity, precipitation, or particulate matter in the solution.
-
UV-Vis Spectroscopy (Turbidity): An increase in absorbance at a wavelength where the PROTAC does not have a chromophore (e.g., 340-600 nm) can indicate light scattering due to aggregation.[6][7]
-
Dynamic Light Scattering (DLS): DLS is a highly sensitive technique that measures the size distribution of particles in a solution. The presence of larger particles or a high polydispersity index (PDI) can signify aggregation.[8][9]
-
Size Exclusion Chromatography (SEC): The appearance of high molecular weight species eluting in the void volume can indicate the presence of soluble aggregates.
Troubleshooting Guide: Preventing PROTAC Aggregation
This guide provides systematic steps to troubleshoot and prevent the aggregation of your PROTAC containing this compound.
Problem: My PROTAC solution is cloudy or shows visible precipitation.
This is a clear indication of significant aggregation. The following workflow can help you address this issue.
Figure 1: Troubleshooting workflow for visible PROTAC aggregation.
Step 1: Review Formulation Basics
-
Solvent: Ensure your PROTAC is fully dissolved in an appropriate organic solvent (e.g., DMSO) before preparing the aqueous solution.
-
Concentration: Try working with a lower stock concentration of the PROTAC.
Step 2: Optimize Buffer Conditions
-
pH: The solubility of your PROTAC can be pH-dependent.[10] Experiment with a range of pH values to find the optimal condition where your PROTAC is most soluble.
-
Ionic Strength: Adjust the salt concentration (e.g., NaCl) in your buffer. Both low and high ionic strengths can influence protein and small molecule solubility.
Step 3: Introduce Solubilizing Excipients
-
Surfactants: Low concentrations of non-ionic surfactants can help to solubilize hydrophobic molecules and prevent aggregation.[11][12]
-
Sugars/Cyclodextrins: These can form inclusion complexes with hydrophobic parts of the PROTAC, increasing their solubility.[13][14]
-
Amino Acids: Arginine, in particular, has been shown to be an effective aggregation suppressor.[15][16]
Step 4: Consider Advanced Formulation Strategies
-
Amorphous Solid Dispersions (ASDs): For challenging PROTACs, creating an ASD with a polymer can significantly enhance solubility and prevent aggregation.[17][18]
The following table summarizes the recommended starting concentrations for various excipients to prevent PROTAC aggregation.
| Excipient Class | Example | Starting Concentration | Efficacy Notes |
| Surfactants | Polysorbate 20 (Tween 20) | 0.01% - 0.1% (v/v) | Effective at preventing surface-induced aggregation. |
| Poloxamer 188 | 0.1% - 1% (w/v) | Can be more effective than PEG alone in preventing heat-induced aggregation.[19] | |
| Sugars | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 1% - 20% (w/v) | Forms inclusion complexes to enhance solubility. A 20% HP-β-CD solution significantly increased the area under the curve (AUC) of a PROTAC in pharmacokinetic studies.[20] |
| Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) | 5 - 100 mmol/L | Can increase PROTAC solubility by over 400-fold.[13] | |
| Amino Acids | L-Arginine | 50 mM - 0.5 M | Acts as an aggregation suppressor and can increase the solubility of both folded and unfolded proteins.[10][16] |
| Polymers (for ASDs) | HPMCAS (L Grade) | 10% - 20% drug loading | Demonstrated to maintain supersaturation of a PROTAC without precipitation.[17] |
| Eudragit® L 100-55 | 10% - 20% drug loading | Suitable for creating amorphous solid dispersions that enhance solubility.[17] |
Experimental Protocols
Protocol 1: Dynamic Light Scattering (DLS) for Aggregation Analysis
This protocol outlines the steps for analyzing PROTAC aggregation using DLS.
Figure 2: Workflow for DLS analysis of PROTAC aggregation.
Materials:
-
PROTAC stock solution (in 100% DMSO)
-
Formulation buffer (e.g., PBS, pH 7.4)
-
Syringe filters (0.2 µm)
-
DLS cuvettes
-
Dynamic Light Scattering instrument
Procedure:
-
Sample Preparation:
-
Prepare the final PROTAC solution by diluting the DMSO stock into the formulation buffer to the desired concentration. The final DMSO concentration should typically be kept below 1%.
-
Prepare a buffer blank for background measurement.
-
-
Sample Filtration:
-
Filter the PROTAC solution and the buffer blank through a 0.2 µm syringe filter directly into a clean DLS cuvette to remove any dust or large particles.[21]
-
-
Instrument Setup:
-
Turn on the DLS instrument and allow it to warm up.
-
Set the measurement parameters (e.g., temperature, viscosity of the solvent, refractive index).
-
-
Measurement:
-
Place the buffer blank cuvette into the instrument and perform a measurement to ensure the buffer is clean.
-
Replace the blank with the PROTAC sample cuvette.
-
Allow the sample to equilibrate to the set temperature for at least 5 minutes.
-
Perform the DLS measurement, acquiring multiple readings for statistical accuracy.
-
-
Data Analysis:
-
Analyze the correlation function to obtain the particle size distribution.
-
Examine the intensity, volume, and number distributions.
-
A high polydispersity index (PDI > 0.3) or the presence of multiple peaks, especially at larger sizes, indicates aggregation.
-
Protocol 2: Turbidity Measurement for Aggregation Monitoring
This protocol describes a simple method to monitor PROTAC aggregation by measuring turbidity.
Figure 3: Workflow for turbidity measurement of PROTAC aggregation.
Materials:
-
PROTAC stock solution (in 100% DMSO)
-
Formulation buffer
-
96-well clear bottom plate
-
Plate reader with UV-Vis capabilities
Procedure:
-
Solution Preparation:
-
Prepare serial dilutions of your PROTAC in the formulation buffer in a 96-well plate.
-
Include a buffer blank and a buffer with the same concentration of DMSO as the PROTAC samples.
-
-
Spectrophotometer Setup:
-
Set the plate reader to measure absorbance at a wavelength where the PROTAC does not absorb, typically between 340 nm and 600 nm.[6]
-
-
Measurement:
-
Place the 96-well plate in the plate reader.
-
Measure the absorbance of each well.
-
-
Data Analysis:
-
Subtract the absorbance of the buffer blank from the absorbance of the PROTAC samples.
-
An increase in absorbance with increasing PROTAC concentration or over time indicates an increase in turbidity and therefore aggregation.
-
By following these guidelines and protocols, researchers can better understand and control the aggregation of PROTACs containing this compound, leading to more reliable and reproducible experimental outcomes.
References
- 1. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 2. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 3. precisepeg.com [precisepeg.com]
- 4. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Total proteome turbidity assay for tracking global protein aggregation in the natural cellular environment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. unchainedlabs.com [unchainedlabs.com]
- 9. wyatt.com [wyatt.com]
- 10. Effects of pH and arginine on the solubility and stability of a therapeutic protein (Fibroblast Growth Factor 20): relationship between solubility and stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 13. mdpi.com [mdpi.com]
- 14. Other Cyclodextrin Series - CD Bioparticles [cd-bioparticles.net]
- 15. researchgate.net [researchgate.net]
- 16. l-Arginine hydrochloride increases the solubility of folded and unfolded recombinant plasminogen activator rPA - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs | MDPI [mdpi.com]
- 18. pharmaexcipients.com [pharmaexcipients.com]
- 19. Surfactant copolymers prevent aggregation of heat denatured lysozyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Development of Liposome Systems for Enhancing the PK Properties of Bivalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. How to Optimize Dynamic Light Scattering for Protein Analysis [eureka.patsnap.com]
Technical Support Center: Overcoming the Hook Effect in PROTACs with Long PEG Linkers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering the hook effect in their Proteolysis-Targeting Chimera (PROTAC) experiments, with a specific focus on the role of long Polyethylene Glycol (PEG) linkers in mitigating this phenomenon.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of PROTACs?
A1: The hook effect is a phenomenon observed in PROTAC dose-response experiments where, beyond a certain optimal concentration, increasing the concentration of the PROTAC leads to a decrease in the degradation of the target protein.[1][2][3] This results in a characteristic bell-shaped curve, which can complicate the determination of key parameters like DC50 (the concentration for 50% degradation) and Dmax (the maximum degradation level).[1]
Q2: What is the underlying mechanism of the hook effect?
A2: The hook effect arises from the formation of non-productive binary complexes at high PROTAC concentrations.[1][4] A PROTAC's function relies on forming a productive ternary complex, consisting of the target protein, the PROTAC, and an E3 ligase.[1] However, at excessive concentrations, the PROTAC can independently bind to either the target protein (forming a Target-PROTAC complex) or the E3 ligase (forming an E3 Ligase-PROTAC complex). These binary complexes are unable to bring the target protein and E3 ligase together, thus inhibiting the formation of the productive ternary complex required for ubiquitination and subsequent degradation.[1][2][4]
Q3: How do long PEG linkers help in overcoming the hook effect?
A3: While not a universal solution, long PEG linkers can help mitigate the hook effect in several ways. The increased length and flexibility of a long PEG linker can provide the necessary conformational freedom for the PROTAC to more readily form a stable ternary complex, even at higher concentrations.[5][6] This can shift the equilibrium away from the formation of unproductive binary complexes. The optimal linker length, however, is highly dependent on the specific target protein and E3 ligase pair and must be determined empirically.[7][8] Excessively long linkers can also be detrimental to PROTAC efficacy.[5][7]
Q4: What are the general advantages and disadvantages of using PEG linkers in PROTAC design?
A4: PEG linkers are widely used in PROTAC design due to several advantages. They are synthetically accessible and their length can be easily and systematically varied.[8][9] Their hydrophilic nature can improve the solubility of the often-hydrophobic PROTAC molecule.[10][11] However, the high flexibility of PEG linkers can sometimes lead to a less stable ternary complex.[5] Additionally, the hydrophilicity of the PEG linker can sometimes hinder passive cell permeability.[5]
Troubleshooting Guides
Issue 1: A pronounced hook effect is observed at higher concentrations of my PROTAC.
-
Possible Cause: Formation of unproductive binary complexes is dominating at high PROTAC concentrations.
-
Troubleshooting Steps:
-
Dose-Response Curve: Perform a wide dose-response experiment (e.g., from pM to high µM) to fully characterize the bell-shaped curve and identify the optimal concentration range for degradation.[3]
-
Linker Length Optimization: If you have a series of PROTACs with varying linker lengths, compare their degradation profiles. Longer PEG linkers may exhibit a less pronounced hook effect.
-
Ternary Complex Formation Assay: Directly assess the formation of the ternary complex at different PROTAC concentrations using techniques like co-immunoprecipitation, TR-FRET, or NanoBRET. A decrease in the ternary complex signal at high concentrations would confirm the hook effect mechanism.
-
Issue 2: My PROTAC with a long PEG linker shows reduced potency (higher DC50) compared to a shorter linker version.
-
Possible Cause: The longer linker may not be optimal for creating a stable ternary complex for your specific target and E3 ligase pair.
-
Troubleshooting Steps:
-
Systematic Linker Variation: It is crucial to synthesize and test a series of PROTACs with systematically varied linker lengths to identify the optimal length for maximal degradation.[8]
-
Structural Modeling: If structural information is available for your target protein and E3 ligase, computational modeling can help predict optimal linker lengths and conformations.
-
Biophysical Assays: Use biophysical techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure the binding affinities of your PROTACs to both the target protein and the E3 ligase, as well as the cooperativity of ternary complex formation.
-
Quantitative Data Summary
The following table summarizes the impact of linker length on the efficacy of PROTACs from various studies. This data illustrates that the optimal linker length is target-dependent and that both shorter and longer linkers can lead to reduced efficacy.
| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | CRBN | PEG | 4 | >1000 | <10 | [Hypothetical Data] |
| BRD4 | CRBN | PEG | 8 | 50 | 95 | [Hypothetical Data] |
| BRD4 | CRBN | PEG | 12 | 150 | 80 | [Hypothetical Data] |
| BRD4 | CRBN | PEG | 16 | 500 | 60 | [Hypothetical Data] |
| ERRα | VHL | PEG | 12 | >1000 | ~20 | [12] |
| ERRα | VHL | PEG | 16 | 100 | >90 | [12] |
| ERRα | VHL | PEG | 20 | 500 | ~60 | [12] |
Note: The data in the table is illustrative and may be synthesized from multiple sources for clarity. Please refer to the cited literature for specific experimental details.
Experimental Protocols
1. Western Blotting for Protein Degradation
This protocol is a standard method to quantify the reduction in target protein levels following PROTAC treatment.
-
Materials:
-
Cells expressing the target protein
-
PROTAC stock solution (e.g., in DMSO)
-
Cell culture medium
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC for the desired time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Image the blot using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize the target protein levels to the loading control.
-
2. Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is used to detect the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase).
-
Materials:
-
Cells expressing the target protein and E3 ligase
-
PROTAC stock solution
-
Co-IP lysis buffer
-
Antibody against the target protein or a tag (e.g., HA, FLAG)
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Western blot reagents
-
-
Procedure:
-
Treat cells with the PROTAC at various concentrations for a short period (e.g., 1-4 hours).
-
Lyse the cells with Co-IP lysis buffer.
-
Pre-clear the lysates by incubating with magnetic beads.
-
Incubate the pre-cleared lysates with an antibody against the target protein overnight at 4°C.
-
Add Protein A/G magnetic beads to pull down the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specific binders.
-
Elute the protein complexes from the beads using elution buffer.
-
Analyze the eluates by Western blotting using antibodies against the target protein and the E3 ligase. An increased signal for the E3 ligase in the PROTAC-treated samples indicates ternary complex formation.
-
Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: Formation of unproductive binary complexes at high PROTAC concentrations.
Caption: A logical workflow for addressing the PROTAC hook effect.
References
- 1. benchchem.com [benchchem.com]
- 2. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 10. chempep.com [chempep.com]
- 11. benchchem.com [benchchem.com]
- 12. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
Technical Support Center: Purification of Azido-PEG9-S-methyl ethanethioate-Containing Molecules
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Azido-PEG9-S-methyl ethanethioate and molecules containing this linker.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a bifunctional linker molecule. It comprises a nine-unit polyethylene glycol (PEG) chain, which enhances solubility and provides a flexible spacer.[1][2] One end of the linker is functionalized with an azide group, which is commonly used in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), for conjugation to molecules containing alkyne or strained alkyne groups. The other end features an S-methyl ethanethioate group, a thioester that can be used for various chemical modifications. This type of linker is often employed in the synthesis of complex biomolecules, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[3][]
Q2: What are the most common impurities encountered during the synthesis and purification of molecules containing this linker?
Common impurities can arise from several sources:
-
Unreacted Starting Materials: Incomplete reactions can leave residual starting materials in the product mixture.
-
Byproducts of Synthesis: The synthesis of the S-methyl ethanethioate moiety may result in byproducts such as S-methyl thioacetate from the hydrolysis of intermediates, especially in the presence of moisture.[5]
-
PEG-Related Impurities: Commercial PEG reagents can sometimes contain a distribution of chain lengths, although monodisperse (discrete) PEGs are available to ensure a single molecular weight.[2]
-
Degradation Products: The thioester group is susceptible to hydrolysis, which can lead to the formation of the corresponding carboxylic acid and methanethiol. This degradation can occur during the reaction, workup, or purification.[6]
Q3: What are the stability considerations for the azide and S-methyl ethanethioate functional groups during purification?
-
Azide Group: The azide functional group is generally stable under a range of conditions. However, it is important to avoid strong acids, which can protonate the azide to form hydrazoic acid, and certain metals that can form shock-sensitive metal azides.[7]
-
S-methyl ethanethioate Group: Thioesters are known to be sensitive to hydrolysis, particularly at neutral to high pH.[6] Biological thioesters are generally stable, but their reactivity increases in the presence of certain enzymes or changes in pH.[8] It is advisable to maintain acidic conditions during purification whenever possible to minimize hydrolysis of the thioester.[9]
Q4: What are the recommended storage conditions for this compound and molecules containing it?
To ensure the stability of the molecule, it should be stored at low temperatures, typically -20°C, and protected from moisture to prevent hydrolysis of the thioester group. It is also recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent potential reactions with atmospheric components.
Troubleshooting Guide
Problem 1: Low recovery of the target molecule after purification.
-
Q: I am experiencing low yields after chromatographic purification. What could be the cause?
-
A: Low recovery can be due to several factors. If using silica gel chromatography, the high polarity of the PEG chain can lead to strong adsorption to the stationary phase, resulting in streaking of the compound and poor elution.[10] For HPLC, ensure that the injection solvent is compatible with the mobile phase to avoid sample precipitation on the column. It is often best to dissolve the sample in the mobile phase itself.
-
Problem 2: The purified product is still impure.
-
Q: My final product shows multiple spots on TLC or multiple peaks in the HPLC chromatogram. How can I improve the purity?
-
A: Co-elution of impurities is a common challenge. For PEG-containing molecules, standard reversed-phase columns (like C18) may not provide adequate separation from polar impurities.[11] Consider using a column with a polar-embedded or polar-endcapped stationary phase, which is better suited for retaining and separating highly polar molecules.[12] Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective technique.[13] For silica gel chromatography, experimenting with different solvent systems, such as chloroform/methanol or DCM/methanol, may improve separation.[10]
-
Problem 3: I suspect my molecule is degrading during purification.
-
Q: My analytical data (e.g., MS) suggests the presence of degradation products. How can I prevent this?
-
A: The most likely point of degradation is the hydrolysis of the S-methyl ethanethioate group. To minimize this, maintain a slightly acidic pH in your buffers and mobile phases.[9] Avoid high temperatures during purification steps. If using HPLC, consider operating at a lower temperature. The stability of thioesters is generally better at a pH between 4 and 7.[8]
-
Data Presentation
Table 1: Stability of Thioester Intermediates
| Condition | Half-life (approx.) | Hydrolysis Rate (k) | Reference |
| Native | 3.6 hours | 5.33 ± 2.8 × 10⁻⁵ s⁻¹ | [14] |
| Denaturing | - | 12.5 ± 1.8 × 10⁻⁵ s⁻¹ | [14] |
Disclaimer: This data is for a different molecule and should be used as a general indicator of thioester stability. The stability of this compound may vary.
Experimental Protocols
General Protocol for Purification of this compound-Containing Molecules
This protocol provides a general guideline. Optimization will be required based on the specific properties of the molecule being purified.
-
Sample Preparation:
-
Ensure the crude product is free of any particulate matter by filtration.
-
Dissolve the sample in a solvent that is compatible with the chosen chromatographic method. For reversed-phase HPLC, this is often the initial mobile phase.
-
-
Chromatographic Method Selection:
-
For less polar molecules: Standard silica gel chromatography or reversed-phase HPLC (C18 column) may be sufficient.
-
For highly polar molecules: Consider using a polar-embedded or polar-endcapped reversed-phase column, or HILIC.[11][12] Size-exclusion chromatography (SEC) can also be effective for separating based on size, particularly for removing smaller impurities.[3]
-
-
Mobile Phase Optimization (Reversed-Phase HPLC):
-
Mobile Phase A: Water with 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) to maintain an acidic pH and improve peak shape.
-
Mobile Phase B: Acetonitrile or methanol with the same acidic modifier.
-
Gradient: Start with a low percentage of Mobile Phase B and gradually increase the concentration to elute the compound of interest. A shallow gradient is often necessary to achieve good separation of PEGylated molecules.
-
-
Fraction Collection and Analysis:
-
Collect fractions and analyze them by TLC or analytical HPLC-MS to identify the pure fractions.
-
Pool the pure fractions and remove the solvent under reduced pressure, avoiding excessive heat.
-
-
Characterization:
-
Confirm the identity and purity of the final product using analytical techniques such as NMR (¹H and ¹³C) and high-resolution mass spectrometry (HRMS).[]
-
Visualizations
Caption: General workflow for the purification of this compound-containing molecules.
Caption: Decision tree for troubleshooting common purification problems.
Caption: Potential hydrolysis pathway of the S-methyl ethanethioate group.
References
- 1. chempep.com [chempep.com]
- 2. What are PEG Linkers? | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. conservancy.umn.edu [conservancy.umn.edu]
- 8. organic chemistry - Stable thioesters in biological millieu? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. HPLC problems with very polar molecules - Axion Labs [axionlabs.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. Stability of thioester intermediates in ubiquitin-like modifications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Cell Permeability of Azido-PEG9-S-methyl ethanethioate PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working to improve the cell permeability of Azido-PEG9-S-methyl ethanethioate PROTACs.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound PROTAC showing low cell permeability?
A1: PROTACs, due to their high molecular weight and large polar surface area, often face challenges in crossing cellular membranes.[1][2] The this compound linker, while offering flexibility, contributes to these properties.[3] Poor permeability can stem from the overall physicochemical characteristics of the PROTAC molecule, not just the linker itself.[4]
Q2: What is the "chameleon effect" and how does it relate to PEG linkers?
A2: The "chameleon effect" describes the ability of some PROTACs with flexible linkers, like PEG, to adopt different conformations depending on their environment.[4][5][6] In an aqueous environment (like the extracellular space), the PROTAC may expose its polar surfaces.[5][6] However, when approaching the lipid bilayer of the cell membrane, it can fold into a more compact, less polar conformation, shielding its polar groups to facilitate passage.[5][6][7][8] This conformational flexibility can be crucial for cell permeability.[4]
Q3: How does the length of the PEG linker influence cell permeability?
A3: Generally, shorter linkers tend to result in more permeable PROTACs.[9][10] Increasing the length of the PEG linker often leads to a higher molecular weight and more hydrogen bond acceptors, which can negatively impact permeability.[9][10] However, the optimal linker length is a balance between permeability and the ability to form a stable and productive ternary complex between the target protein and the E3 ligase.[3]
Q4: Can modifying the linker composition, other than length, improve permeability?
A4: Yes, linker composition is a key factor. Strategies include:
-
Amide-to-Ester Substitution: Replacing an amide bond in the linker with an ester can reduce the number of hydrogen bond donors and increase lipophilicity, which has been shown to improve permeability.[11][12][13]
-
Introducing Rigidity: While PEG is flexible, incorporating rigid elements like alkynes, triazoles, or cyclic structures can pre-organize the PROTAC into a bioactive conformation, potentially improving both permeability and ternary complex formation.[1][3]
-
Hybrid Linkers: Combining PEG with more hydrophobic alkyl chains can be a strategy to balance solubility and permeability.[3]
Q5: What is the "hook effect" and is it related to cell permeability?
A5: The "hook effect" is a phenomenon where the efficiency of protein degradation decreases at very high PROTAC concentrations.[3] This occurs because at high concentrations, the PROTAC is more likely to form binary complexes (PROTAC-target or PROTAC-E3 ligase) rather than the productive ternary complex required for degradation.[3] While not directly a measure of permeability, a potent PROTAC that works at lower concentrations (and thus may be less susceptible to the hook effect) is desirable, and improved permeability can contribute to achieving effective intracellular concentrations.[11][13]
Troubleshooting Guide
Issue 1: My PROTAC shows low or no degradation of the target protein in cellular assays, and I suspect poor permeability.
| Possible Cause | Suggested Solution |
| High Polarity and Molecular Weight | Synthesize analogs with shorter PEG linkers (e.g., PEG3, PEG5) to reduce molecular weight and polarity.[9][10] |
| Replace the PEG linker with a more hydrophobic alkyl chain or a hybrid alkyl-PEG linker.[3] | |
| Suboptimal Linker Conformation | Introduce some rigidity into the linker using cyclic structures (e.g., piperazine) to favor a more permeable conformation.[1] |
| Consider an amide-to-ester substitution within the linker to decrease hydrogen bonding potential.[11][12][13] | |
| Inefficient Cellular Uptake | Employ a prodrug strategy, for instance by masking a carboxylic acid group with an ethyl ester to enhance cell permeability.[4] |
| Investigate alternative delivery strategies if direct modification of the PROTAC is not feasible. |
Issue 2: I have modified my PROTAC to improve permeability, but now I see reduced degradation activity.
| Possible Cause | Suggested Solution |
| Disrupted Ternary Complex Formation | The new linker may not have the optimal length or flexibility to bring the target protein and E3 ligase together effectively. Synthesize a series of PROTACs with varying linker lengths and compositions to find the best fit.[3] |
| Use biophysical assays like Surface Plasmon Resonance (SPR) or NanoBRET to directly measure ternary complex formation with your modified PROTACs.[3][14] | |
| Increased Efflux | The modified, more lipophilic PROTAC may be a substrate for cellular efflux pumps. Conduct a Caco-2 permeability assay to determine the efflux ratio.[15][16] |
Quantitative Data Summary
The following table summarizes the impact of linker modifications on PROTAC permeability from cited literature.
| PROTAC Series | Linker Modification | Change in Permeability (Pₑ, 10⁻⁶ cm/s) | Reference |
| MZ Series | 3-unit PEG vs. 2-unit PEG | 20-fold increase with shorter linker | [9][10] |
| AT Series | 2-unit PEG vs. 1-unit PEG | 2-fold increase with shorter linker | [9][10] |
| Alkyl vs. PEG | 1-unit PEG vs. Alkyl Linker | Alkyl linker was 2.5-fold less permeable | [9] |
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput, cell-free method to assess the passive permeability of a compound.[15]
Methodology:
-
A filter plate is coated with a lipid-infused artificial membrane (e.g., phosphatidylcholine in dodecane).
-
The donor wells of the plate are filled with a buffered solution containing the PROTAC at a known concentration.
-
The acceptor plate, containing a buffer solution, is placed in contact with the donor plate, sandwiching the artificial membrane.
-
The plates are incubated for a specified period (e.g., 4-16 hours).
-
The concentration of the PROTAC in both the donor and acceptor wells is quantified, typically by LC-MS.
-
The apparent permeability coefficient (Papp) is calculated.
Caco-2 Permeability Assay
This cell-based assay uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium, to assess both passive and active transport, as well as efflux.[15]
Methodology:
-
Caco-2 cells are seeded on a semi-permeable membrane in a transwell plate and cultured for approximately 21 days to form a differentiated monolayer.
-
The integrity of the cell monolayer is confirmed using a marker compound (e.g., Lucifer Yellow).
-
The PROTAC is added to the apical (top) side of the monolayer.
-
Samples are taken from the basolateral (bottom) side at various time points.
-
To assess efflux, the PROTAC is added to the basolateral side, and samples are taken from the apical side.
-
The concentration of the PROTAC is quantified by LC-MS.
-
The apparent permeability coefficient (Papp) and the efflux ratio are calculated.
Visualizations
Caption: Workflow for optimizing PROTAC cell permeability.
Caption: Strategies and outcomes for enhancing PROTAC permeability.
References
- 1. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solution Conformations Shed Light on PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solution Conformations Shed Light on PROTAC Cell Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. diva-portal.org [diva-portal.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]
- 15. benchchem.com [benchchem.com]
- 16. tandfonline.com [tandfonline.com]
Validation & Comparative
A Comparative Analysis of Azido-PEG9-S-methyl ethanethioate for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a linker is a critical determinant in the design and efficacy of complex biologics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The linker not only connects the functional components of these molecules but also profoundly influences their solubility, stability, pharmacokinetics, and overall therapeutic performance. This guide provides an objective comparison of Azido-PEG9-S-methyl ethanethioate with other commonly employed PEG linkers, supported by experimental data from relevant studies.
Introduction to this compound
This compound is a heterobifunctional linker that incorporates three key chemical features:
-
An azide (N3) group for highly efficient and bioorthogonal "click" chemistry reactions.
-
A discrete polyethylene glycol (PEG) chain of nine ethylene oxide units (PEG9) to enhance hydrophilicity and provide spatial separation.
-
An S-methyl ethanethioate group, which can be hydrolyzed to reveal a terminal thiol (-SH) group for conjugation.
This unique combination of functionalities makes it a versatile tool for the modular assembly of complex bioconjugates. The azide handle allows for precise and high-yield coupling to alkyne-modified molecules, while the protected thiol offers an alternative conjugation strategy.
Performance Comparison of PEG Linkers
The performance of a PEG linker is a multifactorial equation involving its length, functional groups, and the specific application. The following tables summarize key performance parameters based on data from various studies on linkers with similar characteristics to this compound.
Table 1: Comparison of Functional Group Reactivity and Stability
| Feature | This compound (Azide) | Maleimide-PEG Linkers | NHS Ester-PEG Linkers |
| Target Functional Group | Alkyne (for Click Chemistry) | Thiol (e.g., Cysteine) | Amine (e.g., Lysine) |
| Reaction Type | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Michael Addition | Acylation |
| Resulting Linkage | Triazole | Thiosuccinimide ether | Amide |
| Reaction pH | 4.0 - 9.0 | 6.5 - 7.5 | 7.0 - 9.0 |
| Reaction Time | 0.5 - 4 hours | 1 - 4 hours | 0.5 - 2 hours |
| Typical Yield | >95% (Click Chemistry is highly efficient) | >90% | >85% |
| Linkage Stability | Highly stable triazole ring | The thiosuccinimide ring can be susceptible to hydrolysis and retro-Michael addition, leading to potential payload release. | Very stable amide bond. |
Table 2: Impact of PEG Linker Length on PROTAC Efficacy
The length of the PEG chain is a critical parameter in PROTAC design, influencing the formation of a stable ternary complex between the target protein, the PROTAC, and an E3 ligase.[1]
| PEG Linker Length | Target Protein | E3 Ligase Ligand | DC50 (nM) | Dmax (%) | Reference |
| PEG3 | BRD4 | Pomalidomide | 10 | >90 | [2] |
| PEG5 | BRD4 | Pomalidomide | 3 | >95 | [2] |
| PEG9 (inferred) | BRD4 | Pomalidomide | ~1-3 | >95 | Inferred from trend |
| PEG12 | ERα | Peptide | <10 | ~80 | [3] |
| 16-atom (~PEG4) | ERα | Peptide | Potent | ~90 | [3] |
Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are dependent on the specific cell line and experimental conditions.
Table 3: Impact of PEG Linker Length on ADC Efficacy
In ADCs, the PEG linker can improve solubility and pharmacokinetics. Longer PEG chains can increase circulation half-life but may sometimes decrease in vitro potency.
| Linker | Payload | In Vitro Cytotoxicity (IC50, nM) | In Vivo Tumor Growth Inhibition (%) | Plasma Half-life (h) | Reference |
| Non-PEG | MMAE | 0.5 | 60 | 24 | [4][5] |
| PEG4 | MMAE | 2.25 | 75 | 60 | [4][5] |
| PEG9 (inferred) | MMAE | ~5-10 | >80 | >100 | Inferred from trend |
| PEG10 | MMAE | 11 | 85 | 268 | [4][5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible synthesis and evaluation of bioconjugates. Below are representative protocols for key experiments.
Protocol 1: PROTAC Synthesis via Click Chemistry
This protocol describes the conjugation of an alkyne-functionalized target protein ligand to this compound.
Materials:
-
Alkyne-functionalized target protein ligand
-
This compound
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
E3 ligase ligand with a suitable functional group for subsequent conjugation
Procedure:
-
Preparation of Stock Solutions:
-
Dissolve the alkyne-functionalized ligand and this compound in DMSO to a final concentration of 10 mM.
-
Prepare a 100 mM stock solution of CuSO4 in water.
-
Prepare a 1 M stock solution of sodium ascorbate in water (freshly made).
-
Prepare a 50 mM stock solution of THPTA in water.
-
-
Click Reaction:
-
In a microcentrifuge tube, combine the alkyne-functionalized ligand (1 equivalent) and this compound (1.1 equivalents).
-
Add PBS to the desired reaction volume.
-
Add THPTA (0.1 equivalents) and CuSO4 (0.1 equivalents).
-
Initiate the reaction by adding sodium ascorbate (0.5 equivalents).
-
Incubate the reaction at room temperature for 1-4 hours with gentle shaking.
-
-
Purification:
-
Purify the resulting PROTAC intermediate by reverse-phase HPLC.
-
Lyophilize the pure fractions.
-
-
Second Conjugation Step:
-
Hydrolyze the S-methyl ethanethioate group to reveal the thiol.
-
Conjugate the thiol-containing intermediate to the E3 ligase ligand using an appropriate thiol-reactive chemistry (e.g., maleimide chemistry).
-
-
Characterization:
Protocol 2: Evaluation of PROTAC-Mediated Protein Degradation by Western Blot
Materials:
-
Cancer cell line expressing the target protein
-
PROTACs at various concentrations
-
Cell lysis buffer
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the PROTACs (or DMSO as a vehicle control) for 24 hours.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer containing protease inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Western Blotting:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Determine the DC50 and Dmax values by fitting the data to a dose-response curve.[1]
-
Mandatory Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for comparing PROTAC degradation efficiency.
Conclusion
This compound offers a compelling combination of features for the construction of advanced bioconjugates. The azide group provides access to highly efficient and bioorthogonal click chemistry, ensuring high conjugation yields and site-specificity. The PEG9 spacer enhances hydrophilicity, which can improve the solubility and pharmacokinetic properties of the final molecule. The S-methyl ethanethioate group provides a stable precursor to a reactive thiol, offering an alternative conjugation handle.
The choice of the optimal linker is highly dependent on the specific application. For PROTACs, the linker length is a critical parameter for achieving potent degradation, with a PEG9 linker being within the optimal range for many targets.[2][3] In the context of ADCs, a PEG9 linker can contribute to improved in vivo efficacy by extending plasma half-life, though this may be accompanied by a modest decrease in in vitro cytotoxicity.[4][5] The high stability of the triazole linkage formed via click chemistry is a significant advantage over less stable linkages such as thiosuccinimide ethers derived from maleimide-thiol conjugation. The S-methyl ethanethioate group is a thioester, and while thioesters are generally more susceptible to hydrolysis than esters, the specific stability in a biological context would need to be empirically determined.[9][10]
Ultimately, the rational design of a bioconjugate requires the systematic evaluation of different linker properties. This compound represents a versatile and powerful tool in the medicinal chemist's arsenal for the development of next-generation targeted therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Development of a liquid chromatography/mass spectrometry methodology to separate, detect, characterize and quantify PEG-resveratrol prodrugs and the conjugation reaction precursors and intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative analysis of polyethylene glycol (PEG) and PEGylated proteins in animal tissues by LC-MS/MS coupled with in-source CID - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comparative Investigation of the Hydrolysis of Charge-Shifting Polymers Derived from an Azlactone-based Polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments - PMC [pmc.ncbi.nlm.nih.gov]
The PROTAC Efficacy Showdown: Azido-PEG9-S-methyl ethanethioate vs. Alkyl Linkers
A Comparative Guide for Researchers in Drug Development
The design of Proteolysis Targeting Chimeras (PROTACs) has emerged as a revolutionary strategy in therapeutic development, offering the potential to degrade previously "undruggable" proteins. A critical component of these heterobifunctional molecules is the linker, which connects the target protein-binding ligand (warhead) to the E3 ligase-recruiting ligand. The choice of linker profoundly influences a PROTAC's efficacy, dictating its physicochemical properties, cell permeability, and the stability of the crucial ternary complex. This guide provides an objective comparison of two common linker types: the polyethylene glycol (PEG)-based linker, exemplified by Azido-PEG9-S-methyl ethanethioate, and traditional alkyl linkers, supported by experimental data and detailed methodologies to inform rational PROTAC design.
At a Glance: Key Differences and Properties
The fundamental difference between PEG-based linkers and alkyl linkers lies in their chemical composition and resulting physicochemical properties. PEG linkers, like this compound, are characterized by repeating ethylene glycol units, which impart hydrophilicity. In contrast, alkyl linkers are composed of hydrocarbon chains, rendering them more hydrophobic. These differences have significant implications for a PROTAC's overall performance.
| Feature | This compound (PEG Linker) | Alkyl Linker |
| Composition | Polyethylene glycol chain with terminal azide and S-methyl ethanethioate groups | Saturated or unsaturated hydrocarbon chain |
| Solubility | Generally higher aqueous solubility[1][2] | Generally lower aqueous solubility, more hydrophobic[1][2] |
| Cell Permeability | Can be modulated; flexibility may aid in adopting conformations that shield polar surface area[2] | Can enhance membrane permeability, especially at matched lipophilicity |
| Metabolic Stability | May have reduced metabolic stability in vivo compared to alkyl linkers[1] | Generally more metabolically stable[] |
| Synthesis | Can be more synthetically challenging and costly[1] | Synthetically accessible and chemically stable[1] |
| "Click Chemistry" | The azide group allows for efficient and versatile conjugation via copper-catalyzed or strain-promoted alkyne-azide cycloaddition[][4][5] | Requires different conjugation chemistries |
Impact on PROTAC Efficacy: A Data-Driven Comparison
Table 1: Comparative Efficacy of BRD4-Targeting PROTACs with PEG and Alkyl Linkers
| PROTAC | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) | E3 Ligase | Target Protein | Cell Line |
| Compound A | Alkyl | 10 | ~50 | >90 | CRBN | BRD4 | MDA-MB-231 |
| Compound B | PEG | 12 (4 PEG units) | <50 | >90 | CRBN | BRD4 | MDA-MB-231 |
| Compound C | Alkyl/Ether | 21 | 3 | 96 | VHL | TBK1 | Not Specified |
| Compound D | Alkyl/Ether | 29 | 292 | 76 | VHL | TBK1 | Not Specified |
Note: This table is a composite representation of data from multiple sources to illustrate general trends. Direct comparison between different studies should be made with caution due to variations in experimental conditions.
These findings underscore that while both PEG and alkyl linkers can yield highly potent PROTACs, the optimal choice is not straightforward. The flexibility and hydrophilicity of PEG linkers can be advantageous in some contexts, potentially by improving solubility and facilitating favorable ternary complex formation.[6][7] Conversely, the hydrophobicity of alkyl linkers can enhance cell membrane permeability.[] The length of the linker is also a critical parameter, with efficacy often showing a "hook effect" where both excessively short and long linkers are detrimental.[]
Signaling Pathways and Experimental Workflows
To understand and evaluate the efficacy of PROTACs, it is essential to visualize the underlying biological pathways and the experimental procedures used.
Caption: General mechanism of PROTAC-mediated protein degradation.
Caption: A typical experimental workflow for evaluating PROTAC efficacy.
Detailed Experimental Protocols
Accurate and reproducible experimental data are the cornerstone of any comparative analysis. Below are detailed protocols for key experiments used to evaluate PROTAC efficacy.
Protocol 1: Western Blot for Determination of DC50 and Dmax
This protocol outlines the steps to quantify the degradation of a target protein in response to PROTAC treatment.
Materials:
-
Cancer cell line expressing the target protein
-
Complete growth medium
-
PROTAC stock solution (in DMSO)
-
6-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (against target protein and a loading control, e.g., GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that allows them to reach 70-80% confluency on the day of treatment. Allow cells to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in complete growth medium. Aspirate the old medium from the cells and add the medium containing different concentrations of the PROTAC. Include a vehicle control (DMSO). Incubate for the desired time (e.g., 24 hours).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS. Add RIPA buffer to each well, scrape the cells, and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's instructions.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples at 95°C for 5 minutes. Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Western Blotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane. Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody against the target protein overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: After further washes, add the ECL substrate and capture the chemiluminescent signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle control. Plot the percentage of degradation against the logarithm of the PROTAC concentration to determine the DC50 and Dmax values.[4][5][9][10]
Protocol 2: Fluorescence Polarization (FP) Assay for Binding Affinity
This protocol is used to determine the binding affinity of the PROTAC to its target protein and the E3 ligase, as well as the stability of the ternary complex.
Materials:
-
Purified target protein and E3 ligase
-
Fluorescently labeled tracer (a ligand that binds to the same site as the PROTAC's warhead or E3 ligase binder)
-
PROTAC of interest
-
Assay buffer
-
Black, low-volume 384-well plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Assay Setup: In the wells of a 384-well plate, add a fixed concentration of the target protein and the fluorescent tracer.
-
PROTAC Titration: Add serial dilutions of the PROTAC to the wells. Include control wells with only the protein and tracer (maximum polarization) and wells with only the tracer (minimum polarization).
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.
-
Measurement: Measure the fluorescence polarization of each well using a plate reader.
-
Data Analysis: Plot the change in fluorescence polarization as a function of the PROTAC concentration. Fit the data to a suitable binding model to determine the binding affinity (Kd or IC50).
-
Ternary Complex Analysis: To assess ternary complex formation, the assay can be adapted by pre-incubating the PROTAC with one of the proteins before titrating the second protein.[7][11]
Protocol 3: In Vivo Pharmacokinetic (PK) Study
This protocol provides a general outline for assessing the pharmacokinetic properties of a PROTAC in an animal model.
Materials:
-
PROTAC of interest
-
Animal model (e.g., mice or rats)
-
Vehicle for dosing (e.g., a solution suitable for intravenous or oral administration)
-
Blood collection supplies (e.g., capillaries, tubes with anticoagulant)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Dosing: Administer the PROTAC to the animals at a specific dose via the desired route (e.g., intravenous bolus, oral gavage).
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h) post-dosing.
-
Plasma Preparation: Process the blood samples to obtain plasma by centrifugation.
-
Bioanalysis: Extract the PROTAC from the plasma samples and quantify its concentration using a validated LC-MS/MS method.
-
Data Analysis: Plot the plasma concentration of the PROTAC versus time. Use pharmacokinetic software to calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), and half-life (t1/2).[][9][12][13][14]
Conclusion: A Strategic Choice for Optimal Degradation
The selection of a linker is a critical decision in the design of an effective PROTAC. Both this compound and alkyl linkers offer distinct advantages and can be used to develop potent protein degraders. PEG-based linkers, with their inherent hydrophilicity, can improve the solubility and drug-like properties of PROTACs. The presence of an azide group in this compound also provides a convenient handle for "click chemistry," enabling modular and efficient PROTAC synthesis. Alkyl linkers, on the other hand, are synthetically straightforward and can enhance cell permeability due to their hydrophobicity.
Ultimately, the choice between a PEG-based and an alkyl linker is not a one-size-fits-all decision. It requires careful consideration of the specific target protein, the E3 ligase being recruited, and the overall desired physicochemical properties of the final PROTAC molecule. The most successful PROTAC development programs will likely involve the synthesis and evaluation of a library of compounds with a variety of linker types and lengths to empirically determine the optimal structure for maximal efficacy. The detailed protocols and comparative data presented in this guide provide a solid foundation for researchers to make informed decisions in their quest to design the next generation of targeted protein degraders.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Ternary complex formation - Profacgen [profacgen.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. books.rsc.org [books.rsc.org]
- 14. drugdiscoverytrends.com [drugdiscoverytrends.com]
A Researcher's Guide to Validating PROTAC-Mediated Degradation via Western Blot
For researchers, scientists, and drug development professionals, the precise validation of protein degradation is a critical step in the development of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive comparison of Western Blot with other common validation techniques, supported by experimental data and detailed protocols. We will explore the nuances of data interpretation and offer visual aids to clarify complex processes, ensuring a robust and reliable validation workflow.
PROTACs represent a revolutionary therapeutic modality that induces selective protein degradation by hijacking the cell's ubiquitin-proteasome system.[1] Unlike traditional inhibitors that only block a protein's function, PROTACs lead to the elimination of the target protein.[1] The validation of this degradation is paramount, and Western Blot has long been a cornerstone technique for this purpose.[2][3]
The Role of Western Blot in PROTAC Validation
Western Blot is a widely used semi-quantitative technique to detect and quantify specific proteins in a complex mixture.[4][5] In the context of PROTACs, it is instrumental in visualizing the reduction of a target protein's abundance following treatment. Key parameters derived from Western Blot analysis are the DC50 (the concentration of a PROTAC that results in 50% degradation of the target protein) and the Dmax (the maximum percentage of degradation achieved).[1][6]
Interpreting Western Blot Results
Successful PROTAC-mediated degradation is observed as a dose-dependent decrease in the band intensity of the target protein compared to a vehicle control.[4] It is crucial to include a loading control (e.g., GAPDH, β-actin) to normalize the data and ensure that any observed decrease in the target protein is not due to loading errors.[5]
Comparative Analysis of Validation Methods
While Western Blot is a foundational method, a multi-faceted approach using orthogonal techniques is recommended for comprehensive and reliable validation of PROTAC activity.[1] Below is a comparison of Western Blot with other commonly used methods.
| Method | Principle | Advantages | Disadvantages |
| Western Blot | Immunoassay to detect specific proteins separated by size.[3][4] | Widely accessible, cost-effective, provides molecular weight information.[2][7] | Semi-quantitative, lower throughput, requires specific and validated antibodies.[3][8] |
| HiBiT/NanoBRET | Luminescence-based assay using a tagged protein.[1][9] | Highly quantitative, high-throughput, real-time measurements in live cells.[9] | Requires genetic modification of the target protein, potential for tag interference.[1] |
| Mass Spectrometry (Proteomics) | Unbiased identification and quantification of proteins.[1] | Unbiased global proteome analysis, high sensitivity, can identify off-target effects.[1] | Expensive, complex data analysis, lower throughput.[10] |
| Flow Cytometry | Measures fluorescence of individual cells stained with antibodies.[1] | High-throughput, single-cell analysis, can correlate degradation with other cellular markers. | Requires cell permeabilization for intracellular targets, antibody-dependent.[1] |
| ELISA | Plate-based immunoassay for protein quantification.[11] | Quantitative, high-throughput. | Requires specific antibody pairs, may not provide molecular weight information.[12] |
| Capillary Western Blot (e.g., Jess) | Automated capillary-based immunoassay.[9] | Faster than traditional Western Blot, more quantitative, less sample consumption.[3][9] | Requires specialized equipment, still antibody-dependent.[13] |
Quantitative Data Summary
The following table provides a summary of hypothetical quantitative data obtained from different validation methods for a PROTAC targeting BRD4.
| PROTAC Concentration | Western Blot (% Degradation) | HiBiT Assay (% Degradation) | Mass Spectrometry (% Degradation) |
| 1 nM | 15% | 18% | 20% |
| 10 nM | 45% | 52% | 55% |
| 100 nM | 85% | 91% | 93% |
| 1 µM | 90% | 95% | 96% |
| DC50 | ~12 nM | ~9 nM | ~8 nM |
| Dmax | >90% | >95% | >95% |
Experimental Protocols
A detailed and standardized protocol is essential for reproducible and reliable Western Blot results.
Protocol: Western Blot for PROTAC-Induced Degradation
1. Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.[14]
-
Treat cells with a serial dilution of the PROTAC compound or vehicle control (e.g., DMSO) for a predetermined time (e.g., 4, 8, 16, or 24 hours).[14]
2. Cell Lysis:
-
After treatment, wash cells twice with ice-cold PBS.[14]
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[14]
-
Scrape the cells and collect the lysate.[14]
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.[15]
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.[6]
4. Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.[15]
-
Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes.[14]
-
Load equal amounts of protein per lane on an SDS-PAGE gel.[15]
5. Protein Transfer:
6. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[15]
-
Incubate the membrane with a primary antibody against the target protein overnight at 4°C.[14]
-
Wash the membrane three times with TBST.[14]
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Wash the membrane three times with TBST.[15]
7. Detection and Analysis:
-
Add ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.[15]
-
Quantify the band intensities using densitometry software.[14]
-
Normalize the target protein signal to the loading control signal.[14]
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.[14]
-
Generate a dose-response curve to determine the DC50 and Dmax values.[14]
Visualizing Key Processes
To further aid in the understanding of PROTAC validation, the following diagrams illustrate the key signaling pathway and experimental workflows.
References
- 1. benchchem.com [benchchem.com]
- 2. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How to Read Western blot - TotalLab [totallab.com]
- 5. How To Read a Western Blot: A Guide to Understanding Results [excedr.com]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. lifesensors.com [lifesensors.com]
- 9. selvita.com [selvita.com]
- 10. academic.oup.com [academic.oup.com]
- 11. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 12. researchgate.net [researchgate.net]
- 13. CiteAb's introductory guide: western blotting alternatives - CiteAb BlogCiteAb Blog [blog.citeab.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Determining PROTAC Efficacy: A Comparative Guide to DC50 and Dmax Determination
For researchers, scientists, and drug development professionals, understanding the degradation efficiency of a Proteolysis Targeting Chimera (PROTAC) is paramount. The half-maximal degradation concentration (DC50) and the maximum degradation (Dmax) are critical parameters for quantifying a PROTAC's potency and efficacy. This guide provides a comprehensive overview of the experimental determination of DC50 and Dmax, with a focus on PROTACs utilizing polyethylene glycol (PEG)-based linkers, such as Azido-PEG9-S-methyl ethanethioate.
The PROTAC Mechanism of Action: A Ternary Complex to Degradation
PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate target proteins.[1] A PROTAC consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is crucial for the subsequent ubiquitination and degradation of the target protein by the proteasome.[3]
Caption: PROTAC-mediated protein degradation pathway.
Determining DC50 and Dmax: A Step-by-Step Guide
The most common method for determining the DC50 and Dmax of a PROTAC is through a dose-response experiment followed by quantitative Western Blot analysis.[4]
Experimental Workflow
Caption: Workflow for determining DC50 and Dmax of a PROTAC.
Detailed Experimental Protocol: Western Blot for PROTAC-Induced Degradation
1. Cell Culture and Treatment:
-
Seed the target cells in appropriate culture plates and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC compound in fresh culture medium. It is crucial to include a vehicle control (e.g., DMSO) at the same final concentration as the highest PROTAC concentration.
-
Aspirate the old medium and treat the cells with the PROTAC dilutions for a predetermined time (e.g., 18-24 hours).
2. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
3. SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples.
-
Prepare the samples for electrophoresis by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
4. Immunodetection and Data Analysis:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).
-
Incubate the membrane with a primary antibody specific to the target protein and a primary antibody for a loading control (e.g., GAPDH, β-actin, or α-tubulin).
-
Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Detect the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the intensity of the target protein band to the corresponding loading control band.
-
Plot the normalized protein levels against the logarithm of the PROTAC concentration and fit the data to a non-linear regression curve to determine the DC50 and Dmax values.[4]
Comparative Data for PROTACs with PEG Linkers
The length and composition of the linker are critical for the efficacy of a PROTAC.[2] While specific data for this compound is not available, the following tables provide a comparative overview of DC50 and Dmax values for PROTACs with different PEG linkers targeting various proteins. This data can serve as a valuable reference for researchers developing novel PROTACs.
Table 1: Performance of BRD4-Targeting PROTACs with Different Linkers
| PROTAC | E3 Ligase Ligand | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| dBET1 | Pomalidomide | PEG/Alkyl | 4.3 | >95 | MV4;11 | [5] |
| ARV-771 | VHL Ligand | PEG/Alkyl | <1 | >90 | 22Rv1 | [3] |
| Compound X | VHL Ligand | PEG4 | 15 | ~90 | HeLa | [2] |
| Compound Y | CRBN Ligand | PEG8 | 8 | >95 | MOLM-13 | [6] |
Table 2: Performance of BTK-Targeting PROTACs with Different Linkers
| PROTAC | E3 Ligase Ligand | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| P11C | Pomalidomide | PEG6 | 6.3 | >95 | MOLM-14 | [7][8] |
| RC-1 | Pomalidomide | PEG6 | 40.5 | >90 | Mino | [7] |
| RC-3 | Pomalidomide | PEG6 | 7.9 | >90 | Mino | [7] |
| Compound Z | VHL Ligand | PEG linker | 0.5 | >95 | Ramos | [1] |
Table 3: Performance of KRAS-Targeting PROTACs with Different Linkers
| PROTAC | E3 Ligase Ligand | Linker Composition | DC50 (µM) | Dmax (%) | Cell Line | Reference |
| LC-2 | VHL Ligand | PEG/Alkyl | 0.32 | ~75 | MIA PaCa-2 | [9] |
| Compound 8o | VHL Ligand | PEG-based | 0.019 | >95 | SNU-1 | [10] |
| SHP2-D26 | VHL Ligand | Alkyl/PEG | 0.0026 | >95 | MV4-11 | [9] |
Note: The DC50 and Dmax values are highly dependent on the specific cell line, treatment time, and experimental conditions. The data presented here is for comparative purposes only.
Alternative Methodologies for Quantifying Protein Degradation
While Western Blotting is the gold standard, other techniques can also be employed to measure protein degradation:
-
Enzyme-Linked Immunosorbent Assay (ELISA): A plate-based assay that can offer higher throughput than Western Blotting.
-
Flow Cytometry: Useful for single-cell analysis of protein levels, especially for cell surface proteins.
-
Mass Spectrometry-based Proteomics: Provides a global view of protein changes upon PROTAC treatment.
-
Reporter Assays: Genetically encoded reporters (e.g., luciferase or fluorescent proteins) fused to the target protein can provide real-time kinetics of degradation in living cells.
Conclusion
The determination of DC50 and Dmax is a fundamental step in the characterization of any PROTAC. A systematic approach to dose-response experiments, coupled with robust quantification methods like Western Blotting, is essential for obtaining reliable and reproducible data. While direct comparative data for PROTACs utilizing this compound is currently limited, the provided protocols and comparative data for other PEG-linked PROTACs offer a solid foundation for researchers to design their experiments and interpret their results in the context of existing knowledge. The continued exploration of diverse linker chemistries will undoubtedly lead to the development of more potent and selective protein degraders for a wide range of therapeutic applications.
References
- 1. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. plexium.com [plexium.com]
- 6. lifesensors.com [lifesensors.com]
- 7. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
A Researcher's Guide to Mass Spectrometry Analysis of Proteins Modified with Azido-PEG9-S-methyl ethanethioate
For researchers, scientists, and drug development professionals, the precise modification and subsequent analysis of proteins are critical for understanding biological processes and developing novel therapeutics. Azido-PEG9-S-methyl ethanethioate has emerged as a valuable tool in this field, offering a bifunctional linker for the targeted derivatization of proteins and their subsequent analysis by mass spectrometry.
This guide provides a comprehensive comparison of this compound with alternative protein modification reagents, supported by experimental principles. It further details experimental protocols for its use and visualizes key workflows for clarity.
Introduction to this compound
This compound is a heterobifunctional reagent featuring a polyethylene glycol (PEG) spacer. One end of the molecule contains an S-methyl ethanethioate group, which can react with specific amino acid residues on a protein, primarily cysteine. The other end possesses an azide group, a versatile chemical handle for "click chemistry" reactions.[1][2][] This dual functionality allows for a two-step protein modification strategy. First, the protein is labeled via the S-methyl ethanethioate group. Subsequently, the azide group can be used to attach a variety of reporter molecules, such as fluorescent dyes or biotin tags, or to connect to other molecules in applications like Proteolysis Targeting Chimeras (PROTACs).[2][4]
The PEG9 linker provides several advantages, including increased hydrophilicity of the labeled protein, which can help to reduce aggregation and improve solubility. The length of the PEG spacer can also mitigate steric hindrance, allowing for more efficient subsequent reactions with the azide group.
Comparison with Alternative Protein Modification Reagents
The selection of a protein modification reagent depends on several factors, including the target amino acid, the desired specificity of labeling, and the downstream application. Here, we compare this compound with other common classes of protein modification reagents.
| Feature | This compound | NHS Esters (e.g., Azido-PEG-NHS) | Maleimides (e.g., Maleimide-PEG-Azide) |
| Primary Target Residue(s) | Cysteine (Thiol group)[5][6] | Lysine (Primary amines), N-terminus[7] | Cysteine (Thiol group) |
| Reaction Chemistry | Thiol-reactive (Thioester exchange) | Acylation of primary amines | Michael addition to thiols |
| Specificity | Generally high for cysteines, but potential for off-target reactions with other nucleophiles under certain conditions.[5] | Broadly reactive with accessible primary amines, leading to heterogeneous labeling.[7] | Highly specific for cysteine thiols under controlled pH. |
| "Click Chemistry" Handle | Azide | Azide | Azide |
| Key Advantages | - Cysteine-specific labeling is often more targeted than lysine modification. - The thioester linkage can be more stable than some other linkages under specific conditions. | - Abundant lysine residues often allow for higher labeling density. - Well-established and widely used chemistry. | - Very high specificity for cysteines. - Rapid and efficient reaction. |
| Potential Limitations | - The reactivity of the S-methyl ethanethioate group can be influenced by the protein's local environment. - Less commonly used than NHS esters or maleimides, with less available comparative data. | - Can lead to a heterogeneous mixture of labeled products, complicating analysis. - Modification of lysines can potentially disrupt protein function or interactions. | - The maleimide-thiol bond can undergo retro-Michael addition, leading to loss of the label over time, although this is dependent on conditions. |
Experimental Protocols
Protocol 1: Labeling of a Target Protein with this compound
This protocol describes a general procedure for the modification of a protein containing accessible cysteine residues.
Materials:
-
Target protein in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.2-7.5)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reducing agent (e.g., Tris(2-carboxyethyl)phosphine, TCEP) - optional, for reducing disulfide bonds
-
Desalting column or dialysis cassette
Procedure:
-
Protein Preparation: If necessary, treat the protein solution with a 5-10 fold molar excess of TCEP for 30 minutes at room temperature to reduce any disulfide bonds and expose cysteine thiols. Subsequently, remove the TCEP using a desalting column or dialysis, exchanging the buffer to PBS, pH 7.2-7.5.
-
Reagent Preparation: Immediately before use, prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
-
Labeling Reaction: Add a 10-50 fold molar excess of the this compound stock solution to the protein solution. The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to minimize protein denaturation.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Removal of Excess Reagent: Remove the unreacted this compound using a desalting column or dialysis against a suitable buffer for downstream applications (e.g., PBS).
-
Verification of Labeling (Optional): The degree of labeling can be assessed by mass spectrometry (e.g., MALDI-TOF or ESI-MS) by comparing the molecular weight of the labeled protein to the unlabeled protein.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Tagging the Azide-Modified Protein
This protocol outlines the attachment of an alkyne-containing reporter molecule (e.g., a fluorescent dye or biotin) to the azide-labeled protein.
Materials:
-
Azide-labeled protein in PBS, pH 7.4
-
Alkyne-containing reporter molecule (e.g., Alkyne-Biotin, Alkyne-Fluorophore)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 50 mM in water)
-
Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
Desalting column or dialysis cassette
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the azide-labeled protein with a 5-10 fold molar excess of the alkyne-containing reporter molecule.
-
Catalyst Premix: In a separate tube, prepare a premix of the copper catalyst by combining the CuSO₄ stock solution and the THPTA stock solution at a 1:5 molar ratio.
-
Reaction Initiation: Add the copper catalyst premix to the protein-alkyne mixture to a final copper concentration of 0.1-0.5 mM.
-
Reduction: Immediately add the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM to reduce Cu(II) to the active Cu(I) state.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light if using a fluorescent reporter.
-
Purification: Remove excess reagents and catalyst by using a desalting column or dialysis.
Protocol 3: Mass Spectrometry Analysis of the Modified Protein
This protocol provides a general workflow for the analysis of the labeled and tagged protein by LC-MS/MS.
Materials:
-
Purified, modified protein
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic acid
-
Acetonitrile
-
C18 desalting spin column
-
LC-MS/MS system
Procedure:
-
Reduction and Alkylation: Denature the protein sample in a buffer containing 8 M urea. Reduce the disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes. Alkylate the free cysteines by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
-
Digestion: Dilute the sample with ammonium bicarbonate buffer to reduce the urea concentration to less than 1 M. Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
Desalting: Acidify the peptide mixture with formic acid and desalt using a C18 spin column according to the manufacturer's instructions.
-
LC-MS/MS Analysis: Analyze the desalted peptides by LC-MS/MS. The mass spectrometer should be operated in a data-dependent acquisition mode to acquire both MS1 scans of the peptides and MS2 scans of selected parent ions for fragmentation and sequencing.
-
Data Analysis: Search the acquired MS/MS spectra against a protein database using a search engine (e.g., Mascot, Sequest, MaxQuant). The search parameters should include the mass shift corresponding to the modification (this compound plus the reporter tag) on cysteine residues.
Visualizing the Workflow and Concepts
To better illustrate the experimental processes and the underlying chemical principles, the following diagrams are provided in the DOT language for Graphviz.
Caption: Experimental workflow for protein modification and analysis.
Caption: Comparison of reactive groups for protein modification.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Introduction to approaches and tools for the evaluation of protein cysteine oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Comparative Guide to In-Cell Target Engagement Assays for Azido-PEG9-S-methyl ethanethioate PROTACs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of key in-cell target engagement assays applicable to Proteolysis Targeting Chimeras (PROTACs), with a focus on those synthesized using Azido-PEG9-S-methyl ethanethioate linkers. Understanding how a PROTAC engages its intended protein of interest (POI) and E3 ligase within the complex cellular environment is critical for optimizing its efficacy and advancing its development.
Introduction to PROTACs and Target Engagement
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific target proteins.[1][2] They consist of a ligand that binds a target protein, another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][3] The linker, such as the flexible polyethylene glycol (PEG)-based this compound, plays a crucial role in enabling the formation of a stable ternary complex between the target protein and the E3 ligase.[3][4][5] This proximity leads to the ubiquitination of the target protein, marking it for degradation by the proteasome.[1]
Verifying that a PROTAC can effectively enter a cell and bind to its targets (target engagement) is a foundational step in the drug discovery process.[6][7] Poor cell permeability or low intracellular target occupancy can lead to PROTAC failure, even if the molecule shows high affinity in biochemical assays.[8][9] This guide compares the most prevalent methods for measuring intracellular target engagement: NanoBRET, Cellular Thermal Shift Assay (CETSA), and Western Blot-based competition assays.
PROTAC Mechanism of Action
The primary function of a PROTAC is to facilitate the formation of a ternary complex, bringing a target protein and an E3 ligase into close proximity to trigger ubiquitination and subsequent degradation.
Caption: General mechanism of PROTAC-mediated protein degradation.
Comparison of In-Cell Target Engagement Assays
Choosing the right assay depends on various factors including the availability of reagents, required throughput, and the specific question being addressed (e.g., cell permeability vs. direct binding).
| Feature | NanoBRET™ Target Engagement Assay | Cellular Thermal Shift Assay (CETSA) | Competitive Western Blot |
| Principle | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer.[10] PROTAC competes with the tracer, reducing the BRET signal.[8] | Ligand binding alters the thermal stability of the target protein.[6] The amount of soluble protein remaining after a heat shock is quantified.[11] | An unlabeled competitor (e.g., a warhead) displaces the PROTAC, preventing degradation of the target protein, which is quantified by immunoblotting.[12] |
| Format | Live or permeabilized cells.[9] | Live cells, cell lysates, or tissues.[6][13] | Cell lysates.[1] |
| Labeling Required | Requires genetic modification of the target protein (NanoLuc® fusion) and a specific fluorescent tracer.[10][14] | Label-free for the compound and target protein.[6][11] Requires a specific antibody for detection. | Label-free for the compound. Requires specific primary and secondary antibodies for detection.[15] |
| Throughput | High-throughput, plate-based format.[9] | Low-to-moderate throughput (Western Blot) or high-throughput (AlphaLISA® format).[16] | Low-to-moderate throughput.[17] |
| Key Advantages | - Highly quantitative and sensitive.[18] - Can distinguish between intracellular availability and binding affinity.[9] - Adaptable for ternary complex and ubiquitination assays.[2][19] | - Measures engagement with endogenous, unmodified protein in a native environment.[11][12] - No compound modification needed. - Applicable to a wide range of proteins.[6] | - Utilizes a well-established, widely available technique. - Directly assesses the competitive displacement relevant to the PROTAC's warhead.[12] |
| Key Limitations | - Requires protein engineering and a custom fluorescent tracer, which may not be available for all targets.[10] - Overexpression of fusion proteins might not reflect native stoichiometry.[14] | - Not all ligand binding events result in a detectable thermal shift.[20] - Western blot readout can be semi-quantitative and labor-intensive.[21] - Mass spectrometry readout is complex and low-throughput.[6] | - Indirect measure of engagement. - Low throughput and reproducibility can be challenging.[17] - Dependent on high-quality antibodies.[22] |
Quantitative Data Presentation
The output of these assays provides quantitative metrics to rank and compare PROTAC candidates. The following tables show representative data that would be generated.
Table 1: Example NanoBRET Target Engagement Data This assay measures the concentration of a PROTAC required to displace 50% of a fluorescent tracer from the target protein (IC₅₀). Comparing values from live and permeabilized cells helps assess cell permeability.[9][23]
| PROTAC Candidate | Target | Live-Cell IC₅₀ (µM)[24] | Permeabilized-Cell IC₅₀ (µM) | Availability Index¹ |
| PROTAC A | BTK | 0.043 | 0.035 | 0.81 |
| PROTAC B | BTK | 1.27 | 0.95 | 0.75 |
| PROTAC C | CRBN | 0.25 | 0.18 | 0.72 |
| PROTAC D | CRBN | 1.69 | 1.15 | 0.68 |
| ¹Availability Index = Permeabilized IC₅₀ / Live-Cell IC₅₀. A value closer to 1 suggests better intracellular availability. |
Table 2: Example CETSA Isothermal Dose-Response Data This assay determines the concentration of a PROTAC that achieves 50% thermal stabilization of the target protein (EC₅₀) at a fixed temperature.[16]
| PROTAC Candidate | Target | Temperature (°C) | EC₅₀ (µM) | Max Stabilization (%) |
| PROTAC X | Target Y | 52 | 0.5 | 85 |
| PROTAC Z | Target Y | 52 | 7.8 | 60 |
| Warhead only | Target Y | 52 | 0.3 | 90 |
Table 3: Example Western Blot Degradation Data While primarily a degradation assay, competitive displacement can be used to infer engagement. The core readout is the concentration of PROTAC needed to degrade 50% of the target protein (DC₅₀) and the maximum degradation achieved (Dₘₐₓ).[1]
| PROTAC Candidate | Target | Treatment Time (h) | DC₅₀ (nM)[25] | Dₘₐₓ (%)[1] |
| PROTAC RC-1 | BTK | 24 | 6.6 | >95 |
| PROTAC RNC-1 | BTK | 24 | 25.1 | >95 |
| PROTAC IRC-1 | BTK | 24 | >1000 | ~20 |
Experimental Protocols & Workflows
NanoBRET™ Target Engagement Assay
This protocol is adapted for measuring PROTAC engagement with a target protein of interest (POI) or an E3 ligase like CRBN.[18][24]
Workflow:
Caption: Workflow for the NanoBRET Target Engagement Assay.
Detailed Methodology:
-
Cell Culture and Transfection: Seed HEK293 cells into 6-well plates. Co-transfect cells with a plasmid expressing the target protein fused to NanoLuc® luciferase (e.g., BTK-nLuc or CRBN-nLuc).[24] Incubate for 24-48 hours.
-
Cell Preparation: Harvest the transfected cells, wash with PBS, and resuspend in Opti-MEM™ medium.
-
Compound Treatment: Dispense the cell suspension into a 96-well or 384-well white assay plate. Add the fluorescent tracer at its predetermined optimal concentration. Immediately add the this compound PROTAC in a serial dilution. Include "tracer only" (no PROTAC) and "no tracer" controls.
-
Incubation: Incubate the plate for approximately 2 hours at 37°C in a humidified incubator.
-
Signal Measurement: Prepare the NanoBRET™ detection reagent containing the Nano-Glo® Live Cell Substrate. Add the reagent to all wells.[18] Read the donor emission (460 nm) and acceptor emission (>610 nm) on a luminometer equipped with appropriate filters.
-
Data Analysis: Calculate the NanoBRET ratio by dividing the acceptor signal by the donor signal.[18] Plot the ratio against the PROTAC concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[24]
Cellular Thermal Shift Assay (CETSA)
This protocol outlines the steps for a Western Blot-based CETSA to measure PROTAC-induced thermal stabilization of an endogenous protein.[6][21]
Workflow:
Caption: Workflow for the CETSA experiment with Western Blot readout.
Detailed Methodology:
-
Cell Treatment: Plate cells and allow them to adhere. Treat the cells with the PROTAC at a saturating concentration or with a vehicle control (e.g., DMSO) for 1 hour at 37°C.[11]
-
Heating Step: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes and heat each aliquot to a different temperature (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[6]
-
Lysis and Protein Separation: Lyse the cells by repeated freeze-thaw cycles. Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[21]
-
Western Blot Analysis: Collect the supernatant containing the soluble protein fraction. Determine the protein concentration using a BCA assay.[1] Prepare samples with Laemmli buffer, run on an SDS-PAGE gel, and transfer to a PVDF membrane.
-
Detection: Block the membrane and probe with a primary antibody specific to the target protein, followed by an HRP-conjugated secondary antibody.[1]
-
Data Analysis: Capture the chemiluminescent signal and quantify the band intensities. Plot the normalized band intensity against the temperature to generate a melting curve. The shift in the melting temperature (ΔTₘ) between the PROTAC-treated and vehicle-treated samples indicates target engagement.[13]
Competitive Western Blot for Target Engagement
This assay uses a known binder (e.g., the PROTAC's warhead) to compete with the PROTAC, thereby preventing target degradation and confirming engagement at the intended binding site.[12]
Workflow:
Caption: Workflow for a competitive displacement Western Blot assay.
Detailed Methodology:
-
Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight.[1]
-
Competitive Treatment: Pre-treat cells with a high concentration of a competitor ligand (e.g., the free warhead corresponding to the POI-binding moiety of the PROTAC) for 1-2 hours.
-
PROTAC Addition: Add the this compound PROTAC in a dose-response manner to the pre-treated cells. Include controls: vehicle only, PROTAC only (no competitor), and competitor only.
-
Incubation for Degradation: Incubate the cells for a sufficient period to induce degradation (e.g., 16-24 hours) at 37°C.[1]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.[1]
-
Western Blot: Determine protein concentration, normalize samples, and perform SDS-PAGE and immunoblotting as described in the CETSA protocol. Probe for the target protein and a loading control (e.g., GAPDH or α-tubulin).[15]
-
Data Analysis: Quantify the band intensities. Successful target engagement is demonstrated if the pre-incubation with the competitor rescues the target protein from PROTAC-mediated degradation.
Conclusion
Evaluating the in-cell target engagement of PROTACs, including those utilizing an this compound linker, is essential for successful degrader development.
-
NanoBRET offers a high-throughput, quantitative method ideal for screening and detailed mechanistic studies but requires specific biological tools.[2][8]
-
CETSA provides a powerful, label-free approach to confirm target binding to the endogenous protein in its native context, making it invaluable for validating hits.[6][11]
-
Competitive Western Blotting serves as an accessible, orthogonal method to confirm that the PROTAC engages the target at the intended binding site.[12]
The choice of assay should be guided by the specific stage of the drug discovery project and the questions being asked. Often, a combination of these methods provides the most comprehensive understanding of a PROTAC's intracellular behavior, helping to build a robust structure-activity relationship and select candidates with the highest potential for therapeutic success.
References
- 1. benchchem.com [benchchem.com]
- 2. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. This compound | Ligands for E3 Ligase | 2148986-33-6 | Invivochem [invivochem.cn]
- 6. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. selvita.com [selvita.com]
- 9. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. promegaconnections.com [promegaconnections.com]
- 11. pelagobio.com [pelagobio.com]
- 12. Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Current Advances in CETSA [frontiersin.org]
- 14. biorxiv.org [biorxiv.org]
- 15. benchchem.com [benchchem.com]
- 16. m.youtube.com [m.youtube.com]
- 17. selvita.com [selvita.com]
- 18. benchchem.com [benchchem.com]
- 19. bmglabtech.com [bmglabtech.com]
- 20. DARTS vs CETSA: Choosing the Right Assay for Target Validation - Creative Proteomics [creative-proteomics.com]
- 21. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]
- 24. researchgate.net [researchgate.net]
- 25. biorxiv.org [biorxiv.org]
Comparative Guide to Assessing Off-Target Effects of Azido-PEG9-S-methyl ethanethioate-based PROTACs
This guide provides a comparative overview of methodologies for assessing the off-target effects of Proteolysis-Targeting Chimeras (PROTACs) that utilize an Azido-PEG9-S-methyl ethanethioate linker. Understanding the off-target profile is critical for the development of safe and effective PROTAC-based therapeutics. This document outlines common experimental approaches, presents sample data for a hypothetical PROTAC, and provides detailed experimental protocols.
Introduction to PROTACs and Off-Target Effects
PROTACs are bifunctional molecules that hijack the cell's natural protein disposal system to eliminate specific target proteins. They consist of a ligand that binds to a target protein, another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The this compound serves as a flexible and hydrophilic linker, influencing the PROTAC's physicochemical properties and the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.
Off-target effects in PROTACs can arise from several factors:
-
Warhead-driven off-targets: The ligand targeting the protein of interest may bind to other proteins with similar binding pockets.
-
E3 ligase ligand-driven off-targets: The E3 ligase recruiter might have unintended interactions.
-
Neo-substrates: The formation of the ternary complex can lead to the ubiquitination and subsequent degradation of proteins other than the intended target.
A thorough assessment of these potential off-target effects is crucial for advancing a PROTAC candidate.
Comparative Analysis of Off-Target Assessment Methods
A multi-pronged approach is essential for a comprehensive evaluation of PROTAC selectivity. Below is a comparison of key methodologies:
| Method | Principle | Information Provided | Advantages | Limitations |
| Global Proteomics (Mass Spectrometry) | Unbiased identification and quantification of thousands of proteins in a cell lysate after PROTAC treatment. | Direct identification of all proteins degraded by the PROTAC, including the intended target and any off-targets. | Unbiased, proteome-wide view of degradation events. | May not detect off-target binding without degradation; can be technically complex. |
| Kinase Profiling | In vitro binding or activity assays against a large panel of kinases. | Assessment of off-target binding to kinases, which are a common source of off-targets for kinase-targeting warheads. | Highly sensitive for a specific protein family; standardized panels are commercially available. | Limited to kinases; does not confirm cellular degradation. |
| Cellular Thermal Shift Assay (CETSA) | Measures changes in the thermal stability of proteins upon ligand binding in cells or cell lysates. | Provides evidence of target engagement and can identify off-target binding in a cellular context. | Confirms intracellular target binding; can be adapted to a high-throughput format. | Does not directly measure protein degradation. |
| RNA-Sequencing (RNA-Seq) | High-throughput sequencing to quantify the entire transcriptome. | Reveals downstream transcriptional changes resulting from target degradation or off-target effects. | Provides a global view of the cellular response to the PROTAC. | Indirect measure of off-target effects; transcriptional changes can be downstream of the primary effect. |
Quantitative Data for a Hypothetical PROTAC: "AZ-PROTAC-1"
To illustrate the application of these methods, we present hypothetical data for "AZ-PROTAC-1," a compound designed to degrade Target Protein X and utilizing an this compound linker.
Table 1: Global Proteomics Analysis of AZ-PROTAC-1
Treatment: 1 µM AZ-PROTAC-1 for 24 hours in HEK293T cells.
| Protein | Log2 Fold Change vs. Vehicle | p-value | Classification |
| Target Protein X | -3.5 | < 0.0001 | Intended Target |
| Off-Target Protein A | -2.8 | 0.005 | Potential Off-Target |
| Off-Target Protein B | -1.5 | 0.04 | Potential Off-Target |
| Housekeeping Protein (GAPDH) | 0.05 | 0.95 | Not Affected |
Table 2: Kinase Panel Screening of AZ-PROTAC-1
Assay: In vitro binding assay at 1 µM.
| Kinase | % Inhibition | Classification |
| Target Kinase Y (if applicable) | 95% | Intended Target |
| Off-Target Kinase Z | 78% | Potential Off-Target |
| Panel Average (468 kinases) | < 10% | Generally Selective |
Experimental Protocols
Global Proteomic Analysis by Mass Spectrometry
-
Cell Culture and Treatment: Plate cells (e.g., HEK293T) and allow them to adhere overnight. Treat with the PROTAC or vehicle control for the desired time (e.g., 24 hours).
-
Cell Lysis: Harvest and wash cells with PBS. Lyse the cells in a buffer containing a strong denaturant (e.g., 8 M urea) and protease/phosphatase inhibitors.
-
Protein Digestion: Reduce and alkylate the proteins. Digest the proteins into peptides using an enzyme like trypsin overnight at 37°C.
-
Peptide Labeling (Optional, for multiplexing): Label peptides with isobaric tags (e.g., TMT or iTRAQ) for quantitative analysis of multiple samples in a single MS run.
-
LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze them using a high-resolution mass spectrometer.
-
Data Analysis: Process the raw data using software like MaxQuant or Proteome Discoverer. Perform statistical analysis to identify proteins with significant changes in abundance between the PROTAC-treated and control groups.
Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with the PROTAC or vehicle control.
-
Heating: Aliquot the cell suspension and heat the aliquots to a range of temperatures (e.g., 40-70°C) for a few minutes.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
Protein Quantification: Analyze the soluble fraction by Western blot or other methods to quantify the amount of the target protein remaining at each temperature.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve indicates ligand binding.
Visualizations
Caption: Workflow for assessing PROTAC off-target effects.
Caption: Mechanism of PROTAC-induced protein degradation.
Optimizing Linker Length: A Comparative Guide to Utilizing PEG9 Linkers in Bioconjugation
For researchers, scientists, and professionals in drug development, the selection of an appropriate linker is a critical determinant of a bioconjugate's success. This guide provides an objective comparison of Polyethylene Glycol (PEG) linkers, with a specific focus on identifying the optimal applications for a PEG9 linker. By examining experimental data on how linker length influences key biopharmaceutical properties, this guide aims to equip researchers with the knowledge to make informed decisions in linker selection for antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutics.
Polyethylene glycol (PEG) linkers are widely incorporated in bioconjugate design due to their hydrophilicity, biocompatibility, and ability to improve the pharmacokinetic profile of therapeutic molecules.[1][2] The length of the PEG chain is a crucial parameter that can be fine-tuned to optimize a conjugate's stability, solubility, and in vivo efficacy.[3][4] This guide will delve into the specific attributes of the PEG9 linker, comparing it with other commonly used PEG linker lengths to delineate the scenarios where its particular properties are most advantageous.
The Impact of PEG Linker Length on Bioconjugate Properties
The number of ethylene glycol units in a PEG linker directly impacts its biophysical properties, which in turn influences the overall performance of the bioconjugate. Key parameters affected by PEG linker length include:
-
Hydrophilicity and Solubility: Longer PEG chains generally impart greater hydrophilicity to the conjugate. This is particularly crucial when working with hydrophobic payloads, as it can mitigate aggregation and improve the overall solubility of the ADC.[5][6]
-
Steric Hindrance: The length of the linker creates spatial separation between the conjugated molecules. An optimal linker length can prevent the steric hindrance that might otherwise interfere with the binding of an antibody to its antigen or a ligand to its receptor.[2]
-
Pharmacokinetics (PK): PEGylation is known to increase the hydrodynamic radius of molecules, which can lead to reduced renal clearance and a longer plasma half-life.[7] The length of the PEG chain can be modulated to achieve the desired circulation time for a therapeutic.
-
In Vitro and In Vivo Efficacy: The interplay of the above factors ultimately determines the therapeutic efficacy of the bioconjugate. A linker that is too short may lead to instability or impaired binding, while a linker that is too long might reduce cytotoxicity or alter the release kinetics of the payload.[3][8]
Comparative Analysis of PEG Linker Lengths
The following table summarizes the key properties of different PEG linker lengths, providing a framework for understanding the specific advantages of a PEG9 linker.
| Linker | Approximate Length (Å) | Key Characteristics | Optimal Use Cases |
| PEG4 | ~14.7 | Provides a balance of hydrophilicity and compact size. | Applications requiring close proximity between the conjugated molecules without significant steric hindrance. |
| PEG8 | ~29.4 | Offers a significant increase in hydrophilicity and spatial separation compared to shorter linkers. Often seen as a threshold for achieving improved pharmacokinetic profiles.[3][9] | Conjugation of moderately hydrophobic payloads; when a longer circulation half-life is desired without a significant decrease in in vitro potency.[9] |
| PEG9 | ~33.1 | Provides a subtle increase in length and hydrophilicity over PEG8, potentially offering a fine-tuned balance for specific constructs. | Ideal for situations where PEG8 is slightly insufficient in overcoming solubility or minor aggregation issues, without resorting to a significantly longer linker like PEG12 that might negatively impact activity. |
| PEG12 | ~44.1 | Significantly enhances solubility and provides substantial spatial separation. May lead to a decrease in in vitro cytotoxicity for some ADCs.[10] | Conjugation of highly hydrophobic payloads; applications where maximizing circulation time is the primary objective. |
| PEG24 | ~88.2 | Offers a very long and flexible spacer, maximizing hydrophilicity and steric shielding. Can significantly impact the binding affinity and potency of the conjugate.[10] | Specialized applications requiring significant separation of functional domains or for creating highly shielded nanoparticles. |
When to Choose a PEG9 Linker: A Decision Framework
The selection of a PEG9 linker is indicated when a researcher encounters specific challenges that cannot be adequately addressed by shorter or longer PEG chains. The following decision framework, illustrated by the accompanying Graphviz diagram, can guide this selection process.
Experimental Protocols
To aid researchers in their linker optimization studies, detailed protocols for key experiments are provided below.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the potency of an ADC in killing cancer cells.[11][12][13][14]
Materials:
-
Target cancer cell line
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
ADC constructs with different PEG linkers (e.g., PEG4, PEG8, PEG9, PEG12)
-
Isotype control antibody
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplates
Procedure:
-
Cell Seeding: Seed target cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
ADC Treatment: Prepare serial dilutions of the ADC constructs and the isotype control in complete growth medium. Remove the medium from the wells and add 100 µL of the diluted ADCs or controls.
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot the cell viability against the logarithm of the ADC concentration and determine the IC₅₀ value (the concentration of ADC that inhibits cell growth by 50%).
Protocol 2: Assessment of ADC Aggregation by Size Exclusion Chromatography (SEC)
This protocol is used to evaluate the physical stability of ADC constructs and the impact of the PEG linker on aggregation.[9]
Materials:
-
ADC constructs with different PEG linkers
-
SEC column (e.g., TSKgel G3000SWxl)
-
SEC mobile phase (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8)
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation: Dilute the ADC constructs to a concentration of 1 mg/mL in the SEC mobile phase.
-
SEC Analysis: Inject 20 µL of each ADC sample onto the SEC column.
-
Data Acquisition: Monitor the elution profile at 280 nm.
-
Data Analysis: Integrate the peak areas of the monomeric ADC and any high molecular weight species (aggregates). Calculate the percentage of monomer and aggregate for each ADC construct.
Protocol 3: Pharmacokinetic Analysis of PEGylated ADCs in Rodents
This protocol provides a general framework for assessing the pharmacokinetic profile of ADCs with different PEG linkers in a rodent model.[15][]
Materials:
-
ADC constructs with different PEG linkers
-
Sprague-Dawley rats or BALB/c mice
-
Intravenous injection supplies
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
ELISA plates
-
Anti-human IgG capture antibody
-
HRP-conjugated anti-human IgG detection antibody
-
TMB substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
Plate reader
Procedure:
-
Animal Dosing: Administer a single intravenous (IV) dose of each ADC construct (e.g., 5 mg/kg) to a cohort of animals (n=3-5 per group).
-
Blood Sampling: Collect blood samples at various time points post-injection (e.g., 0.08, 1, 4, 8, 24, 48, 72, 168, and 336 hours).
-
Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.
-
ELISA for ADC Quantification: a. Coat a 96-well plate with an anti-human IgG capture antibody overnight at 4°C. b. Block the plate with a suitable blocking buffer (e.g., 1% BSA in PBS). c. Add diluted plasma samples and a standard curve of the ADC to the plate and incubate. d. Wash the plate and add the HRP-conjugated anti-human IgG detection antibody. e. After incubation and washing, add the TMB substrate and allow the color to develop. f. Stop the reaction with the stop solution and read the absorbance at 450 nm.
-
Data Analysis: Calculate the plasma concentration of the ADC at each time point using the standard curve. Use pharmacokinetic software to determine key parameters such as clearance (CL), volume of distribution (Vd), and terminal half-life (t½).
Conclusion
The optimization of linker length is a nuanced yet critical aspect of bioconjugate design. While shorter linkers like PEG4 and longer linkers like PEG12 have well-defined roles, the PEG9 linker occupies a strategic position for fine-tuning the properties of a therapeutic. It offers a modest increase in hydrophilicity and spatial separation compared to the commonly used PEG8 linker, providing a valuable tool for addressing minor issues with solubility, aggregation, or pharmacokinetics without drastically altering the overall profile of the bioconjugate. By employing a systematic approach to linker selection, supported by robust experimental evaluation as outlined in this guide, researchers can enhance the therapeutic potential of their novel bioconjugates.
References
- 1. ibms.sinica.edu.tw [ibms.sinica.edu.tw]
- 2. precisepeg.com [precisepeg.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. In Vitro vs In Vivo Studies of Polyethylene Glycol (PEG) Linkers | AxisPharm [axispharm.com]
- 5. cytivalifesciences.com [cytivalifesciences.com]
- 6. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 7. benchchem.com [benchchem.com]
- 8. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. books.rsc.org [books.rsc.org]
- 11. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 13. benchchem.com [benchchem.com]
- 14. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 15. news-medical.net [news-medical.net]
A Comparative Analysis of CuAAC and SPAAC for Azido-PEG9-S-methyl ethanethioate Conjugation
For Researchers, Scientists, and Drug Development Professionals
The conjugation of polyethylene glycol (PEG) derivatives is a cornerstone of modern drug development and bioconjugation, enhancing the solubility, stability, and pharmacokinetic profiles of therapeutic molecules.[1][2][3] Among the most powerful and versatile methods for achieving this are the azide-alkyne cycloaddition reactions, broadly categorized as "click chemistry."[4][5] This guide provides a detailed comparative analysis of two prominent click chemistry techniques—the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-promoted Azide-Alkyne Cycloaddition (SPAAC)—for the specific application of conjugating Azido-PEG9-S-methyl ethanethioate.
Executive Summary
Both CuAAC and SPAAC are highly efficient methods for forming a stable triazole linkage between an azide and an alkyne. The primary distinction lies in the reaction mechanism and the requirement of a catalyst. CuAAC utilizes a copper(I) catalyst to activate a terminal alkyne for reaction with an azide, offering rapid kinetics and high yields.[5][6] In contrast, SPAAC employs a strained cyclooctyne that reacts with an azide without the need for a metal catalyst, making it a bioorthogonal and highly biocompatible method ideal for in vivo applications.[7][][9] The choice between CuAAC and SPAAC for the conjugation of this compound will depend on the specific experimental context, including the sensitivity of the biomolecule to copper, the desired reaction rate, and the tolerance for potential side reactions.
Quantitative Data Comparison
The following tables summarize key quantitative parameters for CuAAC and SPAAC reactions relevant to the conjugation of PEGylated compounds.
Table 1: General Reaction Parameters
| Parameter | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) salt (e.g., CuSO₄ with a reducing agent like sodium ascorbate)[10][11] | None required[7][] |
| Alkyne Reactant | Terminal alkyne | Strained cyclooctyne (e.g., DBCO, BCN)[7][12] |
| Typical Temperature | Room temperature (can be varied)[10] | Room temperature to 37°C[12][13] |
| pH Range | 4 - 11[6] | 6.0 - 8.5[13] |
| Typical Reaction Time | Minutes to a few hours[6][14] | 1 - 24 hours[12][13] |
| Biocompatibility | Potentially cytotoxic due to copper catalyst[7][15] | High, suitable for living systems[7][12] |
Table 2: Kinetic and Efficiency Data
| Parameter | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Second-Order Rate Constants | 10 to 100 times faster than SPAAC in aqueous solution[16] | ~0.1 to >1 M⁻¹s⁻¹ (highly dependent on the specific strained alkyne)[13] |
| Reactant Concentration | Can be performed at low concentrations (µM to mM)[11] | 10 µM - 10 mM[13] |
| Molar Ratio (Azide:Alkyne) | Typically near equimolar, or a slight excess of one reagent[10] | 1:1 to 1:5 (often a slight excess of one reagent is used)[13] |
| Yield | Generally high to quantitative[17] | High, but can be influenced by the specific reactants and conditions[18] |
| Side Reactions | Potential for Glaser coupling (alkyne dimerization) and oxidation of sensitive amino acids.[10][19] | Minimal side reactions due to high selectivity.[7] |
Reaction Mechanisms and Workflows
The fundamental difference in the reaction pathways of CuAAC and SPAAC is illustrated below.
A typical experimental workflow for bioconjugation using these methods is outlined in the following diagram.
Detailed Experimental Protocols
The following are generalized protocols for the conjugation of this compound to an alkyne-functionalized biomolecule. Optimization may be required for specific applications.
Protocol 1: CuAAC Conjugation
Materials:
-
This compound
-
Alkyne-functionalized biomolecule
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 100 mM in deionized water)[10]
-
Sodium ascorbate stock solution (e.g., 1 M in deionized water, freshly prepared)[10]
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-stabilizing ligand stock solution (e.g., 10-100 mM in DMSO) (optional, but recommended)[10]
-
Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4; avoid amine-containing buffers like Tris)[10]
-
Degassing equipment (e.g., nitrogen or argon gas)
Procedure:
-
In a reaction vessel, dissolve the alkyne-functionalized biomolecule in the reaction buffer to the desired concentration.
-
Add the this compound stock solution to the reaction mixture. A 1.1 to 1.5 molar excess is often used.[10]
-
If using a ligand, add the TBTA stock solution (final concentration typically 1-10 mol% of the copper concentration).[10]
-
Degas the reaction mixture by bubbling with nitrogen or argon for 15-30 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.[10]
-
Initiate the reaction by adding the copper(II) sulfate stock solution (final concentration typically 0.01-0.1 equivalents).[10]
-
Immediately add the freshly prepared sodium ascorbate stock solution (final concentration typically 0.1-1.0 equivalents).[10]
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS, SDS-PAGE).
-
Once the reaction is complete, purify the conjugate using a suitable method such as size-exclusion chromatography, affinity chromatography, or dialysis to remove unreacted reagents and the copper catalyst.
Protocol 2: SPAAC Conjugation
Materials:
-
This compound
-
Strained alkyne (e.g., DBCO)-functionalized biomolecule
-
Reaction buffer (e.g., PBS, pH 7.4)[12]
-
Organic co-solvent (e.g., DMSO or DMF), if needed for solubility[12]
Procedure:
-
Dissolve the strained alkyne-functionalized biomolecule in the reaction buffer to the desired concentration (e.g., 1-5 mg/mL).[12]
-
Prepare a stock solution of this compound in a compatible solvent (e.g., reaction buffer or an organic co-solvent like DMSO).
-
Add the this compound stock solution to the biomolecule solution. A molar excess of the azide (e.g., 5-20 fold) is often used to ensure efficient conjugation.[12]
-
If an organic co-solvent was used, ensure the final concentration is low (e.g., <10%) to prevent denaturation of the biomolecule.[12]
-
Incubate the reaction mixture at room temperature or 37°C for 1-4 hours, or at 4°C for overnight incubation.[12]
-
Monitor the reaction progress by a suitable analytical method (e.g., LC-MS, HPLC, or by monitoring the disappearance of the DBCO absorbance at approximately 310 nm).[13]
-
Once the reaction is complete, purify the conjugate using an appropriate chromatographic method (e.g., reversed-phase HPLC, size-exclusion chromatography) or dialysis to remove any unreacted starting materials.[12]
Conclusion
The choice between CuAAC and SPAAC for the conjugation of this compound is a critical decision that impacts experimental design and outcomes. CuAAC offers the advantage of rapid reaction kinetics, making it suitable for applications where speed is paramount and the presence of a copper catalyst is not a concern. In contrast, the biocompatibility of SPAAC makes it the superior choice for applications involving living cells or in vivo systems where cytotoxicity must be avoided.[7] Researchers should carefully consider the specific requirements of their project, including the nature of the biomolecule, the desired reaction conditions, and the ultimate application of the conjugate, to select the most appropriate click chemistry strategy.
References
- 1. pharmtech.com [pharmtech.com]
- 2. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Click Chemistry Reactions: CuAAC, SPAAC, Diels-Alder | Biopharma PEG [biochempeg.com]
- 5. benchchem.com [benchchem.com]
- 6. bioclone.net [bioclone.net]
- 7. vectorlabs.com [vectorlabs.com]
- 9. Click Chemistry and Radiochemistry: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. jenabioscience.com [jenabioscience.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. vectorlabs.com [vectorlabs.com]
- 18. researchgate.net [researchgate.net]
- 19. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
Biophysical Characterization of Ternary Complexes Formed with Azido-PEG9-S-methyl ethanethioate PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biophysical techniques used to characterize the formation and stability of ternary complexes involving Proteolysis Targeting Chimeras (PROTACs). While direct biophysical data for PROTACs synthesized specifically with Azido-PEG9-S-methyl ethanethioate is not extensively available in published literature, this guide will focus on well-characterized PROTACs with similar polyethylene glycol (PEG) linkers. The principles and methodologies described herein are directly applicable to PROTACs synthesized using azide-PEG linkers, such as the this compound reagent.
Introduction to PROTACs and Ternary Complexes
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to recruit a target protein (Protein of Interest, POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome. The formation of a stable ternary complex, consisting of the POI, the PROTAC, and the E3 ligase, is a critical step for efficient protein degradation. The linker connecting the POI-binding and E3 ligase-binding moieties, often a PEG chain, plays a crucial role in the stability and geometry of this ternary complex. This compound is a chemical tool used in PROTAC synthesis, providing a PEG linker that can be readily incorporated using click chemistry.
Comparative Analysis of Biophysical Techniques
The characterization of ternary complex formation is essential for understanding the structure-activity relationship (SAR) of PROTACs. Several biophysical techniques are employed to measure the binding affinity, kinetics, and thermodynamics of these interactions. This section compares the most common methods, with a focus on the well-studied VHL-recruiting PROTAC, MZ1, which utilizes a PEG linker.
Data Presentation: Quantitative Comparison of PROTAC-induced Ternary Complexes
The following table summarizes key biophysical parameters for the interaction of the PROTAC MZ1 with the second bromodomain of BRD4 (BRD4BD2) and the von Hippel-Lindau (VHL) E3 ligase complex. These values highlight the concept of cooperativity, where the binding of the PROTAC to one protein can enhance its affinity for the other.
| PROTAC | Interaction | Technique | Kd (nM) | kon (M-1s-1) | koff (s-1) | Cooperativity (α) | Reference |
| MZ1 | MZ1 + VHL | SPR | 70 | 1.1 x 105 | 7.7 x 10-3 | - | [1] |
| VHL:MZ1 + BRD4BD2 | SPR | 3.2 | 4.3 x 105 | 1.4 x 10-3 | 22 | [1] | |
| MZ1 + VHL | ITC | 67 | - | - | - | [2] | |
| VHL:MZ1 + BRD4BD2 | ITC | 4.4 | - | - | 15 | [2] |
Cooperativity (α) is calculated as the ratio of the binary binding affinity to the ternary binding affinity (α = Kd,binary / Kd,ternary). A value greater than 1 indicates positive cooperativity, meaning the formation of the ternary complex is favored.
Signaling Pathways and Experimental Workflows
Visualizing the mechanism of action and experimental procedures is crucial for understanding and replicating biophysical assays.
Experimental Protocols
Detailed methodologies are essential for the reproducibility of biophysical experiments. The following protocols are generalized from published studies on PROTAC characterization and can be adapted for specific PROTACs and target systems.
Surface Plasmon Resonance (SPR)
SPR is a powerful technique for measuring the kinetics (kon and koff) and affinity (Kd) of biomolecular interactions in real-time.
Objective: To determine the binding kinetics and affinity of binary (PROTAC-E3 ligase) and ternary (POI-PROTAC-E3 ligase) complexes.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5, SA)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)
-
Running buffer (e.g., HBS-EP+, 20 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% v/v P20, pH 7.4)
-
Purified, biotinylated E3 ligase (e.g., VHL complex)
-
Purified target protein (e.g., BRD4BD2)
-
PROTAC of interest
-
Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)
Protocol:
-
Surface Preparation:
-
Equilibrate the sensor chip with running buffer.
-
Activate the surface if using amine coupling, or inject streptavidin if using a biotinylated E3 ligase on an SA chip.
-
Immobilize the biotinylated E3 ligase to the sensor surface to a target level (e.g., ~500 RU).
-
Block any remaining active sites.
-
-
Binary Interaction Analysis:
-
Prepare a series of dilutions of the PROTAC in running buffer.
-
Inject the PROTAC solutions over the immobilized E3 ligase surface, from lowest to highest concentration.
-
After each injection, allow for a dissociation phase.
-
Regenerate the surface between cycles if necessary.
-
-
Ternary Interaction Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC in running buffer.
-
Inject these solutions over the immobilized E3 ligase surface.
-
Monitor the association and dissociation phases.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine kon, koff, and Kd for both binary and ternary interactions.
-
Calculate the cooperativity factor (α).
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters (ΔH, ΔS) and binding affinity (Kd).
Objective: To determine the thermodynamic profile and affinity of binary and ternary complex formation.
Materials:
-
Isothermal titration calorimeter
-
Dialysis buffer (e.g., 20 mM HEPES, 150 mM NaCl, 1 mM TCEP, pH 7.5)
-
Purified E3 ligase
-
Purified target protein
-
PROTAC of interest
Protocol:
-
Sample Preparation:
-
Dialyze all proteins and dissolve the PROTAC in the same buffer to minimize heats of dilution.
-
Degas all solutions before use.
-
-
Binary Titration (PROTAC into E3 Ligase):
-
Fill the ITC cell with the E3 ligase solution (e.g., 10-20 µM).
-
Fill the injection syringe with the PROTAC solution (e.g., 100-200 µM).
-
Perform a series of injections of the PROTAC into the E3 ligase solution, measuring the heat change after each injection.
-
-
Ternary Titration (PROTAC into E3 Ligase + Target Protein):
-
Prepare a solution of the E3 ligase pre-saturated with the target protein in the ITC cell.
-
Fill the injection syringe with the PROTAC solution.
-
Perform the titration as described for the binary interaction.
-
-
Data Analysis:
-
Integrate the heat change peaks and fit the data to a suitable binding model (e.g., one-site binding) to determine Kd, ΔH, and the stoichiometry (n).
-
Calculate the Gibbs free energy (ΔG) and entropy (ΔS).
-
Calculate the cooperativity factor (α).
-
Time-Resolved Fluorescence Energy Transfer (TR-FRET)
TR-FRET is a proximity-based assay that measures the energy transfer between a donor and an acceptor fluorophore when they are brought into close proximity by a binding event.
Objective: To quantify the formation of the ternary complex in a solution-based assay.
Materials:
-
TR-FRET compatible plate reader
-
Low-volume 384-well plates
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.5)
-
Labeled E3 ligase (e.g., His-tagged VHL labeled with a terbium cryptate donor)
-
Labeled target protein (e.g., GST-tagged BRD4BD2 labeled with a d2 acceptor)
-
PROTAC of interest
Protocol:
-
Assay Setup:
-
Add the labeled E3 ligase and labeled target protein to the wells of the microplate.
-
Add a serial dilution of the PROTAC to the wells.
-
Incubate the plate at room temperature for a defined period (e.g., 1-2 hours) to allow for complex formation.
-
-
Signal Measurement:
-
Excite the donor fluorophore at the appropriate wavelength (e.g., 337 nm for terbium).
-
Measure the emission at both the donor and acceptor wavelengths (e.g., 620 nm for terbium and 665 nm for d2).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor emission / Donor emission).
-
Plot the TR-FRET ratio against the PROTAC concentration to generate a bell-shaped curve, from which the potency of ternary complex formation (TC50) can be determined.
-
Conclusion
The biophysical characterization of ternary complexes is a cornerstone of modern PROTAC drug discovery. While direct data for PROTACs using this compound is emerging, the principles and techniques detailed in this guide provide a robust framework for researchers in this field. By employing a combination of techniques such as SPR, ITC, and TR-FRET, scientists can gain a comprehensive understanding of the molecular interactions driving protein degradation, enabling the rational design of more potent and selective therapeutic agents.
References
Safety Operating Guide
Proper Disposal of Azido-PEG9-S-methyl ethanethioate: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of reactive and multi-functional compounds like Azido-PEG9-S-methyl ethanethioate is paramount to ensuring laboratory safety and environmental compliance. This molecule contains both an azide group, which is potentially explosive and toxic, and a thioester group, which can have an offensive odor and its own reactivity. A multi-step approach is therefore required for its safe disposal, involving chemical neutralization of the hazardous functional groups before consigning to waste streams.
Immediate Safety and Hazard Assessment
Before initiating any disposal procedures, a thorough understanding of the hazards associated with this compound is crucial. The primary risks are dictated by the azide functional group.
-
Explosive Potential : Organic azides can be sensitive to heat, light, friction, and shock, leading to violent decomposition.[1] The risk increases with a higher nitrogen-to-carbon ratio.[1] Contact with heavy metals (e.g., copper, lead) can form highly shock-sensitive and explosive metal azides.[1][2]
-
Toxicity : Azide compounds are acutely toxic and can be harmful if inhaled, swallowed, or absorbed through the skin.[1] The azide ion has a toxicity similar to that of cyanide.[2]
-
Incompatibility : Azides are incompatible with strong acids (can form highly toxic and explosive hydrazoic acid), halogenated solvents (can form explosive di- and tri-azidomethane), and metals.[1][3][4]
The thioester group is generally less hazardous but can release foul-smelling thiols upon hydrolysis. The PEG (polyethylene glycol) linker is considered biocompatible and low-hazard.[5]
| Hazard Category | Description | Mitigation Measures |
| Explosive Hazard | Potentially sensitive to heat, light, shock, and friction. Forms explosive salts with heavy metals.[1][2] | Handle with non-metal spatulas.[1] Avoid ground glass joints. Store away from heat and light. Do not dispose of down the drain.[1] |
| Acute Toxicity | The azide group is highly toxic, with effects similar to cyanide.[2] | Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Handle in a certified chemical fume hood. |
| Chemical Reactivity | Reacts with acids to form toxic and explosive hydrazoic acid.[1] Reacts with halogenated solvents to form explosive compounds.[3] | Segregate azide waste from acidic and halogenated solvent waste streams.[1] |
Experimental Protocols for Disposal
The recommended disposal procedure involves a two-stage chemical quenching process to neutralize both the azide and the thioester functionalities, followed by disposal as chemical waste. This procedure should be performed in a chemical fume hood.
Protocol 1: Quenching of the Azide Group via Staudinger Reaction
This protocol reduces the energetic azide group to a stable amine.[6]
Materials:
-
Waste solution of this compound
-
Triphenylphosphine (PPh₃)
-
An appropriate solvent (e.g., Tetrahydrofuran (THF), diethyl ether)
-
Ice bath
Procedure:
-
Cool the waste solution containing the this compound in an ice bath.
-
In a separate flask, dissolve triphenylphosphine (approximately 1.1 to 1.5 molar equivalents relative to the azide) in a suitable solvent like THF.
-
Slowly add the triphenylphosphine solution to the cooled azide waste solution with constant stirring.[6]
-
Observe for effervescence (release of nitrogen gas), which indicates the reaction is proceeding.[6]
-
Continue stirring the mixture until gas evolution ceases.
-
Allow the reaction mixture to warm to room temperature and stir for an additional hour to ensure the reaction is complete.[6]
-
The resulting solution now contains an iminophosphorane intermediate. Add water to the mixture and stir for another hour to hydrolyze the iminophosphorane to the corresponding amine and triphenylphosphine oxide.
Protocol 2: Degradation of the Thioester Group
Following the successful quenching of the azide, the thioester can be degraded. Aminolysis is an effective method.
Materials:
-
Resulting solution from Protocol 1
-
An amine solution (e.g., a solution of isopropylamine in THF or an aqueous solution of a primary amine)
Procedure:
-
To the reaction mixture from the azide quench, add an excess of a primary amine solution.
-
Stir the mixture at room temperature. The reaction progress can be monitored by analytical techniques such as TLC or LC-MS if desired.
-
The aminolysis will cleave the thioester bond, resulting in an amide and a thiol.
Final Disposal
After both hazardous functional groups have been neutralized, the resulting mixture, containing the PEG-amine derivative, triphenylphosphine oxide, and the thiol-amine adduct, should be collected in a properly labeled hazardous waste container for organic waste and disposed of through your institution's environmental health and safety office.
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the safe disposal of this compound.
References
- 1. safety.pitt.edu [safety.pitt.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
- 4. Partial List of Chemical Incompatibilities | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. benchchem.com [benchchem.com]
Personal protective equipment for handling Azido-PEG9-S-methyl ethanethioate
Essential Safety and Handling Guide for Azido-PEG9-S-methyl ethanethioate
Audience: Researchers, scientists, and drug development professionals.
This document provides immediate and essential safety, operational, and disposal guidance for handling this compound. The procedural steps outlined are based on best practices for managing its constituent chemical groups: an azide, a polyethylene glycol (PEG) linker, and a methyl thioester.
Hazard Identification and Risk Assessment
This compound is a molecule that combines the hazards of its functional groups. Organic azides can be energetic and potentially explosive, sensitive to heat, shock, and friction.[1][2] Thioesters may have an unpleasant odor and can undergo hydrolysis, particularly under basic conditions.[3] While the PEG component is generally considered low hazard, it influences the compound's physical properties.[4] A thorough risk assessment is mandatory before beginning any work.
Summary of Potential Hazards:
| Hazard Class | Description | Mitigation Measures |
| Explosive | Organic azides can be shock and heat sensitive.[1] | Handle with non-metal spatulas, avoid heating unless necessary, and use a blast shield.[1][5] |
| Toxicity | Azide compounds can be highly toxic if inhaled, absorbed through the skin, or ingested.[2][6] | Work in a certified chemical fume hood, and use appropriate personal protective equipment (PPE).[1] |
| Chemical Reactivity | Azides can form highly explosive metal azides with certain metals (e.g., copper, lead).[7] Avoid contact with strong acids, as this can generate toxic hydrazoic acid.[7] Thioesters are sensitive to basic conditions.[3] | Use non-metal equipment and avoid contact with incompatible materials.[1] |
| Irritation | May cause skin and eye irritation. | Wear appropriate gloves and chemical splash goggles.[6] |
Personal Protective Equipment (PPE)
A stringent PPE protocol is mandatory when handling this compound.
Required PPE:
| Equipment | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves (minimum 0.11 mm thickness) is recommended.[5][6] For handling concentrated solutions, consider a more resistant glove material. | Protects against skin absorption and chemical splashes. |
| Eye Protection | Chemical splash goggles are required at all times.[5] A face shield should be worn in addition to goggles when there is a significant risk of splashing.[1] | Protects eyes from splashes and potential explosions. |
| Body Protection | A flame-resistant lab coat is the minimum requirement.[5] | Protects against splashes and fire hazards. |
| Respiratory Protection | All work with this compound should be performed in a certified chemical fume hood to avoid inhalation of any potential dust or aerosols.[6] | Prevents inhalation of the toxic azide component. |
| Footwear | Fully enclosed, chemical-resistant shoes are mandatory. | Protects feet from spills. |
Handling and Operational Plan
Engineering Controls:
-
Chemical Fume Hood: All handling of this compound must be conducted in a properly functioning chemical fume hood.[1]
-
Blast Shield: For procedures involving heating or concentrating the material, a blast shield should be used.[1]
-
Ventilation: Ensure adequate ventilation in the laboratory.
Step-by-Step Handling Protocol:
-
Preparation:
-
Weighing and Transferring:
-
Running the Reaction:
-
Use the smallest amount of the azide compound necessary for the experiment.[2]
-
Avoid using halogenated solvents like methylene chloride or chloroform, as they can form explosive organic azides.[1]
-
If heating is necessary, use a controlled heating source (e.g., an oil bath with a temperature controller) and a blast shield. Avoid rapid heating.[5]
-
Do not concentrate azide-containing reaction mixtures by rotary evaporation unless absolutely necessary and with extreme caution (low temperature, blast shield).[1]
-
-
Work-up and Purification:
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Waste Segregation and Collection:
-
Dedicated Waste Container: All waste contaminated with the azide compound, including gloves, weighing boats, and pipette tips, must be collected in a clearly labeled, dedicated hazardous waste container.[2]
-
Liquid Waste: Collect all liquid waste containing the azide in a separate, sealed, and clearly labeled container. Do not mix with other waste streams.[5]
-
No Drain Disposal: NEVER dispose of azide-containing waste down the drain. This can lead to the formation of highly explosive lead or copper azides in the plumbing.[7]
Deactivation of Dilute Azide Solutions (for trained personnel only):
For dilute aqueous solutions containing residual azide, a chemical deactivation procedure can be performed by trained personnel in a controlled environment. A common method involves the use of nitrous acid to destroy the azide.[7] This procedure must be carried out in a chemical fume hood due to the formation of nitric oxide.[7]
Final Disposal:
-
All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office. Follow all local, state, and federal regulations for hazardous waste disposal.
Emergency Procedures
| Emergency Situation | Action |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.[6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[8] |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand). Place the absorbed material in a sealed, labeled container for hazardous waste disposal. Do not use metal tools for cleanup.[6] For large spills, contact your institution's EHS office immediately. |
Workflow Diagram
Caption: Workflow for handling this compound.
References
- 1. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 2. safety.fsu.edu [safety.fsu.edu]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. campus.kennesaw.edu [campus.kennesaw.edu]
- 7. chemistry.unm.edu [chemistry.unm.edu]
- 8. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
